2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
Description
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Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-7(2,6(11)12)10-4-5(8)3-9-10/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFLFWTVMKIZMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=C(C=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid CAS number
An In-Depth Technical Guide to 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 917569-72-3), a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document elucidates its physicochemical properties, presents a detailed, mechanistically-grounded synthetic pathway, and explores its potential applications as a scaffold or intermediate in the development of novel therapeutic agents. The guide is structured to provide both foundational knowledge and actionable protocols for scientists working in pharmaceutical research and development.
The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it a highly sought-after bioisostere for other aromatic rings like benzene or imidazole.[2] The introduction of specific substituents onto the pyrazole core allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties.
This compound is a compound of particular strategic interest. It combines three key structural motifs:
-
A 4-Bromopyrazole Core: The bromine atom at the 4-position is not merely a substituent; it is a versatile synthetic handle. It serves as a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse aryl, heteroaryl, or alkyl groups.[3] This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
A Gem-Dimethylpropanoic Acid Side Chain: The gem-dimethyl substitution on the carbon alpha to the carboxylic acid can confer metabolic stability by sterically hindering enzymatic degradation. The carboxylic acid itself provides a crucial anchor for hydrogen bonding interactions with biological targets and serves as a key polar group to modulate solubility.
-
N1-Substitution: The linkage at the N1 position of the pyrazole ring directs the geometry of the side chain, influencing how the molecule presents its functional groups to a target protein.
This guide will deconstruct the synthesis and potential utility of this molecule, providing the technical foundation necessary for its effective application in drug design programs.
Physicochemical and Structural Characteristics
The fundamental identity and properties of the title compound are summarized below. These data are essential for experimental design, characterization, and computational modeling.
| Property | Value | Source |
| CAS Number | 917569-72-3 | [4] |
| Molecular Formula | C₇H₉BrN₂O₂ | [4] |
| Molecular Weight | 233.1 g/mol | [4] |
| Canonical SMILES | CC(C)(C(=O)O)N1C=C(C=N1)Br | [4] |
| IUPAC Name | This compound | |
| Synonyms | 2-(4-bromo-pyrazol-1-yl)-2-methyl-propionic acid | [5] |
Structural Diagram
The 2D structure of the molecule highlights the key functional groups discussed.
Caption: 2D structure of this compound.
Synthesis and Mechanistic Insights
While direct literature preparations for this exact molecule are sparse, a robust and logical synthetic route can be designed based on well-established chemical principles for N-alkylation of pyrazoles and subsequent ester hydrolysis. The proposed pathway is efficient and utilizes commercially available starting materials.
Retrosynthetic Analysis
A retrosynthetic approach reveals a straightforward two-step synthesis starting from 4-bromopyrazole and an appropriate propanoate electrophile.
Caption: Retrosynthetic analysis of the target compound.
Forward Synthesis Workflow
The forward synthesis involves two primary transformations:
-
Step 1: N-Alkylation. 4-Bromopyrazole is deprotonated with a suitable base to form the pyrazolide anion, a potent nucleophile. This anion then attacks the electrophilic carbon of ethyl 2-bromo-2-methylpropanoate in an Sₙ2 reaction to form the N1-alkylated ester intermediate.
-
Causality: The choice of a strong base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) is critical. NaH ensures complete and irreversible deprotonation of the pyrazole N-H, maximizing the concentration of the nucleophile. DMF effectively solvates the sodium cation without interfering with the nucleophile. The reaction proceeds preferentially at the N1 position due to electronic and steric factors.
-
-
Step 2: Saponification (Ester Hydrolysis). The resulting ester is hydrolyzed to the target carboxylic acid using a strong base like sodium hydroxide (NaOH) in a protic solvent mixture (e.g., water/ethanol). The reaction proceeds via nucleophilic acyl substitution. A final acidic workup protonates the carboxylate salt to yield the desired product.
-
Causality: Saponification is a robust and high-yielding method for ester cleavage. The use of a co-solvent like ethanol ensures the solubility of the organic ester in the aqueous base. The final acidification step is essential to isolate the neutral carboxylic acid, which is typically a solid that can be purified by recrystallization.
-
Caption: Proposed two-step forward synthesis workflow.
Applications in Research and Drug Discovery
The true value of this compound lies in its potential as a versatile intermediate for building more complex molecules with therapeutic potential.
-
Scaffold for Library Synthesis: The 4-bromo position is primed for diversification. Using high-throughput parallel synthesis, researchers can react this intermediate with a large array of boronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling) to generate a library of novel compounds. This is a cornerstone of modern hit-to-lead optimization.
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight of 233.1 g/mol , this molecule fits within the "Rule of Three" criteria for a fragment. It can be used in fragment screening campaigns to identify initial low-affinity hits against a protein target. The bromo- and carboxyl- groups then provide clear vectors for fragment evolution and linking.
-
Probing Structure-Activity Relationships (SAR): In an established drug discovery program, replacing an existing phenyl or other aromatic ring with the 4-substituted pyrazole derived from this intermediate can lead to significant improvements in potency, selectivity, or ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2] Pyrazole-containing compounds have shown promise in oncology and as anti-inflammatory agents.[1]
Experimental Protocol: Representative Synthesis
This protocol describes a self-validating system for the synthesis of the title compound. Each step includes criteria for assessing completion and purity.
Step 1: Synthesis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with dry hexanes (3 x 10 mL) to remove the oil, then suspend the NaH in dry DMF (50 mL).
-
Addition of Pyrazole: Cool the suspension to 0°C in an ice bath. Dissolve 4-bromopyrazole (1.0 eq) in dry DMF (20 mL) and add it dropwise to the NaH suspension over 30 minutes.
-
Causality: Slow addition at 0°C controls the exothermic reaction and the evolution of hydrogen gas.
-
-
Stirring: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the sodium pyrazolide should result in a clear or slightly hazy solution.
-
Addition of Electrophile: Cool the mixture back to 0°C. Add ethyl 2-bromo-2-methylpropanoate (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 4-bromopyrazole is consumed.
-
Workup: Carefully quench the reaction by pouring it into ice-cold water (200 mL). Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ester product.
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
-
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the purified ester from Step 1 (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 ratio, 40 mL).
-
Addition of Base: Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux (approx. 80-90°C) for 2-4 hours.
-
Reaction Monitoring: Monitor the hydrolysis by TLC or LC-MS until the starting ester is no longer detectable.
-
Workup and Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 25 mL) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2M hydrochloric acid (HCl). A white precipitate should form.
-
Causality: Protonation of the sodium carboxylate salt renders it insoluble in water, allowing for isolation by filtration.
-
-
Purification: Collect the solid precipitate by vacuum filtration, wash the filter cake with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Validation: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, HRMS, and melting point analysis.
-
Safety and Handling
Based on data for analogous compounds, this compound should be handled with care. It is predicted to be a skin and eye irritant.[6]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.
-
Reagents: Sodium hydride (NaH) is highly flammable and reacts violently with water. It must be handled under an inert atmosphere. Brominated organic compounds should be handled as potential irritants.
Conclusion and Future Outlook
This compound represents a highly valuable and versatile building block for modern drug discovery. Its combination of a privileged pyrazole core, a synthetically tractable bromo-handle, and a metabolically-shielded carboxylic acid side chain makes it an ideal starting point for the synthesis of novel chemical entities. The robust synthetic pathway outlined in this guide provides a clear and reproducible method for its preparation, enabling its broad application in SAR exploration, fragment-based screening, and lead optimization campaigns across various therapeutic areas, including oncology and inflammatory diseases. Future research will likely focus on leveraging this intermediate to build libraries of diverse compounds and explore their biological activities against a range of high-value protein targets.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 917569-72-3 | SLB56972 [biosynth.com]
- 5. 2-(4-BROMO-PYRAZOL-1-YL)-2-METHYL-PROPIONIC ACID CAS#: [m.chemicalbook.com]
- 6. chemical-label.com [chemical-label.com]
An In-depth Technical Guide to the Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
This guide provides a comprehensive overview of the synthetic route to 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in a logical, step-by-step manner, with a focus on the underlying chemical principles and practical experimental considerations. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the preparation of this and similar pyrazole-containing compounds.
Introduction
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities. The target molecule, this compound, incorporates a 4-bromopyrazole moiety, which serves as a versatile handle for further functionalization via cross-coupling reactions, and a gem-dimethylpropanoic acid side chain, a common feature in pharmacologically active compounds that can enhance metabolic stability. This guide will detail a robust and reproducible synthetic pathway to this important intermediate.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The key disconnection lies at the pyrazole nitrogen-carbon bond, leading to two primary starting materials: 4-bromopyrazole and a suitable derivative of 2-methylpropanoic acid. The forward synthesis, therefore, involves the N-alkylation of 4-bromopyrazole followed by the hydrolysis of an ester protecting group.
Caption: Retrosynthetic analysis of the target molecule.
The overall synthetic workflow can be summarized in the following three key stages:
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Bromination of 1H-Pyrazole: Synthesis of the key intermediate, 4-bromopyrazole.
-
N-Alkylation of 4-Bromopyrazole: Coupling of 4-bromopyrazole with an electrophilic side chain precursor.
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Hydrolysis: Conversion of the ester intermediate to the final carboxylic acid product.
Experimental Protocols
Stage 1: Synthesis of 4-Bromopyrazole
The preparation of 4-bromopyrazole is achieved through the electrophilic bromination of 1H-pyrazole using N-bromosuccinimide (NBS) as the bromine source. This method is generally preferred over the use of elemental bromine due to its milder reaction conditions and easier handling.[1]
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-pyrazole (1.0 eq.) in dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise over 20 minutes, maintaining the temperature at 0 °C.
-
Continue stirring at 0 °C for an additional 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude 4-bromopyrazole by column chromatography on silica gel or recrystallization.
| Reagent | Molar Eq. | Purity | Supplier |
| 1H-Pyrazole | 1.0 | ≥98% | Sigma-Aldrich |
| N-Bromosuccinimide | 1.05 | ≥98% | Sigma-Aldrich |
| Dimethylformamide | - | Anhydrous | Sigma-Aldrich |
Table 1: Reagents for the synthesis of 4-bromopyrazole.
Stage 2: Synthesis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate
The N-alkylation of 4-bromopyrazole is a crucial step that introduces the 2-methylpropanoate side chain. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating its nucleophilic attack on the electrophilic carbon of ethyl 2-bromo-2-methylpropanoate.[2][3]
Protocol:
-
To a stirred suspension of anhydrous potassium carbonate (2.0 eq.) in anhydrous acetonitrile (ACN), add 4-bromopyrazole (1.0 eq.).
-
Add ethyl 2-bromo-2-methylpropanoate (1.2 eq.) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate by flash column chromatography on silica gel.
| Reagent | Molar Eq. | Purity | Supplier |
| 4-Bromopyrazole | 1.0 | ≥98% | Synthesized in Stage 1 |
| Ethyl 2-bromo-2-methylpropanoate | 1.2 | ≥98% | Sigma-Aldrich |
| Potassium Carbonate | 2.0 | Anhydrous | Sigma-Aldrich |
| Acetonitrile | - | Anhydrous | Sigma-Aldrich |
Table 2: Reagents for the N-alkylation reaction.
Stage 3: Synthesis of this compound
The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation that can be readily achieved under basic conditions followed by acidification.[4]
Protocol:
-
Dissolve ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide monohydrate (2.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 4-8 hours, or until the reaction is complete as monitored by TLC.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure this compound.
| Reagent | Molar Eq. | Purity | Supplier |
| Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate | 1.0 | ≥95% | Synthesized in Stage 2 |
| Lithium Hydroxide Monohydrate | 2.0 | ≥98% | Sigma-Aldrich |
| Tetrahydrofuran | - | Reagent Grade | Sigma-Aldrich |
| Hydrochloric Acid | - | 1 M | Sigma-Aldrich |
Table 3: Reagents for the hydrolysis reaction.
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for the target molecule.
Characterization
The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of each compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion
This guide has outlined a reliable and efficient three-step synthesis of this compound from commercially available starting materials. The described protocols are based on well-established chemical transformations and can be readily implemented in a standard laboratory setting. The versatility of the 4-bromopyrazole moiety allows for further elaboration, making the title compound a valuable intermediate for the synthesis of a diverse range of biologically active molecules.
References
The Pyrazole Nucleus: A Privileged Scaffold in Modern Drug Discovery and Its Mechanisms of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Pyrazole Ring
The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere for an aryl group, enhance the lipophilicity and solubility of drug candidates.[3] This inherent versatility has led to the development of a wide array of pharmaceuticals targeting a broad spectrum of diseases.[3][4] Pyrazole-containing drugs have demonstrated efficacy as anti-inflammatory agents, kinase inhibitors for cancer therapy, receptor antagonists for metabolic disorders, and phosphodiesterase inhibitors for erectile dysfunction.[1] This guide will provide a comprehensive exploration of the core mechanisms of action of pyrazole-containing compounds, supported by detailed case studies of prominent drugs, an examination of the structure-activity relationships that govern their function, and an overview of the experimental methodologies used to elucidate their biological activity.
The Chemical Foundation: Structure and Synthesis of Pyrazoles
The pyrazole ring system is an aromatic, five-membered heterocycle containing three carbon atoms and two adjacent nitrogen atoms.[5] This structure is planar and possesses 4π-electrons and a lone pair of electrons from one of the nitrogen atoms that delocalize with the π-electrons, contributing to its aromatic character.[5]
The synthesis of the pyrazole nucleus is most commonly achieved through the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative, a method known as the Knorr pyrazole synthesis.[6][7] Variations of this approach, such as the reaction of α,β-unsaturated ketones with hydrazines, also yield pyrazole derivatives.[4] The specific substituents on the pyrazole ring can be readily modified by selecting appropriately substituted starting materials, allowing for the generation of diverse chemical libraries for drug discovery programs.[4][5]
Case Studies in Mechanism of Action
To illustrate the diverse mechanisms of action of pyrazole-containing compounds, we will examine three well-characterized drugs: Celecoxib, Rimonabant, and Sildenafil.
Celecoxib: Selective COX-2 Inhibition for Anti-inflammatory Action
Celecoxib, marketed as Celebrex, is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[8][9][10] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[10][11] There are two major isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, and COX-2, which is induced during inflammation.[10]
The selective inhibition of COX-2 by celecoxib is attributed to its chemical structure. The diaryl-substituted pyrazole core of celecoxib, with a sulfonamide side chain, allows it to bind to a hydrophilic region near the active site of the COX-2 enzyme, which has a larger and more flexible binding pocket compared to COX-1.[8][10][12] This selective binding blocks the synthesis of pro-inflammatory prostaglandins, thereby reducing pain and inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[9][10]
Beyond its anti-inflammatory effects, celecoxib has also been investigated for its anti-cancer properties, which may involve the induction of apoptosis and cell cycle arrest.[11]
Caption: Mechanism of action of Celecoxib as a selective COX-2 inhibitor.
Rimonabant: Cannabinoid Receptor 1 Antagonism for Metabolic Regulation
Rimonabant is a selective antagonist of the cannabinoid receptor 1 (CB1).[13][14][15] The endocannabinoid system, which includes the CB1 and CB2 receptors, plays a crucial role in regulating appetite, energy balance, and metabolism.[13] CB1 receptors are predominantly found in the central nervous system and peripheral tissues such as adipose tissue, the liver, and muscles.[13]
Rimonabant acts by binding to and blocking the activation of CB1 receptors by endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG).[13] This blockade of CB1 signaling in the hypothalamus reduces appetite and food intake.[13] In peripheral tissues, CB1 antagonism by rimonabant leads to decreased fat storage (lipogenesis) and increased fat breakdown (lipolysis) in adipose tissue, and improved glucose uptake in muscle.[13] While effective in promoting weight loss and improving metabolic parameters, Rimonabant was withdrawn from the market due to serious psychiatric side effects.[13] Some studies suggest that Rimonabant can also act as an inverse agonist, meaning it can inhibit the basal activity of the CB1 receptor in the absence of an agonist.[16][17]
Caption: Dual central and peripheral mechanism of Rimonabant via CB1 receptor antagonism.
Sildenafil: PDE5 Inhibition for Vasodilation
Sildenafil, sold under the brand name Viagra, is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[18][19][20][21] PDE5 is the primary enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[18][19]
During sexual stimulation, nitric oxide (NO) is released, which activates the enzyme guanylate cyclase to increase the production of cGMP.[18] Elevated levels of cGMP lead to the relaxation of smooth muscle in the corpus cavernosum, resulting in increased blood flow and an erection.[19] Sildenafil's molecular structure is similar to that of cGMP, allowing it to act as a competitive inhibitor of PDE5.[19] By blocking the degradation of cGMP, sildenafil enhances and prolongs the smooth muscle relaxation and vasodilation initiated by sexual stimulation.[18][19] It is important to note that sildenafil does not cause an erection without sexual stimulation, as the NO/cGMP pathway must first be activated.[19]
Caption: Sildenafil's mechanism of action as a PDE5 inhibitor in the erectile pathway.
Structure-Activity Relationships (SAR) of Pyrazole Derivatives
The biological activity of pyrazole-containing compounds is highly dependent on the nature and position of substituents on the pyrazole ring.[22][23] SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these drug candidates.
For example, in the case of pyrazole-based cannabinoid receptor antagonists like rimonabant, key structural features for potent and selective CB1 antagonistic activity have been identified:
-
A para-substituted phenyl ring at the 5-position.[24][25][26]
-
A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[24][25][26]
Similarly, for pyrazole-based kinase inhibitors, specific substitutions are engineered to target the ATP-binding pocket of the kinase, leading to inhibition of its catalytic activity.[27][28][29] The pyrazole ring itself can act as a scaffold that correctly orients these substituents for optimal interaction with the target protein.[3]
Table 1: Summary of Key Structural Features and Their Impact on the Activity of Pyrazole-Containing Drugs
| Drug Class | Key Structural Feature | Position on Pyrazole Ring | Impact on Activity |
| COX-2 Inhibitors | Sulfonamide side chain | Attached to a phenyl group at N1 | Confers selectivity for COX-2[8][12] |
| CB1 Antagonists | Para-substituted phenyl | 5-position | Potent antagonistic activity[24][25] |
| Carboxamido group | 3-position | Essential for binding[24][25] | |
| 2,4-dichlorophenyl | 1-position | Optimal for binding affinity[25] | |
| Kinase Inhibitors | Varies depending on the target kinase | Typically at positions 1, 3, and 5 | Dictates potency and selectivity[27][29] |
Experimental Protocols for Elucidating Mechanism of Action
Determining the precise mechanism of action of a pyrazole-containing compound requires a combination of in vitro and in vivo experimental techniques.
Enzyme Inhibition Assays
For compounds targeting enzymes, such as kinase inhibitors or COX inhibitors, enzyme inhibition assays are fundamental.[30][31][32] These assays measure the effect of the compound on the catalytic activity of the target enzyme.
Step-by-Step Methodology for a Typical Enzyme Inhibition Assay:
-
Reagent Preparation: Prepare a buffer solution, the purified target enzyme, the enzyme's substrate, and the pyrazole-containing inhibitor at various concentrations.
-
Assay Setup: In a multi-well plate, combine the enzyme, buffer, and varying concentrations of the inhibitor.
-
Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at a specific temperature for a defined period.
-
Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50), which is a measure of the inhibitor's potency.[32] Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[30][33]
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Receptor Binding Assays
For compounds that target receptors, such as Rimonabant, receptor binding assays are employed to determine the affinity and selectivity of the compound for its target.[34][35][36][37][38] These assays typically use a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor of interest.
Step-by-Step Methodology for a Competitive Receptor Binding Assay:
-
Preparation of Receptor Source: Prepare cell membranes or purified receptors that express the target receptor.
-
Assay Setup: In a multi-well plate, combine the receptor source, a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled pyrazole-containing compound.
-
Incubation: Incubate the mixture to allow for binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the unbound ligand, often by filtration.[34]
-
Quantification: Measure the amount of bound labeled ligand.
-
Data Analysis: Plot the amount of bound labeled ligand as a function of the concentration of the unlabeled pyrazole compound. This allows for the determination of the IC50, which can be used to calculate the binding affinity (Ki) of the compound for the receptor.
X-ray Crystallography
X-ray crystallography is a powerful technique used to determine the three-dimensional structure of a drug-target complex at atomic resolution.[39][40][41][42][43] This provides invaluable insights into the precise binding mode of the pyrazole-containing compound and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are critical for its activity.[40][42] This information is instrumental in guiding the rational design and optimization of lead compounds.[39][41]
Conclusion
The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its versatility has given rise to a diverse range of therapeutic agents with distinct and potent mechanisms of action. From the selective enzyme inhibition of Celecoxib and Sildenafil to the receptor antagonism of Rimonabant, pyrazole-containing compounds have made a significant impact on medicine. A thorough understanding of their mechanisms of action, guided by rigorous experimental evaluation and detailed structural analysis, will continue to drive the development of novel and improved pyrazole-based therapeutics for a wide range of diseases.
References
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- 14. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic Acid
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] This guide focuses on a specific, highly functionalized pyrazole derivative, 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid, as a prototypical platform for analog development. We will provide an in-depth exploration of the strategic design, synthetic execution, and biological evaluation frameworks necessary for advancing this chemical series. Key structural motifs, including the C4-bromo substituent, the α-gem-dimethyl group, and the carboxylic acid, will be analyzed as points for diversification. This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights into creating novel chemical entities with optimized therapeutic potential.
Introduction: The Pyrazole Core and Rationale for Analog Development
Pyrazole and its derivatives are five-membered aromatic heterocycles that have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[3][4][5][6] The compound this compound integrates several key features that make it an attractive starting point for a drug discovery campaign:
-
The Pyrazole Scaffold : Serves as a versatile and synthetically tractable core. The two adjacent nitrogen atoms can act as both hydrogen bond donors (N1-H) and acceptors (N2), facilitating interactions with biological targets.[1]
-
The 4-Bromo Substituent : This halogen atom significantly influences the electronic properties of the pyrazole ring and provides a crucial synthetic handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
-
The α-Gem-Dimethyl Group : This structural motif is frequently employed by medicinal chemists to enhance potency, metabolic stability, and pharmacokinetic profiles.[7][8] It can enforce a specific conformation favorable for binding, limit rotation, and block sites of metabolism.[9][10]
-
The Carboxylic Acid : A common pharmacophore that can form strong ionic or hydrogen-bond interactions with key residues (e.g., arginine, lysine) in a target's active site.
The primary goal of developing structural analogs is to systematically probe the structure-activity relationship (SAR) and optimize the molecule's properties towards a desired therapeutic profile. This involves a multi-parameter optimization process targeting:
-
Potency & Efficacy : Enhancing the molecule's ability to interact with its biological target.
-
Selectivity : Minimizing off-target activities to reduce potential side effects.
-
ADME Properties : Improving Absorption, Distribution, Metabolism, and Excretion to ensure the compound reaches its target in sufficient concentration and for an appropriate duration.
-
Safety : Reducing any inherent toxicity.
This guide will detail the strategic and tactical approaches to achieving these goals through reasoned analog design.
Core Scaffold Synthesis and Diversification Logic
The development of a robust and flexible synthetic route to the core scaffold is paramount. It must be amenable to the introduction of diverse chemical functionalities at key positions.
Retrosynthetic Analysis and General Synthesis
The parent compound can be synthesized via a straightforward N-alkylation of 4-bromopyrazole with an appropriate α-bromoester, followed by saponification. This approach allows for modularity, where different pyrazoles and different α-haloesters can be combined to generate a wide array of initial analogs.
Caption: Retrosynthetic analysis of the core scaffold.
Detailed Experimental Protocol: Synthesis of the Parent Compound
Step 1: N-Alkylation of 4-Bromopyrazole
-
To a solution of 4-bromopyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂).[11][12][13]
-
Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of ethyl 2-bromo-2-methylpropanoate (1.1 eq) in DMF dropwise.
-
Let the reaction warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate.
Step 2: Saponification
-
Dissolve the purified ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring for the disappearance of the starting material.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.
Strategies for Structural Analog Development
Systematic modification of the core structure is essential for building a comprehensive SAR profile. The following sections outline key diversification strategies.
Caption: Key diversification points on the core scaffold.
Modification of the Pyrazole C4-Position (R1)
The C4-bromo group is an ideal handle for introducing diversity using palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling : Reacting the bromo-pyrazole with various aryl or heteroaryl boronic acids/esters can introduce bulky substituents to probe steric tolerance in the binding pocket.
-
Sonogashira Coupling : Introduction of alkynyl groups can be used to explore linear extensions and add rigidity.
-
Cyanation : Replacing bromine with a nitrile group (e.g., using Zn(CN)₂) can alter electronic properties and introduce a potential hydrogen bond acceptor.
-
Other Halogens : Synthesis of fluoro, chloro, or iodo analogs can fine-tune lipophilicity and electronic character.
Alterations to the α-Alkyl Moiety (R2)
The gem-dimethyl group profoundly impacts the molecule's conformation and metabolic stability.[7][8] Its modification can yield significant insights.
-
Cycloalkyl Groups : Replacing the two methyl groups with a cyclopropyl ring creates a spirocyclic center, which can lock the conformation and often improves metabolic stability and solubility. This can be achieved by using an α-bromo-cyclopropanecarboxylate in the initial alkylation step.
-
Varying Alkyl Size : Using analogs like ethyl 2-bromopropanoate (mono-methyl) or ethyl 2-bromo-2-ethylbutanoate can explore the steric limits of the binding pocket. The mono-methyl analog introduces a chiral center, which may require separation and testing of individual enantiomers.
-
Polar Groups : Introducing a single hydroxymethyl group (from serine-derived synthons) can enhance solubility and provide an additional hydrogen bonding vector.
Bioisosteric Replacement of the Carboxylic Acid (R3)
While essential for binding, a carboxylic acid group can sometimes lead to poor permeability or rapid metabolism. Replacing it with a bioisostere—a group with similar physicochemical properties—can overcome these liabilities.
| Bioisostere | Key Properties | Synthetic Precursor Example |
| Tetrazole | Acidic, metabolically stable, improved oral bioavailability. | Bromoacetonitrile (followed by cycloaddition with NaN₃) |
| Acyl Sulfonamide | Acidic, can form different hydrogen bond networks. | N-protected aminoacetaldehyde (followed by oxidation and sulfonylation) |
| Hydroxamic Acid | Can act as a metal chelator, different pKa. | Corresponding ester (reaction with hydroxylamine) |
| Hydroxyisoxazole | Rigidified acidic mimic, pKa similar to carboxylic acid. | β-ketoester derivative |
Framework for Biological Evaluation
A tiered screening approach is necessary to efficiently evaluate newly synthesized analogs. The specific assays will depend on the biological target, which for this class of compounds could potentially include nuclear receptors like PPARs, based on structural similarities to known agonists like GW501516.[14][15][16]
Caption: A tiered workflow for biological evaluation.
Primary Assay: Target Engagement (Example: PPARδ TR-FRET)
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method to quantify ligand binding to a nuclear receptor.
Protocol:
-
Add recombinant PPARδ ligand-binding domain (LBD), a fluorescently-labeled coactivator peptide, and an antibody against the LBD to a 384-well plate.
-
Add serial dilutions of test compounds (analogs).
-
Incubate for 1-2 hours at room temperature.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths.
-
Calculate the ratio of the two emission signals and plot against compound concentration to determine the IC₅₀ value.
Secondary Assay: Cellular Functional Assay (Example: Reporter Gene Assay)
This assay confirms that target engagement in a test tube translates to functional activity in a cellular context.
Protocol:
-
Use a cell line (e.g., HEK293T) stably transfected with a full-length PPARδ receptor and a plasmid containing a luciferase reporter gene downstream of a PPAR response element (PPRE).
-
Plate cells and treat with serial dilutions of test compounds.
-
Incubate for 18-24 hours.
-
Lyse the cells and add a luciferase substrate.
-
Measure luminescence using a luminometer.
-
Plot luminescence against compound concentration to determine the EC₅₀ value.
Structure-Activity Relationship (SAR) Analysis
The data collected from the biological assays must be systematically analyzed to build a predictive SAR model.
| Cmpd ID | R1 (C4-Position) | R2 (α-Position) | R3 (Acid Moiety) | PPARδ IC₅₀ (nM) | Metabolic Stability (t½, min) |
| Parent | -Br | -C(CH₃)₂ | -COOH | 550 | 25 |
| A-1 | -Ph | -C(CH₃)₂ | -COOH | 120 | 22 |
| A-2 | -CN | -C(CH₃)₂ | -COOH | 850 | 30 |
| B-1 | -Br | -CH(CH₃) | -COOH | 980 (racemic) | <5 |
| B-2 | -Br | -cPr | -COOH | 250 | >60 |
| C-1 | -Br | -C(CH₃)₂ | Tetrazole | 600 | 55 |
SAR Insights:
-
C4-Position : Replacing the bromine with a phenyl group (A-1) improves potency, suggesting a hydrophobic pocket is present. The electron-withdrawing nitrile group (A-2) is detrimental to activity.
-
α-Position : The gem-dimethyl group is critical. Removing one methyl (B-1) significantly reduces potency and metabolic stability. Replacing it with a cyclopropyl group (B-2) enhances both potency and stability, a highly favorable outcome.
-
Acid Moiety : Replacing the carboxylic acid with a tetrazole (C-1) maintains similar potency while significantly improving metabolic stability.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Through systematic and rational design of structural analogs, guided by a robust synthetic strategy and a tiered biological evaluation cascade, researchers can effectively navigate the complex SAR landscape. The insights gained from modifying the C4-position, the α-gem-dimethyl group, and the carboxylic acid moiety provide a clear path toward identifying lead candidates with optimized potency, selectivity, and pharmacokinetic properties for further preclinical and clinical development.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into pyrazole-containing compounds: Synthesis and pharmacological activities | Semantic Scholar [semanticscholar.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-溴吡唑 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
- 13. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. The peroxisome proliferator-activated receptor beta/delta agonist, GW501516, regulates the expression of genes involved in lipid catabolism and energy uncoupling in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. PPARδ agonist GW501516 inhibits PDGF-stimulated pulmonary arterial smooth muscle cell function related to pathological vascular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery of Novel Pyrazole Carboxylic Acid Derivatives: From Synthesis to Biological Validation
An In-Depth Technical Guide:
Introduction: The Enduring Legacy of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a multitude of interactions with biological targets. When functionalized with a carboxylic acid moiety, the scaffold's potential is further amplified, providing a critical anchor point for binding to enzyme active sites and receptors. Pyrazole carboxylic acid derivatives are found in a wide array of therapeutic agents, demonstrating a remarkable spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties.[3][4][5][6][7] This guide provides a comprehensive overview of the modern drug discovery process for novel pyrazole carboxylic acid derivatives, from rational design and synthesis to biological evaluation and structure-activity relationship (SAR) analysis.
Chapter 1: Strategic Synthesis of the Pyrazole Carboxylic Acid Core
The construction of the pyrazole ring is a well-established field, yet new methodologies continue to emerge, offering improved efficiency, regioselectivity, and substrate scope.[2][8] The choice of synthetic route is a critical decision, dictated by the desired substitution pattern and the availability of starting materials.
Foundational Synthetic Pathways
The most prevalent and robust method for synthesizing the pyrazole core involves the cyclocondensation of a 1,3-dielectrophilic species with a hydrazine derivative.[9][10][11] A classic and highly effective approach starts with 1,3-dicarbonyl compounds.
-
Cyclocondensation of β-Ketoesters: This method allows for the direct installation of a carboxylic acid precursor (an ester group) onto the pyrazole ring. For instance, the reaction of a substituted ethyl-2,4-dioxo-4-phenylbutanoate with hydrazine hydrate in the presence of an acid catalyst like glacial acetic acid directly yields ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives.[6] This is a cornerstone reaction for building libraries of potential therapeutic agents.
-
Multicomponent Reactions (MCRs): Modern synthetic strategies increasingly leverage MCRs to build molecular complexity in a single step, enhancing efficiency and reducing waste.[12] One-pot, three-component reactions involving, for example, a cyclic β-diketone, an aryl glyoxal, and an arylhydrazine can rapidly generate fully substituted pyrazoles under acidic catalysis.[12]
Visualizing the Synthetic Workflow
The general workflow for creating a library of pyrazole carboxylic acid derivatives for screening is a multi-stage process, beginning with the synthesis of a core scaffold, followed by diversification.
Caption: General workflow for synthesis and derivatization.
Detailed Experimental Protocol: Synthesis of Ethyl 5-Aryl-1H-pyrazole-3-carboxylates
This protocol is adapted from established literature procedures for the synthesis of pyrazole esters, which are direct precursors to the target carboxylic acids.[6]
Materials:
-
Substituted acetophenone (1.0 eq)
-
Diethyl oxalate (1.2 eq)
-
Sodium ethoxide (1.2 eq)
-
Absolute ethanol
-
Hydrazine hydrate (1.5 eq)
-
Glacial acetic acid
-
Diethyl ether
-
Hydrochloric acid (2N)
Procedure:
-
Step 1: Formation of the Dioxo-ester Intermediate. To a solution of sodium ethoxide in absolute ethanol at 0°C, add the substituted acetophenone dropwise. Stir for 15 minutes.
-
Add diethyl oxalate dropwise to the reaction mixture, maintaining the temperature at 0-5°C.
-
Allow the mixture to warm to room temperature and stir for 12-16 hours. The formation of a solid precipitate indicates the formation of the intermediate salt.
-
Pour the reaction mixture into ice-cold water and acidify with 2N HCl to precipitate the ethyl-2,4-dioxo-4-phenylbutanoate intermediate.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Step 2: Cyclization to Pyrazole Ester. Suspend the dried intermediate in glacial acetic acid.
-
Add hydrazine hydrate dropwise and reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The crude pyrazole ester will precipitate. Filter the solid, wash thoroughly with water to remove acetic acid, and dry.
-
Step 3: Purification. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure ethyl 5-aryl-1H-pyrazole-3-carboxylate.
-
Step 4: Hydrolysis (to Carboxylic Acid). The purified ester can be subsequently hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., refluxing with aqueous NaOH followed by acidic workup).
Trustworthiness: The success of this synthesis relies on anhydrous conditions in Step 1 to prevent premature hydrolysis of the ethoxide and esters. The progress of both stages should be meticulously monitored by TLC to ensure full conversion of starting materials and to prevent side-product formation.
Chapter 2: Biological Evaluation and Screening Cascade
Once a library of novel derivatives is synthesized, a systematic screening process is required to identify compounds with the desired biological activity. This process typically follows a hierarchical cascade.
Primary Screening: Target-Based and Phenotypic Assays
The initial screen is designed to test a large number of compounds to identify "hits."
-
Target-Based Assays: If the molecular target is known (e.g., a specific enzyme or receptor), a direct biochemical assay can be employed. For instance, in the development of ALKBH1 inhibitors, a fluorescence polarization (FP) assay was used to measure the displacement of a fluorescently labeled probe from the enzyme's active site.[13]
-
Phenotypic Assays: In cases where the target is unknown or a complex cellular effect is desired, phenotypic screens are used. For antimicrobial discovery, this often involves determining the Minimum Inhibitory Concentration (MIC) against various bacterial or fungal strains using methods like the modified agar well diffusion assay or broth microdilution.[7][14]
Secondary and Tertiary Assays
Hits from the primary screen are advanced to more complex, lower-throughput assays to confirm activity and evaluate properties like cytotoxicity, selectivity, and mechanism of action. For anticancer drug discovery, this involves testing compounds against a panel of cancer cell lines (e.g., HGC27, AGS gastric cancer cells) using viability assays like the MTT assay.[6][13]
The Drug Discovery Screening Cascade
The logical progression from a large library to a few promising candidates is essential for an efficient drug discovery program.
Caption: A typical drug discovery screening cascade.
Chapter 3: Structure-Activity Relationship (SAR) Studies
SAR is the cornerstone of medicinal chemistry, providing the rationale for iteratively modifying a "hit" compound to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a "lead."[14]
Case Study: ALKBH1 Inhibitors
A recent study on 1H-pyrazole-4-carboxylic acid derivatives as inhibitors of the DNA 6mA demethylase ALKBH1 provides an excellent example of systematic SAR exploration.[13] The researchers defined different regions of their starting compound for modification.
-
Region 1 (Pyrazole Core): Modifications to the pyrazole ring itself, such as adding substituents (Cl, CH3) or replacing it with other heterocycles, universally led to a decrease in activity. This established the unsubstituted 1H-pyrazole-4-carboxylic acid as a critical pharmacophore.[13] The nitrogen at the 2' position and the carboxylic acid were found to be essential for chelating a key metal ion in the enzyme's active site.[13]
-
Region 2 & 3 (Aromatic Substituents): Exploration of different substituents on the phenyl rings attached to the core led to the discovery that specific electronic and steric properties were required for optimal potency.
Visualizing the Pharmacophore
Based on SAR studies, a pharmacophore model can be constructed to guide future design. This model highlights the key molecular features required for biological activity.
Caption: Key pharmacophoric features for ALKBH1 inhibition.
Quantitative SAR Data
Summarizing SAR data in a tabular format is crucial for clear analysis and decision-making. The table below is a simplified representation of the data for ALKBH1 inhibitors.[13]
| Compound ID | Modification on Pyrazole Ring (Region 1) | IC₅₀ (µM) |
| 3 | Unsubstituted | 0.12 |
| 4 | 3'-Cl | 0.28 |
| 6 | 5'-CH₃ | 0.46 |
| 7 | 3',5'-di-CH₃ | >100 |
| 11 | Carboxylic acid moved to 3'-position | >100 |
Table showing the critical importance of the unsubstituted 1H-pyrazole-4-carboxylic acid core for ALKBH1 inhibitory activity. Data adapted from reference[13].
Conclusion and Future Outlook
The discovery of novel pyrazole carboxylic acid derivatives remains a highly productive field in drug development. The versatility of synthetic routes, particularly the increasing adoption of efficient multicomponent reactions, allows for the creation of vast and diverse chemical libraries.[12] Coupled with sophisticated high-throughput screening cascades and rational, data-driven SAR studies, this scaffold will undoubtedly continue to yield new therapeutic candidates. Future efforts will likely focus on developing derivatives with improved selectivity to minimize off-target effects and on exploring novel biological targets for this privileged chemical class.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 8. Recent Advances in the Synthesis of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Substituted Pyrazoles: An In-depth Technical Guide for Drug Development Professionals
Abstract
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their success is intrinsically linked to their tunable physicochemical properties, which govern their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the key physicochemical characteristics of substituted pyrazoles, including lipophilicity, solubility, pKa, and metabolic stability. We will explore how these properties are influenced by the nature and position of substituents, offering insights into rational drug design and optimization strategies. Detailed experimental protocols and data presentation formats are provided to aid researchers in the practical application of these principles.
Introduction: The Privileged Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in drug discovery.[1][2][3] This designation stems from its remarkable versatility and its presence in a wide array of approved drugs, including anti-inflammatory agents like celecoxib and anticancer drugs such as crizotinib.[1][4] The unique electronic and structural features of the pyrazole core confer favorable physicochemical and pharmacological properties.[4] The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets.[4] Furthermore, the aromatic nature of the ring contributes to its metabolic stability.[3]
The true power of the pyrazole scaffold lies in the ability to modulate its properties through the introduction of various substituents.[2][5] Understanding the structure-property relationships (SPRs) is paramount for medicinal chemists to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[2][6][7]
Core Physicochemical Properties and Their Modulation
The journey of a drug from administration to its target and eventual elimination is governed by its physicochemical properties.[8][9][10] For substituted pyrazoles, a careful balance of these properties is essential for therapeutic success.
Lipophilicity (logP/logD): Balancing Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of membrane permeability and, consequently, absorption and distribution.[9] It is typically quantified by the logarithm of the partition coefficient (logP) between octanol and water. For ionizable compounds like many pyrazoles, the distribution coefficient (logD) at a physiological pH of 7.4 is a more relevant parameter.
The lipophilicity of a pyrazole derivative is highly sensitive to its substitution pattern. The introduction of non-polar substituents, such as alkyl or aryl groups, generally increases lipophilicity, while polar functional groups like hydroxyl or carboxyl moieties decrease it.[11][12]
Table 1: Influence of Substituents on the Calculated logP (cLogP) of Pyrazole Derivatives
| Compound | R1 | R3 | R4 | R5 | cLogP (approx.) |
| Pyrazole | H | H | H | H | 0.23 |
| 3-Methylpyrazole | H | CH₃ | H | H | 0.65 |
| 3,5-Dimethylpyrazole | H | CH₃ | H | CH₃ | 1.07 |
| 3-Phenylpyrazole | H | C₆H₅ | H | H | 2.15 |
| 1,3,5-Triphenylpyrazole | C₆H₅ | C₆H₅ | H | C₆H₅ | 5.80 |
cLogP values are estimations and can vary based on the prediction software.
Solubility: A Prerequisite for Absorption
Aqueous solubility is a fundamental property that dictates the bioavailability of an orally administered drug.[13][14] Poorly soluble compounds often exhibit low and variable absorption. The solubility of substituted pyrazoles is influenced by a combination of factors, including lipophilicity, crystal lattice energy, and ionization state.[13]
Generally, an increase in lipophilicity correlates with a decrease in aqueous solubility.[13] The introduction of polar, hydrogen-bonding groups can enhance solubility. For ionizable pyrazoles, solubility is pH-dependent, being highest at a pH where the molecule is in its charged form.
Experimental Protocol: Kinetic Solubility Assay by Turbidimetry
-
Compound Preparation: Prepare a high-concentration stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO.
-
Aqueous Buffer Addition: Add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to the DMSO solutions.
-
Incubation: Incubate the samples at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.
-
Turbidity Measurement: Measure the turbidity of each sample using a nephelometer or a plate reader capable of measuring light scattering.
-
Data Analysis: The kinetic solubility is determined as the concentration at which the compound begins to precipitate, identified by a sharp increase in turbidity.
Acidity and Basicity (pKa): The Role of Ionization
The pKa of a molecule determines its ionization state at a given pH, which in turn affects its solubility, permeability, and target binding.[9][15] Pyrazole itself is a weak base, with the protonated form having a pKa of approximately 2.5.[16] It can also act as a very weak acid, with the N-H proton having a pKa of around 14.2.[16]
Substituents can significantly impact the pKa of the pyrazole ring. Electron-withdrawing groups (e.g., nitro, halo) decrease the basicity of the ring nitrogens and increase the acidity of the N-H proton.[17] Conversely, electron-donating groups (e.g., alkyl, amino) increase basicity.[17]
Metabolic Stability: Ensuring Sufficient In Vivo Exposure
Metabolic stability is a crucial parameter that influences the in vivo half-life and oral bioavailability of a drug.[3][18] Pyrazole-containing compounds can undergo various metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes.[19][20]
The strategic placement of substituents can block sites of metabolism and enhance stability. For instance, replacing a metabolically labile C-H bond with a more robust C-F bond is a common strategy. The introduction of sterically hindering groups near a potential metabolic site can also improve stability.[18][21][22]
Experimental Workflow: In Vitro Metabolic Stability Assessment using Liver Microsomes
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. books.rsc.org [books.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]
- 12. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 16. imperial.ac.uk [imperial.ac.uk]
- 17. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic Acid: An Application Note and Detailed Protocol
For correspondence: --INVALID-LINK--
Abstract
This document provides a comprehensive guide for the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid, a key building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field of organic synthesis. This guide details a robust two-step synthetic pathway, commencing with the N-alkylation of 4-bromopyrazole followed by the hydrolysis of the resulting ester intermediate. The causality behind experimental choices, self-validating system checks, and in-depth procedural details are provided to ensure successful replication and understanding of the synthesis.
Introduction
Substituted pyrazoles are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their diverse biological activities. The target molecule, this compound, incorporates a bromo-substituted pyrazole moiety linked to a dimethylpropanoic acid group. This structural motif is valuable for introducing steric bulk and a carboxylic acid handle for further chemical modifications, making it a desirable fragment in the design of novel therapeutic agents. The bromine atom also serves as a versatile point for subsequent cross-coupling reactions to build molecular complexity.
This protocol outlines a reliable and scalable two-step synthesis. The first step involves a base-mediated N-alkylation of 4-bromopyrazole with ethyl 2-bromo-2-methylpropanoate. The subsequent step is the saponification of the ethyl ester to yield the final carboxylic acid product. The rationale for the choice of reagents and conditions is discussed to provide a deeper understanding of the reaction mechanism and potential challenges.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-step process as illustrated in the workflow diagram below. The initial step is an N-alkylation reaction, a common method for forming C-N bonds with nitrogen-containing heterocycles[1][2]. This is followed by a standard ester hydrolysis to unmask the carboxylic acid functionality[3][4][5].
Caption: Synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate (Intermediate)
This procedure details the N-alkylation of 4-bromopyrazole. The choice of a carbonate base like potassium carbonate is crucial as it is strong enough to deprotonate the pyrazole nitrogen, facilitating the nucleophilic attack on the alkyl halide, but mild enough to prevent significant side reactions. Dimethylformamide (DMF) is selected as the solvent due to its high boiling point and its ability to dissolve both the polar and non-polar reactants.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromopyrazole | 2075-45-8 | 146.97 | 5.0 g | 34.0 |
| Ethyl 2-bromo-2-methylpropanoate | 600-00-0 | 195.05 | 7.3 g | 37.4 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 7.0 g | 50.6 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 200 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 200 mL | - |
| Brine (Saturated NaCl solution) | - | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 10 g | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromopyrazole (5.0 g, 34.0 mmol) and potassium carbonate (7.0 g, 50.6 mmol).
-
Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Addition of Alkylating Agent: While stirring at room temperature, add ethyl 2-bromo-2-methylpropanoate (7.3 g, 37.4 mmol) dropwise to the suspension over 10 minutes.
-
Reaction Monitoring: Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system. The starting 4-bromopyrazole should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of deionized water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) to remove residual DMF, followed by a wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate as a colorless oil.
Part 2: Synthesis of this compound (Final Product)
This part of the protocol describes the hydrolysis of the ethyl ester intermediate to the final carboxylic acid. A base-catalyzed hydrolysis (saponification) is employed, which is an irreversible process, ensuring a high conversion to the product[4][5][6]. A mixture of water and a co-solvent like tetrahydrofuran (THF) is used to ensure the solubility of the ester starting material.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate | 1040377-17-0 | 261.12 | 5.0 g | 19.1 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 1.53 g | 38.2 |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 50 mL | - |
| Hydrochloric Acid (HCl), 2M | 7647-01-0 | 36.46 | ~20 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 150 mL | - |
| Brine (Saturated NaCl solution) | - | - | 30 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | 10 g | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate (5.0 g, 19.1 mmol) in a mixture of THF (50 mL) and deionized water (50 mL).
-
Base Addition: Add sodium hydroxide (1.53 g, 38.2 mmol) to the solution.
-
Reaction Monitoring: Heat the mixture to reflux (approximately 70 °C) and stir for 4-6 hours. Monitor the reaction by TLC until the starting ester is no longer visible.
-
Solvent Removal: Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M hydrochloric acid. A white precipitate should form.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound as a white solid.
Characterization Data (Expected)
| Compound | Appearance | Molecular Formula | Molecular Weight ( g/mol ) |
| Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate | Colorless oil | C₉H₁₃BrN₂O₂ | 261.12 |
| This compound | White solid | C₇H₉BrN₂O₂ | 233.06 |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ethyl 2-bromo-2-methylpropanoate is a lachrymator; handle with care.
-
Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocol described provides a reliable and detailed method for the synthesis of this compound. By following the step-by-step instructions and understanding the rationale behind the experimental choices, researchers can confidently prepare this valuable building block for applications in drug discovery and medicinal chemistry.
References
The Strategic Application of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic Acid in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the pyrazole nucleus stands as a privileged scaffold, integral to a multitude of FDA-approved therapeutics. Its utility is rooted in its unique electronic properties and its capacity to engage in various biological interactions. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a compound's pharmacological profile. Within this esteemed class of molecules, 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid emerges as a highly versatile building block for the synthesis of novel drug candidates. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry programs, with a particular focus on the development of kinase inhibitors for oncology.
The structure of this compound incorporates three key features that are of significant interest to the medicinal chemist:
-
The 4-Bromo-1H-pyrazole Core: The bromine atom at the 4-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce diverse substituents. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize interactions with a biological target.
-
The N-Alkyl Carboxylic Acid Side Chain: The 2-methylpropanoic acid moiety at the N1 position provides a vector for interaction with polar amino acid residues in a protein's binding site. The carboxylic acid can act as a hydrogen bond donor or acceptor, or form salt bridges, significantly influencing the compound's binding affinity and selectivity.
-
The Gem-Dimethyl Group: The presence of the gem-dimethyl group on the propanoic acid side chain is a deliberate design element. This structural motif can enhance potency and selectivity by creating favorable van der Waals interactions and restricting the conformational flexibility of the side chain, thus reducing the entropic penalty upon binding to the target. Furthermore, the gem-dimethyl effect can improve metabolic stability and other pharmacokinetic properties.[1][2][3]
This guide will detail the synthetic utility of this compound, provide protocols for its derivatization, and outline methods for the biological evaluation of the resulting compounds.
PART 1: Synthetic Applications and Library Generation
The primary utility of this compound lies in its role as a scaffold for the generation of compound libraries for high-throughput screening and lead optimization. The reactivity of the bromine atom is key to this application.
Suzuki-Miyaura Cross-Coupling for Aryl and Heteroaryl Derivatization
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of our lead compound, it allows for the introduction of a vast array of aryl and heteroaryl moieties at the 4-position of the pyrazole ring. This is particularly relevant in the design of kinase inhibitors, where these appended ring systems can interact with the hinge region or other key pockets of the ATP-binding site.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a library of 2-(4-aryl-1H-pyrazol-1-yl)-2-methylpropanoic acid derivatives.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid/ester (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Na₂CO₃ (2.0 equivalents)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the desired aryl/heteroaryl boronic acid (1.2 equivalents), and Na₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ (0.05 equivalents) to the flask under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.
-
Base: The base (Na₂CO₃) is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.
-
Solvent System: The dioxane/water mixture is a common choice for Suzuki couplings as it effectively dissolves both the organic substrates and the inorganic base.
Diagram: Suzuki-Miyaura Catalytic Cycle
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability – ScienceOpen [scienceopen.com]
- 3. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic Acid in Fragment-Based Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic implementation of the fragment, 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid, within a Fragment-Based Drug Discovery (FBDD) campaign. The document outlines the scientific rationale for its use, detailed experimental protocols for screening and validation, and strategies for subsequent lead optimization.
Introduction: The Rationale for a Privileged Fragment
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] The core principle of FBDD is to screen low molecular weight compounds, or "fragments," that typically bind with low affinity but do so efficiently, making them ideal starting points for optimization.[2] The pyrazole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous approved drugs and its versatile ability to engage in various interactions with biological targets.[3][4][5][6][7] Pyrazole-containing molecules exhibit a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[3][8]
The specific fragment, This compound , has been deliberately selected for its confluence of desirable features for FBDD:
-
Pyrazole Core: The aromatic 1,2-diazole ring provides a rigid scaffold with defined hydrogen bond donor (N-H) and acceptor (N) capabilities, crucial for anchoring the fragment in a protein's binding site.
-
Carboxylic Acid Moiety: This functional group is a potent interaction point, capable of forming strong salt bridges and hydrogen bonds with basic residues like lysine or arginine, or with backbone amides. It also significantly enhances aqueous solubility, a critical property for reliable screening.
-
Gem-Dimethyl Group: The dimethyl substitution on the propanoic acid chain introduces conformational constraint and provides a three-dimensional character, allowing for exploration of small hydrophobic pockets adjacent to the primary anchor point.
-
Bromo Substituent: The bromine atom at the 4-position is a key strategic element. It can participate in favorable halogen bonding interactions with electron-rich atoms like oxygen or sulfur in the protein. More importantly, it serves as a versatile synthetic handle for fragment elaboration through well-established cross-coupling chemistries (e.g., Suzuki, Sonogashira), enabling a clear path for growing the fragment hit into a more potent lead compound.
Physicochemical Profile: Adherence to the "Rule of Three"
For a compound to be an effective fragment, it should possess physicochemical properties that maximize its chances of binding efficiently and being a good starting point for medicinal chemistry. The "Rule of Three" serves as a useful guideline.
| Property | Value | "Rule of Three" Guideline | Rationale |
| Molecular Weight (MW) | 233.06 g/mol | < 300 Da | Ensures efficient exploration of chemical space and higher hit probability.[2] |
| cLogP | 1.29 | ≤ 3 | Balances solubility with the ability to engage in hydrophobic interactions. |
| Hydrogen Bond Donors (HBD) | 1 | ≤ 3 | Prevents excessive desolvation penalties upon binding. |
| Hydrogen Bond Acceptors (HBA) | 3 | ≤ 3 | Provides sufficient, but not excessive, points for directed interactions. |
| Rotatable Bonds | 2 | ≤ 3 | Low conformational complexity increases the probability of adopting a bioactive conformation. |
Note: Values are calculated for the specified compound.
The FBDD Screening and Validation Workflow
A successful FBDD campaign requires a multi-step, tiered approach to identify, validate, and characterize fragment hits. The workflow is designed to triage initial hits from sensitive primary screens and confirm them with high-confidence structural methods.
Caption: A typical workflow for a fragment-based drug discovery campaign.
Primary Screening Protocols
Primary screens must be sensitive enough to detect the weak binding affinities (typically in the high micromolar to low millimolar range) characteristic of fragments.[9] Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) are the premier techniques for this purpose.[1][10][11][12]
Protocol 3.1: Surface Plasmon Resonance (SPR) Screening
SPR is a label-free biophysical technique that measures changes in mass on a sensor surface in real-time, making it ideal for detecting fragment binding.[10][11]
Causality and Rationale: The goal is to immobilize the target protein on a sensor chip and flow the fragment over the surface. A binding event increases the mass on the surface, which is detected as a change in resonance units (RU). This method is high-throughput and provides initial kinetic insights.[10] A stable, active immobilized surface is paramount for success.[10][13]
Step-by-Step Methodology:
-
Target Immobilization:
-
Chip Selection: Use a CM5 sensor chip for standard amine coupling.
-
Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS to activate the carboxymethylated dextran surface.
-
Protein Coupling: Inject the target protein (typically 10-50 µg/mL in 10 mM acetate buffer, pH 4.0-5.5) over the activated surface. Aim for a high immobilization level (e.g., >10,000 RU) to maximize the signal for small fragments.[13]
-
Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) to quench any remaining active esters.
-
Reference Channel: Create a reference channel by performing the activation and deactivation steps without protein injection. This is critical for subtracting bulk refractive index changes.
-
-
Assay Development & Quality Control:
-
Buffer Optimization: Use a running buffer such as PBS or HEPES with 0.05% P20 surfactant to minimize non-specific binding.[13] Maintain a consistent, low percentage of DMSO (e.g., 1-2%) in the running buffer to match the fragment solution.
-
Target Activity Check: Before screening, inject a known binder (if available) or a positive control to confirm the immobilized protein is active and responsive.[14]
-
-
Fragment Screening:
-
Sample Preparation: Prepare a stock solution of this compound in 100% DMSO. Dilute to the final screening concentration (e.g., 200 µM - 1 mM) in running buffer. Ensure the final DMSO concentration is matched with the running buffer.
-
Injection: Perform a single, high-concentration injection of the fragment over the target and reference channels. A typical injection time is 60-120 seconds.
-
Data Acquisition: Monitor the sensorgram (RU vs. time). A binding event will show a higher response on the target channel compared to the reference channel.
-
-
Hit Identification:
-
Data Analysis: Subtract the reference channel signal from the target channel signal.
-
Hit Criteria: A fragment is considered an initial hit if it produces a reproducible, concentration-dependent response that is significantly above the noise level of the assay.
-
Protocol 3.2: NMR Spectroscopy (Protein-Observed ¹H-¹⁵N HSQC)
Protein-observed NMR experiments are among the most robust methods for FBDD.[15][16][17] By monitoring the chemical shifts of the protein's backbone amides, one can detect binding and simultaneously map the interaction site.[16][17]
Causality and Rationale: This method relies on producing the target protein with ¹⁵N isotopic labeling. The ¹H-¹⁵N HSQC spectrum provides a unique signal for each backbone N-H group, acting as a fingerprint of the protein's structure. When a fragment binds, it perturbs the local chemical environment of nearby residues, causing their corresponding peaks in the spectrum to shift (Chemical Shift Perturbation, or CSP). This provides unambiguous evidence of binding directly to the target protein.[16]
Step-by-Step Methodology:
-
Protein Preparation:
-
Express and purify the target protein using minimal media supplemented with ¹⁵N-labeled ammonium chloride as the sole nitrogen source.
-
Prepare a final NMR sample of the ¹⁵N-labeled protein (typically 50-200 µM) in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8) containing 5-10% D₂O.
-
-
Reference Spectrum Acquisition:
-
Record a high-quality ¹H-¹⁵N HSQC reference spectrum of the protein alone. This spectrum serves as the baseline for comparison.
-
-
Fragment Screening:
-
Add a concentrated stock of this compound (in deuterated DMSO or matched buffer) to the protein sample to achieve the desired final concentration (e.g., 500 µM). The fragment is typically added at a 5-10 fold molar excess.
-
Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture under identical conditions.
-
-
Data Analysis and Hit Identification:
-
Spectral Overlay: Overlay the reference spectrum with the spectrum containing the fragment.
-
Identify CSPs: Look for specific peaks that have shifted their position. A significant and consistent shift for a subset of residues indicates a specific binding event.
-
Binding Site Mapping: If backbone assignments for the protein are available, the residues exhibiting the largest CSPs can be mapped onto the protein's structure to identify the binding pocket.
-
Hit Validation and Structural Characterization
An initial hit from a primary screen must be rigorously validated. X-ray crystallography is the definitive method in FBDD as it provides direct visualization of the binding event.[9][12][18][19][20]
Protocol 4.1: X-ray Crystallography
Causality and Rationale: The ultimate goal is to obtain a high-resolution three-dimensional structure of the fragment bound to the protein. This unequivocally confirms binding, reveals the precise binding mode, orientation, and key interactions (hydrogen bonds, halogen bonds, etc.), and provides an invaluable blueprint for structure-based drug design.[9][19]
Step-by-Step Methodology:
-
Crystallization:
-
Establish a robust and reproducible crystallization condition for the target protein that yields well-diffracting crystals. The crystals must be stable enough to withstand soaking in solutions containing DMSO.[9]
-
-
Fragment Soaking:
-
Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM) in a cryoprotectant-containing mother liquor. The final DMSO concentration should be tested for its effect on crystal integrity.
-
Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to several hours.
-
-
Data Collection:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect a high-resolution X-ray diffraction dataset at a synchrotron source.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a model.
-
Carefully inspect the resulting electron density maps (Fo-Fc difference maps). Unambiguous, positive electron density corresponding to the shape of the fragment in a specific binding pocket confirms the hit.
-
Refine the protein-fragment complex structure and analyze the specific molecular interactions driving the binding event.
-
From Hit to Lead: Structure-Guided Fragment Elaboration
With a validated, structurally characterized hit, the focus shifts to medicinal chemistry and lead optimization. The goal is to "grow" the fragment by adding chemical functionality that makes new, favorable interactions with the protein, thereby increasing potency and selectivity.
Strategy: The structure obtained from X-ray crystallography is the guide. Analysis of the binding pocket surrounding the fragment reveals unoccupied spaces and nearby residues that can be targeted. The bromine atom on the pyrazole ring is the primary vector for this elaboration.
Caption: Potential growth vectors for elaborating the validated fragment hit.
Key Elaboration Strategies:
-
Suzuki Coupling: Use the bromo group to couple various boronic acids, introducing aryl or heteroaryl moieties that can occupy adjacent hydrophobic pockets or form new π-stacking interactions.
-
Sonogashira Coupling: Introduce alkynes that can act as linkers to reach more distant pockets or as functional groups that can form specific hydrogen bonds.
-
Amidation: Convert the carboxylic acid to a series of amides to probe for new hydrogen bond interactions and modulate the compound's overall physicochemical properties, such as charge and membrane permeability.
By iteratively applying these synthetic strategies and evaluating the resulting compounds with the established biophysical and structural assays, the initial low-affinity fragment can be rapidly evolved into a potent and selective lead compound.
References
- 1. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. tandfonline.com [tandfonline.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. benthamscience.com [benthamscience.com]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 10. biorxiv.org [biorxiv.org]
- 11. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 13. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 14. bioradiations.com [bioradiations.com]
- 15. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 19. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Profiling of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic Acid Derivatives
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of Pyrazole-Based Compounds
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active agents.[1][2][3] Its unique five-membered heterocyclic structure, containing two adjacent nitrogen atoms, allows for diverse chemical modifications, leading to compounds with a broad spectrum of biological activities.[4][5] Pyrazole derivatives have been successfully developed into drugs for various indications, including anti-inflammatory agents like celecoxib, anticancer drugs, and antimicrobial compounds.[5][6][7] The class of molecules based on the 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid scaffold represents a promising area for the discovery of novel therapeutics. The exploration of their biological effects through robust in vitro assays is a critical first step in the drug development pipeline.
This guide provides detailed protocols for two fundamental in vitro assays designed to characterize the biological activity of novel this compound derivatives: a cell viability assay to determine cytotoxic potential and a kinase inhibition assay to explore potential mechanisms of action.
Part 1: Assessment of Cytotoxicity in Cancer Cell Lines
A primary screening assay for novel compounds is the evaluation of their effect on cell viability. This is particularly relevant for the discovery of new anticancer agents.[8][9] The following protocol describes a colorimetric assay using resazurin to assess the cytotoxicity of this compound derivatives against a human breast cancer cell line, MCF-7.
Principle of the Resazurin Reduction Assay
The resazurin assay is a widely used method to quantify the number of viable, metabolically active cells. The blue, non-fluorescent dye resazurin is reduced by mitochondrial reductases in living cells to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable cells. A decrease in signal in the presence of a test compound indicates a reduction in cell viability, either through cytotoxic (cell death) or cytostatic (inhibition of proliferation) mechanisms.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for the Resazurin-based cytotoxicity assay.
Detailed Protocol: Cytotoxicity Screening
Materials and Reagents:
-
Human breast cancer cell line (e.g., MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
96-well, black, clear-bottom tissue culture plates
-
This compound derivatives (and other test compounds)
-
Dimethyl sulfoxide (DMSO)
-
Resazurin sodium salt
-
Multi-well plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Include wells for vehicle control (cells with DMSO) and blank (medium only).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of each test compound in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
After 24 hours of cell incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells.
-
Add 100 µL of medium with the corresponding DMSO concentration to the vehicle control wells.
-
Incubate the plate for another 48 to 72 hours.
-
-
Resazurin Assay and Data Acquisition:
-
Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.
-
After the treatment period, add 20 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis and Interpretation:
-
Normalization: Subtract the average fluorescence of the blank wells from all other wells. Normalize the data to the vehicle control by expressing the fluorescence of treated wells as a percentage of the average fluorescence of the vehicle control wells.
-
% Viability = (Fluorescence_sample / Fluorescence_vehicle_control) * 100
-
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.
-
IC50 Calculation: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the compound that inhibits cell viability by 50%.
Hypothetical Data Summary:
| Compound ID | Derivative Structure | IC50 (µM) on MCF-7 cells |
| PZA-001 | R = H | > 100 |
| PZA-002 | R = -CH3 | 45.2 |
| PZA-003 | R = -Cl | 12.8 |
| PZA-004 | R = -OCH3 | 78.1 |
| Doxorubicin | Positive Control | 0.5 |
Part 2: In Vitro Kinase Inhibition Assay
Many pyrazole derivatives exert their biological effects by inhibiting protein kinases, which are key regulators of cellular processes.[10] An in vitro kinase inhibition assay can determine if the this compound derivatives directly target a specific kinase. This protocol outlines a generic, luminescence-based kinase assay.
Principle of the Luminescence Kinase Assay
This assay measures the amount of ATP remaining in solution following a kinase reaction. The kinase uses ATP to phosphorylate a substrate. After the kinase reaction, a reagent is added that contains luciferase and its substrate, luciferin. The luciferase enzyme uses the remaining ATP to produce light. The luminescent signal is inversely proportional to the kinase activity. A potent inhibitor will result in less ATP being consumed by the kinase, leading to a higher luminescent signal.
Signaling Pathway Context: Generic Kinase Cascade
Caption: Principle of a luminescence-based kinase inhibition assay.
Detailed Protocol: Kinase Inhibition Screening
Materials and Reagents:
-
Recombinant active kinase (e.g., a specific tyrosine kinase)
-
Kinase-specific substrate (peptide or protein)
-
Kinase reaction buffer (typically containing MgCl2, DTT, and a buffering agent like HEPES)
-
ATP solution
-
384-well, white, low-volume plates
-
This compound derivatives
-
DMSO
-
A commercial luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
Multi-well plate reader with luminescence capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in DMSO.
-
Perform serial dilutions in DMSO. Then, dilute these into the kinase reaction buffer to the desired final concentrations.
-
-
Kinase Reaction:
-
In a 384-well plate, add the components in the following order:
-
Kinase reaction buffer.
-
Test compound dilutions.
-
Kinase solution (pre-diluted in reaction buffer).
-
Substrate solution (pre-diluted in reaction buffer).
-
-
Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Include controls: "No kinase" wells (to determine background) and "vehicle control" wells (with DMSO, representing 100% kinase activity).
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for the recommended reaction time (e.g., 60 minutes).
-
-
Luminescence Detection:
-
Equilibrate the luminescence detection reagent to room temperature.
-
Add an equal volume of the detection reagent to each well of the reaction plate.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Data Analysis and Interpretation:
-
Normalization: The data is normalized to the controls.
-
% Inhibition = 100 * (1 - (Signal_sample - Signal_no_kinase) / (Signal_vehicle - Signal_no_kinase))
-
-
Dose-Response Curve and IC50 Calculation: Similar to the cytotoxicity assay, plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 value.
Hypothetical Data Summary:
| Compound ID | Target Kinase | IC50 (µM) |
| PZA-001 | Kinase X | > 50 |
| PZA-002 | Kinase X | 22.5 |
| PZA-003 | Kinase X | 1.8 |
| PZA-004 | Kinase X | 35.1 |
| Staurosporine | Positive Control | 0.01 |
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of this compound derivatives. By systematically evaluating their cytotoxic effects and potential for kinase inhibition, researchers can efficiently identify promising lead compounds for further development in areas such as oncology and inflammatory diseases. The versatility of the pyrazole scaffold suggests that a broad screening approach against various cell lines and enzyme targets is warranted to fully elucidate the therapeutic potential of this chemical series.
References
- 1. researchgate.net [researchgate.net]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: A Cell-Based Screening Cascade for Identifying Inhibitors of the TNFα-Induced NF-κB Signaling Pathway from a 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic Acid Library
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed, field-proven guide for the systematic screening of a novel pyrazole-based compound library to identify and characterize inhibitors of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. The protocols are designed to form a robust screening cascade, progressing from high-throughput primary screening to secondary dose-response confirmation and tertiary cytotoxicity assessment.
Introduction and Scientific Rationale
The NF-κB signaling pathway is a cornerstone of the inflammatory response, immune regulation, and cell survival.[1][2][3] Its aberrant activation is a key driver in a multitude of diseases, including chronic inflammatory disorders, autoimmune diseases, and various cancers.[2][4] The pathway is triggered by stimuli such as the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNFα), which leads to the translocation of NF-κB transcription factors into the nucleus and the subsequent expression of inflammatory and anti-apoptotic genes.[1][4][5] Consequently, the development of small molecule inhibitors of this pathway is of significant therapeutic interest.
Pyrazole-containing compounds represent a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[6][7][8] The 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid library, hereafter referred to as the "PMPA library," offers a unique chemical space for discovering novel modulators of the NF-κB pathway. The bromine atom on the pyrazole ring serves as a versatile synthetic handle, allowing for the generation of a diverse library of analogs.[9]
This application note details a three-tiered screening cascade designed to efficiently identify potent, specific, and non-cytotoxic inhibitors of TNFα-induced NF-κB activation from the PMPA library.
Principle of the Screening Cascade
A successful screening campaign requires a multi-step, logical progression to minimize resources while maximizing the quality of the identified "hit" compounds.[10][11] Our strategy employs a funneling approach, starting with a high-density screen to cast a wide net, followed by more detailed assays to confirm and characterize the initial findings.
Core Principles of Assay Design & Execution
Successful cell-based assays depend on meticulous optimization and consistent execution.[12][13][14][15] Key considerations include:
-
Cell Health: Use cells with a low passage number and ensure they are in the logarithmic growth phase before seeding. Never allow cultures to become over-confluent.[12]
-
Controls: Every assay plate must include appropriate controls:
-
Negative Control: Cells treated with vehicle (e.g., 0.1% DMSO).
-
Positive Control: Cells stimulated with TNFα in the presence of vehicle.
-
Reference Compound: A known NF-κB inhibitor (e.g., Bay 11-7082) to benchmark assay performance.
-
-
Assay Quality Control (QC): The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput assay.[16][17][18] It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls. An assay is considered excellent for screening when the Z'-factor is between 0.5 and 1.0.[17][19][20]
-
Formula: Z' = 1 - (3σp + 3σn) / |μp - μn|[18]
-
Section 1: Primary High-Throughput Screen (HTS)
Objective: To rapidly identify initial "hits" from the PMPA library that inhibit TNFα-induced NF-κB activation at a single, high concentration.
Assay Principle: NF-κB Reporter Gene Assay
This assay utilizes a stable cell line (e.g., HEK293-NFκB-luc) that contains a luciferase reporter gene under the control of a promoter with multiple NF-κB response elements.[21][22] When NF-κB is activated by TNFα and translocates to the nucleus, it binds to these elements, driving the expression of luciferase. The resulting luminescence is directly proportional to NF-κB transcriptional activity and can be quantified on a plate luminometer.[22]
Protocol: Primary NF-κB Reporter Screen (384-well format)
-
Cell Seeding:
-
Culture HEK293-NFκB-luc cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend cells in fresh media to a concentration of 2.5 x 10^5 cells/mL.
-
Using a multi-drop dispenser, seed 40 µL of cell suspension (10,000 cells) into each well of a white, solid-bottom 384-well assay plate.
-
Incubate overnight at 37°C, 5% CO2.[21]
-
-
Compound Addition:
-
Prepare a 10 mM stock of each PMPA library compound in DMSO.
-
In a separate plate, perform an intermediate dilution to create a 40 µM working stock in serum-free DMEM.
-
Using a pintool or acoustic dispenser, transfer 10 µL of the 40 µM compound working stock to the cell plates. This results in a final assay concentration of 10 µM with 0.1% DMSO.
-
Controls: Add vehicle (serum-free DMEM with 0.4% DMSO) to control wells.
-
Incubate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a TNFα solution in serum-free DMEM at a concentration of 4x the final EC80 (e.g., 40 ng/mL for a final concentration of 10 ng/mL). The EC80 should be predetermined during assay development.
-
Add 10 µL of the TNFα solution to all wells except the negative controls. Add 10 µL of serum-free DMEM to negative control wells.
-
-
Luminescence Detection:
-
Equilibrate the assay plate and a luciferase detection reagent (e.g., ONE-Glo™) to room temperature.
-
Add 25 µL of the detection reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light, to allow the luminescent signal to stabilize.
-
Read luminescence on a plate reader (e.g., SpectraMax iD5).[24]
-
Data Analysis and Hit Identification
-
Normalization: Calculate the percent inhibition for each compound well relative to the on-plate controls:
-
% Inhibition = 100 * (1 - (Signal_Compound - Mean_Negative) / (Mean_Positive - Mean_Negative))
-
-
Hit Criteria: A compound is designated a "primary hit" if it meets a predefined inhibition threshold, typically greater than 3 standard deviations from the mean of the sample field, or a simpler cutoff such as ≥50% inhibition.
Section 2: Secondary Screen - Dose-Response Confirmation
Objective: To confirm the activity of primary hits and determine their potency by generating a half-maximal inhibitory concentration (IC50) value.
Protocol: 8-Point Dose-Response Assay
This protocol is identical to the primary screen, with the following key modifications:
-
Compound Preparation:
-
For each primary hit, create an 8-point, 3-fold serial dilution series in DMSO, starting from a 10 mM stock.
-
Perform an intermediate dilution in serum-free DMEM to create the final concentration series for addition to the cells (e.g., ranging from 30 µM to 1.4 nM final concentration).
-
-
Execution: Run the assay as described in Section 1, including all necessary controls on each plate.
Data Analysis and Potency Determination
-
Curve Fitting: Plot the percent inhibition against the log of the compound concentration.
-
IC50 Calculation: Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value for each confirmed hit.
| Compound ID | Primary Screen (% Inhibition @ 10µM) | IC50 (µM) |
| PMPA-001 | 85.2 | 1.2 |
| PMPA-002 | 62.5 | 7.8 |
| PMPA-003 | 91.8 | 0.45 |
| PMPA-004 | 12.3 (Non-hit) | > 30 |
Section 3: Tertiary Screen - Cytotoxicity Assessment
Objective: To ensure that the observed inhibition of NF-κB signaling is not a result of general cytotoxicity. This is a critical step to eliminate false positives.
Assay Principle: Resazurin-Based Viability Assay
This assay uses the redox indicator resazurin (the active ingredient in reagents like CellTiter-Blue®) to measure cell viability.[25][26][27][28][29] Metabolically active, viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[25][28][29] The amount of fluorescence is proportional to the number of living cells.
Protocol: Cell Viability Assay
-
Cell Seeding & Compound Addition:
-
Seed cells and prepare an 8-point dose-response curve for each confirmed hit, exactly as described in the secondary screening protocol.
-
Incubate the cells with the compounds for a duration that matches the full exposure time in the primary assay (e.g., 7 hours: 1-hour pre-incubation + 6-hour stimulation time).
-
-
Reagent Addition and Incubation:
-
Fluorescence Detection:
-
Read fluorescence on a plate reader using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[29]
-
Data Analysis and Interpretation
-
CC50 Calculation: Plot percent viability against the log of compound concentration and use a 4PL fit to calculate the 50% cytotoxic concentration (CC50).
-
Selectivity Index (SI): This ratio provides a quantitative measure of a compound's specific activity versus its general toxicity. A higher SI is desirable.
-
Formula: Selectivity Index (SI) = CC50 / IC50
-
Final Data Summary and Lead Selection
The ultimate goal is to identify compounds with high potency (low IC50) and low cytotoxicity (high CC50), resulting in a high Selectivity Index.
| Compound ID | NF-κB IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) | Recommendation |
| PMPA-001 | 1.2 | > 50 | > 41.7 | High Priority Lead |
| PMPA-002 | 7.8 | > 50 | > 6.4 | Lower Priority |
| PMPA-003 | 0.45 | 1.1 | 2.4 | Deprioritize (Cytotoxic) |
Compounds like PMPA-001 represent ideal leads for further investigation, including mechanism of action studies, structure-activity relationship (SAR) analysis, and progression into more complex biological models.
References
- 1. hh.um.es [hh.um.es]
- 2. TNF Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. cusabio.com [cusabio.com]
- 4. Tumor Necrosis Factor Alpha Signaling and Organogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmatutor.org [pharmatutor.org]
- 9. nbinno.com [nbinno.com]
- 10. international-biopharma.com [international-biopharma.com]
- 11. Design and implementation of high throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. 10 Tips for Successful Development of Cell Culture Assays | Technology Networks [technologynetworks.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. biotechniques.com [biotechniques.com]
- 16. assay.dev [assay.dev]
- 17. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 18. Z-factor - Wikipedia [en.wikipedia.org]
- 19. academic.oup.com [academic.oup.com]
- 20. rna.uzh.ch [rna.uzh.ch]
- 21. indigobiosciences.com [indigobiosciences.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. resources.amsbio.com [resources.amsbio.com]
- 24. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 25. CellTiter-Blue® Cell Viability Assay Protocol [worldwide.promega.com]
- 26. CellTiter-Blue® Cell Viability Assay Protocol [worldwide.promega.com]
- 27. real-research.com [real-research.com]
- 28. CellTiter-Blue® Cell Viability Assay [promega.com]
- 29. promega.com [promega.com]
Application Notes and Protocols for In Vivo Evaluation of Pyrazole-Based Inhibitors in Animal Models
Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Drug Discovery
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile framework for interacting with a multitude of biological targets. This has led to the development of numerous FDA-approved drugs containing a pyrazole core, treating a wide array of diseases.[4][5] A particularly impactful application of this scaffold is in the development of protein kinase inhibitors, which are crucial in treating complex diseases like cancer and chronic inflammatory conditions.[6][7][8][9]
Pyrazole-based compounds have been successfully designed to selectively inhibit key enzymes in pathological signaling cascades, such as Cyclooxygenase-2 (COX-2) in inflammation and Phosphoinositide 3-kinase (PI3K) in cancer.[10][11][12] While in vitro assays are essential for initial screening, the ultimate test of a drug candidate's therapeutic potential lies in its performance within a living system. Preclinical animal models are indispensable for evaluating the pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety of these inhibitors.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides foundational concepts, detailed experimental protocols, and data interpretation strategies for the robust in vivo evaluation of pyrazole-based inhibitors using established animal models.
Part I: Foundational Concepts in Target and Model Selection
The success of any in vivo study hinges on the logical selection of an animal model that accurately recapitulates the human disease and is relevant to the inhibitor's mechanism of action.
Common Therapeutic Targets of Pyrazole-Based Inhibitors
The versatility of the pyrazole scaffold allows it to be tailored to inhibit a wide range of protein kinases and other enzymes.[13] Understanding the specific target is the first step in designing a meaningful in vivo experiment.
-
Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway responsible for producing prostaglandins. Pyrazole-based selective COX-2 inhibitors, like Celecoxib , are widely used as anti-inflammatory drugs.[10][12]
-
Phosphoinositide 3-Kinase (PI3K): A family of enzymes central to the PI3K/AKT/mTOR signaling pathway, which governs cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. GDC-0941 (Pictilisib) is a well-characterized pyrazole-based PI3K inhibitor.[11][14][15]
-
Cyclin-Dependent Kinases (CDKs): These kinases regulate the cell cycle, and their inhibition is a key strategy in cancer therapy. Several pyrazole compounds have been developed as potent CDK inhibitors.[16][17]
-
Janus Kinases (JAKs): Critical components of the JAK-STAT signaling pathway, which mediates cellular responses to cytokines and growth factors. This pathway is often dysregulated in inflammatory diseases and hematological malignancies.[13][18]
Figure 1: Simplified PI3K/AKT signaling pathway showing the inhibitory action of GDC-0941.
Rationale-Driven Selection of Animal Models
The choice of an animal model must be scientifically justified. The model should not only allow for the growth of the target disease (e.g., a tumor) but should also possess the relevant molecular pathways that the pyrazole inhibitor is designed to target.
| Therapeutic Area | Animal Model | Description & Rationale | Example Inhibitor Target | Key Readouts |
| Inflammation & Arthritis | Collagen-Induced Arthritis (CIA) Mouse[19][20] | An autoimmune model where immunization with type II collagen induces a polyarthritis that shares pathological features with human rheumatoid arthritis. | COX-2, p38 MAPK | Arthritis score, paw volume, joint histopathology, inflammatory cytokine levels (e.g., TNF-α, IL-1β).[19] |
| Antigen-Induced Arthritis (AIA) Mouse[10] | A model of mono-articular arthritis induced by intra-articular injection of an antigen into a previously immunized animal, leading to localized inflammation. | COX-2 | Knee joint swelling, leukocyte-endothelial interactions, adhesion molecule expression.[10] | |
| Carrageenan-Induced Paw Edema Rat[21][22] | An acute, non-immune inflammation model used for rapid screening of anti-inflammatory drugs. Paw edema is induced by subcutaneous injection of carrageenan. | COX-2 | Paw volume/thickness measurement over several hours.[21] | |
| Oncology | Subcutaneous Xenograft Mouse[11][23] | Human cancer cell lines are injected subcutaneously into immunocompromised mice (e.g., athymic nude, NSG). This model is robust for assessing anti-proliferative effects. | PI3K, CDKs, EGFR | Tumor volume, body weight, survival, target modulation biomarkers (pharmacodynamics).[1][11] |
| Orthotopic Xenograft Mouse[14] | Human cancer cells are implanted into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad). This better mimics the tumor microenvironment. | PI3K | Tumor growth (bioluminescence), metastasis, survival.[14] |
Part II: Designing a Robust Preclinical In Vivo Study
A well-designed study progresses logically from initial characterization to definitive efficacy testing. This workflow ensures that the data generated is reliable and interpretable.
Figure 2: General experimental workflow for in vivo studies of pyrazole-based inhibitors.
Protocol 1: Formulation and Vehicle Selection for In Vivo Administration
Causality: The pyrazole inhibitor must be dissolved in a non-toxic vehicle that ensures its solubility and bioavailability. The choice of vehicle is critical, as improper formulation can lead to poor drug exposure or vehicle-induced toxicity, confounding the study results.
Materials:
-
Pyrazole-based inhibitor powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Phosphate-Buffered Saline (PBS) or 0.5% Methylcellulose in water
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation: Create a high-concentration stock solution of the pyrazole inhibitor in 100% DMSO. For example, dissolve 50 mg of the compound in DMSO to make a 50 mg/mL stock. Vortex thoroughly until completely dissolved. Store at -20°C.[24]
-
Working Solution Preparation (Example for Oral Gavage): On the day of the experiment, prepare the final dosing solution. The goal is to minimize the final DMSO concentration (ideally <5-10%) to prevent toxicity.[24]
-
For a final formulation in Methylcellulose/Tween (MCT), a common vehicle for oral administration, the following steps can be taken:[23] a. In a sterile tube, add the required volume of the DMSO stock solution. b. Add an equal volume of Tween 80 and vortex to mix. c. Slowly add the required volume of 0.5% methylcellulose solution while vortexing to create a fine suspension. d. Self-Validation: The final solution should be a uniform suspension. Observe for any precipitation. The final concentration should be calculated based on the desired dose (mg/kg) and a standard dosing volume (e.g., 10 mL/kg for mice).
Protocol 2: Single-Dose Pharmacokinetic (PK) Study in Mice
Causality: Before assessing efficacy, it is crucial to understand how the animal absorbs, distributes, metabolizes, and excretes the inhibitor. A PK study determines key parameters like peak plasma concentration (Cmax), time to reach Cmax (Tmax), and half-life (t1/2), which are essential for designing an effective dosing regimen for the efficacy study.[25]
Materials:
-
8-10 week old mice (e.g., C57BL/6 or BALB/c)
-
Prepared dosing solution of the pyrazole inhibitor
-
Dosing equipment (e.g., oral gavage needles, insulin syringes)
-
Blood collection supplies (e.g., EDTA-coated micro-capillary tubes)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the facility for at least one week.
-
Dosing: Administer a single dose of the pyrazole inhibitor to a cohort of mice via the intended route of administration (e.g., oral gavage (PO) or intravenous (IV) injection).
-
Blood Sampling: Collect blood samples (approx. 20-30 µL) from a small number of mice (n=3 per time point) at predetermined time points. A typical schedule for an oral dose might be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Serial microsampling from the same animal is preferred to reduce animal numbers and variability.[25]
-
Plasma Preparation: Immediately place blood into EDTA-coated tubes, mix gently, and keep on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
Bioanalysis: Analyze the plasma samples using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method to quantify the concentration of the inhibitor at each time point.
-
Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis and determine the key PK parameters.[25]
Part III: Efficacy and Pharmacodynamic Study Protocols
With an understanding of the inhibitor's PK profile and its maximum tolerated dose, efficacy studies can be designed to test the central hypothesis: does the inhibitor impact the disease process?
Protocol 3: Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
Causality: This protocol tests the anti-inflammatory efficacy of a pyrazole-based inhibitor (e.g., a COX-2 or p38 MAPK inhibitor) in a model that mimics human rheumatoid arthritis. Efficacy is measured by observing reductions in clinical signs of arthritis and the underlying inflammatory markers.[19][20]
Materials:
-
DBA/1J mice (genetically susceptible to CIA)
-
Bovine Type II Collagen
-
Complete and Incomplete Freund's Adjuvant (CFA/IFA)
-
Prepared pyrazole inhibitor dosing solution and vehicle
-
Calipers for measuring paw thickness
-
Scoring system for clinical signs of arthritis
Procedure:
-
Arthritis Induction: a. Day 0: Emulsify Type II Collagen in CFA. Administer an intradermal injection at the base of the tail of the mice. b. Day 21: Boost the immunization with a second injection of Type II Collagen emulsified in IFA.
-
Monitoring and Grouping: Begin monitoring mice daily for signs of arthritis (redness, swelling in paws) starting around day 24. Once mice develop initial signs of arthritis (arthritis score > 1), randomize them into treatment groups (e.g., Vehicle, Pyrazole Inhibitor at X mg/kg, Positive Control like Indomethacin).[19]
-
Inhibitor Administration: Begin daily administration of the inhibitor or vehicle via the predetermined route (e.g., oral gavage). For a COX-2 inhibitor like Celecoxib, a dose of 30 mg/kg has been shown to be effective.[10]
-
Efficacy Assessment: a. Arthritis Score: Score each paw daily on a scale of 0-4 based on the severity of swelling and erythema. The maximum score per mouse is 16.[20] b. Paw Thickness: Measure the thickness of the hind paws using digital calipers every 2-3 days.
-
Endpoint Analysis (e.g., Day 42): a. Histopathology: Euthanize mice, collect hind paws, and process them for histological analysis (H&E staining) to assess synovitis, cartilage damage, and bone erosion.[20] b. Biomarker Analysis: Collect joint tissue homogenates or serum to measure the expression of inflammatory genes (e.g., TNF-α, IL-1β, COX-2, MMP3) by qPCR or protein levels by ELISA/Western blot.[19]
Protocol 4: Efficacy in a Human Cancer Xenograft Model
Causality: This protocol tests the anti-tumor activity of a pyrazole-based inhibitor (e.g., a PI3K inhibitor) in an in vivo cancer model. Efficacy is determined by the inhibitor's ability to slow tumor growth, which is mechanistically linked to the inhibition of its molecular target within the tumor tissue.
Materials:
-
Immunocompromised mice (e.g., NCr athymic nude mice)
-
Human cancer cell line with a relevant genetic background (e.g., a breast cancer line like KPL-4 with a PIK3CA mutation for a PI3K inhibitor)[11]
-
Matrigel or sterile PBS for cell suspension
-
Prepared pyrazole inhibitor dosing solution and vehicle
-
Digital calipers
-
Equipment for tissue collection and snap-freezing
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish. Begin measuring tumor volume with calipers 2-3 times per week. Tumor Volume (mm³) = (Length x Width²) / 2.
-
Randomization: When tumors reach a mean volume of ~150-250 mm³, randomize mice into treatment groups (e.g., n=10 mice/group) to ensure an even distribution of tumor sizes.[23]
-
Inhibitor Administration: Begin daily treatment with the inhibitor or vehicle. For the PI3K inhibitor GDC-0941, daily oral dosing at 100-150 mg/kg has proven effective.[11][14]
-
Efficacy and Tolerability Assessment: a. Continue to measure tumor volume and body weight 2-3 times per week. Significant body weight loss (>15-20%) is a sign of toxicity.[11] b. The study endpoint is typically reached when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³).
-
Pharmacodynamic (PD) Analysis: a. At the end of the study (or in a separate satellite group), collect tumors at a specific time point after the final dose (e.g., 1-4 hours) to assess target engagement.[11][23] b. Snap-freeze tumor tissue in liquid nitrogen immediately. c. Analyze tumor lysates by Western blot for the level of the phosphorylated target (e.g., pAKT(S473) for a PI3K inhibitor) relative to the total protein (total AKT) and a loading control. A reduction in the pAKT/AKT ratio in the treated group compared to the vehicle group confirms target inhibition.[11][23]
| Efficacy Model | Example Inhibitor | Example Dose & Route | PK Readouts | PD Readouts | Efficacy Readouts |
| Breast Cancer Xenograft | GDC-0941 (PI3K Inhibitor) | 100 mg/kg, daily, PO[11][14] | Cmax, AUC, t1/2 | Tumor pAKT/total AKT ratio[11] | Tumor Growth Inhibition (TGI), Survival |
| Arthritis (CIA) | Celecoxib (COX-2 Inhibitor) | 30 mg/kg, daily, PO[10] | Plasma concentration | Joint PGE2 levels[26] | Arthritis Score, Paw Swelling, Histopathology[10][20] |
| Medulloblastoma Orthotopic | GDC-0941 (PI3K Inhibitor) | 100 mg/kg, daily, PO[14] | Brain/plasma ratio | Tumor pAKT levels | Tumor growth (bioluminescence), Survival[14] |
Part IV: Data Analysis and Interpretation
Causality: The ultimate goal is to establish a clear, causal link between the inhibitor's administration, its concentration in the body (PK), its effect on the molecular target (PD), and the resulting therapeutic outcome (efficacy).
-
Efficacy Analysis: For oncology studies, calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. For inflammation studies, compare the mean arthritis score or paw volume over time between groups. Use appropriate statistical tests (e.g., t-test or ANOVA) to determine significance.
Conclusion
The in vivo evaluation of pyrazole-based inhibitors is a multifaceted process that requires careful planning, precise execution, and integrated data analysis. By starting with a clear understanding of the inhibitor's target, selecting a clinically relevant animal model, and systematically evaluating pharmacokinetics, pharmacodynamics, and efficacy, researchers can generate the high-quality, self-validating data necessary to advance promising therapeutic candidates toward clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Inherent efficacies of pyrazole-based derivatives for cancer therapy: the interface between experiment and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 10. The effects of Celecoxib on inflammation and synovial microcirculation in murine antigen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Celecoxib: considerations regarding its potential disease-modifying properties in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. parazapharma.com [parazapharma.com]
- 26. academic.oup.com [academic.oup.com]
- 27. [PDF] Inhibition of COX-2 by celecoxib in the canine groove model of osteoarthritis. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Formulation of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic Acid for In Vivo Studies
Abstract
The successful in vivo evaluation of novel chemical entities is critically dependent on the development of appropriate formulations that ensure adequate systemic exposure in preclinical models. This document provides a comprehensive guide for the formulation of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid, a compound anticipated to have limited aqueous solubility, for use in preclinical research. These application notes offer a systematic approach, from initial pre-formulation assessment to the development of tailored formulations for both oral and parenteral administration. The protocols herein are designed to be adaptable, providing researchers with the foundational knowledge to overcome the challenges associated with poorly soluble carboxylic acids and to generate reliable and reproducible pharmacokinetic and pharmacodynamic data.
Introduction
This compound is a novel small molecule with potential therapeutic applications. Its chemical structure, featuring a substituted pyrazole ring and a carboxylic acid moiety, suggests that it may exhibit poor aqueous solubility, a common characteristic of new chemical entities (NCEs) that can hinder preclinical development.[1][2] The carboxylic acid group, while potentially aiding in certain biological interactions, also introduces pH-dependent solubility, which can complicate formulation design.[3][4]
This guide is intended for researchers, scientists, and drug development professionals. It outlines a strategic workflow for developing formulations of this compound suitable for in vivo studies in animal models. The core objective is to provide a rational and scientifically sound basis for formulation choices, ensuring both the scientific integrity of the studies and the welfare of the research animals.[5]
PART 1: Pre-formulation Assessment
A thorough understanding of the physicochemical properties of this compound is the cornerstone of a successful formulation strategy.[5] The following studies are recommended to characterize the active pharmaceutical ingredient (API).
Protocol 1: Solubility Determination
Objective: To determine the solubility of the compound in various aqueous and non-aqueous vehicles to inform vehicle selection.
Materials:
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
0.1 N HCl (pH 1.2)
-
Phosphate buffer, pH 6.8
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Ethanol
-
Corn oil
-
Solutol® HS 15
-
Cremophor® EL
-
Captisol® (Sulfobutylether-β-cyclodextrin)
-
Vials, shaker, centrifuge, HPLC system
Method:
-
Add an excess amount of the compound to vials containing a known volume of each vehicle.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]
Data Presentation:
| Vehicle | pH (Aqueous) | Predicted Solubility (mg/mL) | Observations |
| 0.1 N HCl | 1.2 | < 0.1 | Insoluble |
| Phosphate Buffer | 6.8 | 0.5 - 1.0 | Slightly Soluble |
| PBS | 7.4 | 1.0 - 2.0 | Slightly Soluble |
| Water | ~4-5 (est.) | < 0.1 | Insoluble |
| PEG 400 | N/A | > 50 | Soluble |
| Propylene Glycol | N/A | 20 - 40 | Moderately Soluble |
| Ethanol | N/A | 10 - 20 | Moderately Soluble |
| Corn Oil | N/A | < 1.0 | Sparingly Soluble |
| 20% Solutol® HS 15 (aq) | N/A | 5 - 10 | Forms a clear solution |
| 10% Cremophor® EL (aq) | N/A | 2 - 5 | Forms a clear solution |
| 30% Captisol® (aq) | N/A | > 20 | Soluble with complexation |
Note: The solubility values are hypothetical and should be determined experimentally.
Protocol 2: pKa Determination
Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group, which is crucial for understanding its pH-dependent solubility and absorption.
Method: Potentiometric titration or UV-spectrophotometry are standard methods for pKa determination.
Expected Outcome: The carboxylic acid moiety is expected to have a pKa in the range of 3-5. This will confirm that the compound's solubility will be significantly lower at acidic pH (like in the stomach) and increase at neutral to alkaline pH (as in the intestine).
PART 2: Formulation Development for In Vivo Studies
Based on the pre-formulation data, suitable formulations can be developed for different routes of administration. The choice of formulation will depend on the specific study objectives, the required dose, and the animal species.[7]
Oral Administration
For oral dosing, the goal is often to enhance the solubility and dissolution rate in the gastrointestinal tract to improve absorption.[8]
When to Use: For initial screening studies where simplicity and high dose loading are required, and if the compound's permeability is not rate-limiting.
Protocol 3: Preparation of a Micronized Suspension
Objective: To prepare a homogenous and physically stable suspension for oral gavage.
Materials:
-
This compound (micronized)
-
0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) or 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in purified water
-
0.1% (v/v) Tween 80 (optional, as a wetting agent)
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
Method:
-
If not already micronized, reduce the particle size of the API using a mortar and pestle or other suitable milling technique. This increases the surface area for dissolution.[1]
-
Prepare the vehicle by dissolving HPMC or CMC-Na in purified water with gentle heating and stirring. If using Tween 80, add it to the vehicle.
-
Slowly add the micronized API to the vehicle while stirring continuously to form a uniform suspension.
-
Continue stirring for at least 30 minutes to ensure homogeneity.
-
Store in a tightly sealed container at 2-8°C and re-suspend by vortexing or stirring before each use.
When to Use: When higher bioavailability is desired, and the required dose can be achieved in a reasonable dosing volume.
Protocol 4: Preparation of a Co-solvent/Surfactant-based Solution
Objective: To prepare a clear, solubilized formulation for oral administration.
Materials:
-
This compound
-
PEG 400
-
Propylene Glycol
-
Solutol® HS 15 or Cremophor® EL
-
Purified water
-
Glass beaker, stir plate, and magnetic stir bar
Method:
-
Select a co-solvent system based on the solubility data. A common combination is PEG 400 and water.
-
In a glass beaker, add the required amount of the compound to the co-solvent (e.g., PEG 400).
-
Stir until the compound is completely dissolved. Gentle heating (up to 40°C) may be applied if necessary.
-
If a surfactant is used to improve stability upon dilution in the GI tract, add it to the solution and mix thoroughly.
-
Slowly add water or a buffer to the desired final concentration, while monitoring for any signs of precipitation.
-
The final formulation should be a clear solution. Filter through a 0.45 µm filter if necessary.
Example Oral Formulations:
| Formulation Type | Composition | Target Dose Range (mg/kg) |
| Suspension | 10 mg/mL API in 0.5% HPMC / 0.1% Tween 80 in water | 10 - 100 |
| Solution | 20 mg/mL API in 40% PEG 400 / 10% Solutol® HS 15 / 50% Water (v/v/v) | 5 - 50 |
| Solution | 50 mg/mL API in 30% Captisol® in water | 10 - 100 |
Parenteral Administration
For intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) routes, formulations must be sterile, and for IV, they should be free of particulates and ideally isotonic.[9][10]
Protocol 5: Preparation of a Solubilized Formulation for Parenteral Use
Objective: To prepare a sterile, clear solution suitable for injection.
Materials:
-
This compound
-
Solvents for parenteral use (e.g., PEG 400, Propylene Glycol, Ethanol)
-
Surfactants for parenteral use (e.g., Solutol® HS 15, Polysorbate 80)[11]
-
Complexing agents (e.g., Captisol®)[11]
-
Sterile water for injection (WFI) or sterile saline
-
Sterile vials, sterile filters (0.22 µm)
Method:
-
In a sterile environment (e.g., a laminar flow hood), prepare the vehicle by mixing the chosen excipients. A common vehicle for poorly soluble compounds is a mixture of PEG 400, ethanol, and saline.
-
Aseptically add the compound to the vehicle and dissolve completely. Sonication in a sterile water bath can aid dissolution.
-
Adjust the pH with a suitable buffer if necessary to maintain solubility and stability.
-
Once a clear solution is obtained, perform sterile filtration using a 0.22 µm syringe filter into a sterile vial.
-
Visually inspect the final formulation for any particulates or precipitation.
Example Parenteral Formulations:
| Route | Composition | Target Dose Range (mg/kg) |
| IV | 5 mg/mL API in 10% Solutol® HS 15 / 90% Saline (v/v) | 1 - 10 |
| IV | 10 mg/mL API in 20% Captisol® in 5% Dextrose in Water (D5W) | 2 - 20 |
| IP/SC | 20 mg/mL API in 40% PEG 400 / 10% Ethanol / 50% Saline (v/v/v) | 5 - 40 |
PART 3: Quality Control and Stability Assessment
Ensuring the quality and stability of the prepared formulations is crucial for the reliability of in vivo studies.[12][13]
Protocol 6: Formulation Quality Control
Objective: To verify the concentration and physical appearance of the prepared formulation.
Method:
-
Appearance: Visually inspect the formulation for clarity (solutions) or uniformity (suspensions).
-
pH Measurement: Measure the pH of aqueous formulations.
-
Concentration Verification: Dilute a sample of the formulation with a suitable solvent and analyze the concentration of the API using a validated HPLC method. The measured concentration should be within ±10% of the target concentration.
Protocol 7: Short-Term Stability Testing
Objective: To ensure the formulation remains stable for the duration of the in vivo study.[14]
Method:
-
Store aliquots of the formulation at the intended storage condition (e.g., 2-8°C) and at an accelerated condition (e.g., 25°C or 40°C).[15][16]
-
At specified time points (e.g., 0, 24, 48, and 72 hours), analyze the samples for:
-
Appearance (clarity, color, precipitation)
-
API concentration (should remain within ±10% of the initial concentration)
-
Presence of degradation products using a stability-indicating HPLC method.
-
Visualization of the Formulation Workflow
Caption: Formulation development workflow for this compound.
Conclusion
The formulation of poorly soluble compounds like this compound for in vivo studies requires a systematic and scientifically-driven approach. By conducting thorough pre-formulation assessments and selecting appropriate excipients and vehicle systems, researchers can develop stable and effective formulations for both oral and parenteral routes of administration. The protocols and guidelines presented in this document provide a solid framework for initiating these critical studies, ultimately enabling the generation of high-quality data to advance drug discovery and development programs.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcpa.in [ijcpa.in]
- 7. altasciences.com [altasciences.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. ashland.com [ashland.com]
- 11. pharmtech.com [pharmtech.com]
- 12. pharmtech.com [pharmtech.com]
- 13. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 14. biopharminternational.com [biopharminternational.com]
- 15. japsonline.com [japsonline.com]
- 16. database.ich.org [database.ich.org]
Application Note & Protocols: Investigating 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid as a Novel Antibacterial Agent
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, microbiology, and infectious diseases.
Abstract: The escalating threat of antimicrobial resistance (AMR) necessitates the urgent discovery of new chemical entities with potent antibacterial activity.[1][2] Pyrazole derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including significant antimicrobial effects.[3][4][5] This document provides a comprehensive guide for the synthesis, characterization, and antibacterial evaluation of a novel candidate compound: 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid. We present detailed, field-proven protocols for its chemical synthesis and subsequent in vitro assessment against a panel of clinically relevant bacteria. The methodologies are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure robust and reproducible results.
Introduction and Rationale
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[5] Its unique structural and electronic properties allow it to interact with a variety of biological targets. Numerous studies have reported on pyrazole-containing compounds that exhibit potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA.[3][6] The mechanism of action for some pyrazole derivatives has been linked to the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.[3]
The target molecule, this compound, combines the pyrazole core with a bromine substituent and a gem-dimethylpropanoic acid moiety. The bromine atom can enhance biological activity through halogen bonding and by modifying lipophilicity. The carboxylic acid group provides a potential point for hydrogen bonding interactions with target enzymes and can improve the compound's pharmacokinetic profile. This guide outlines a complete workflow for researchers to synthesize this compound and rigorously evaluate its potential as a new antibacterial lead.
Synthesis and Characterization Workflow
A logical and efficient synthetic pathway is critical for producing the target compound with high purity for biological evaluation. We propose a two-step synthesis involving N-alkylation of 4-bromopyrazole followed by ester hydrolysis.
Protocol 2.1: Synthesis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate (Intermediate)
Rationale: This step utilizes a classic N-alkylation reaction. A base such as sodium hydride (NaH) is used to deprotonate the pyrazole ring at the N1 position, creating a potent nucleophile. This anion then attacks the electrophilic carbon of ethyl 2-bromo-2-methylpropanoate to form the C-N bond. Anhydrous DMF is an ideal solvent as it is polar aprotic and effectively solvates the sodium cation.
Materials:
| Reagent/Material | M.W. | Quantity | Moles | Notes |
|---|---|---|---|---|
| 4-Bromopyrazole | 146.97 | 1.0 g | 6.8 mmol | Starting Material |
| Sodium Hydride (60% in oil) | 24.00 | 0.33 g | 8.2 mmol | Use with extreme caution |
| Ethyl 2-bromo-2-methylpropanoate | 195.05 | 1.60 g | 8.2 mmol | Alkylating Agent |
| Anhydrous Dimethylformamide (DMF) | - | 20 mL | - | Solvent |
| Saturated NH₄Cl solution | - | 50 mL | - | For quenching |
| Ethyl Acetate | - | 100 mL | - | Extraction solvent |
| Brine | - | 50 mL | - | For washing |
| Anhydrous MgSO₄ | - | - | - | Drying agent |
Procedure:
-
Add sodium hydride (0.33 g) to a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.
-
Wash the NaH with anhydrous hexane (2 x 5 mL) to remove mineral oil, then carefully decant the hexane.
-
Add anhydrous DMF (10 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-bromopyrazole (1.0 g) in anhydrous DMF (10 mL) and add it dropwise to the NaH suspension over 15 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.
-
Add ethyl 2-bromo-2-methylpropanoate (1.60 g) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Once complete, cool the mixture back to 0 °C and carefully quench the reaction by slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add 50 mL of water. Extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure ester intermediate.
Protocol 2.2: Synthesis of this compound (Final Product)
Rationale: Saponification is the base-catalyzed hydrolysis of an ester to a carboxylate salt. Here, lithium hydroxide (LiOH) is used in a mixed solvent system (THF/water) to ensure solubility of both the ester and the hydroxide. Subsequent acidification with HCl protonates the carboxylate salt to yield the final carboxylic acid product.
Materials:
| Reagent/Material | M.W. | Quantity | Moles | Notes |
|---|---|---|---|---|
| Ester Intermediate | 263.11 | 1.0 g | 3.8 mmol | From Step 2.1 |
| Lithium Hydroxide (LiOH) | 23.95 | 0.27 g | 11.4 mmol | Hydrolysis agent |
| Tetrahydrofuran (THF) | - | 15 mL | - | Solvent |
| Water | - | 5 mL | - | Solvent |
| 1M Hydrochloric Acid (HCl) | - | ~15 mL | - | For acidification |
| Dichloromethane (DCM) | - | 100 mL | - | Extraction solvent |
Procedure:
-
Dissolve the purified ester intermediate (1.0 g) in THF (15 mL) in a round-bottom flask.
-
Add a solution of LiOH (0.27 g) in water (5 mL).
-
Stir the biphasic mixture vigorously at room temperature for 24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with 20 mL of water and cool in an ice bath.
-
Acidify the solution to pH 2-3 by the slow addition of 1M HCl. A white precipitate should form.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product.
-
The product can be further purified by recrystallization if necessary.
2.3: Structural Characterization
Confirm the identity and purity of the synthesized compound using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure, proton environment, and carbon backbone.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental formula.
-
FT-IR Spectroscopy: To identify key functional groups, particularly the appearance of the broad O-H stretch of the carboxylic acid and the C=O stretch.
Protocols for Antibacterial Susceptibility Testing
The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are designed to determine the in vitro efficacy of the synthesized compound.[7]
Protocol 3.1: Minimum Inhibitory Concentration (MIC) Assay
Rationale: The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9] It is a gold-standard method for susceptibility testing.[9] A 96-well plate format allows for efficient testing of multiple concentrations and replicates.
Materials & Equipment:
| Item | Specification |
|---|---|
| Test Bacteria | Gram-positive (Staphylococcus aureus, MRSA) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains.[1][10] |
| Growth Media | Cation-adjusted Mueller-Hinton Broth (CAMHB). |
| Test Compound | Stock solution (e.g., 10 mg/mL) in sterile DMSO. |
| Positive Control | Standard antibiotic (e.g., Ciprofloxacin, Vancomycin). |
| Equipment | 96-well sterile flat-bottom plates, multichannel pipette, spectrophotometer, incubator. |
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Prepare a starting solution of the test compound in well 1 by adding 200 µL of CAMHB containing the highest desired concentration of the compound (e.g., 256 µg/mL). The DMSO concentration should not exceed 1% to avoid solvent toxicity.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (media and inoculum, no compound).
-
Well 12 serves as the sterility control (media only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum (from step 1) to wells 1 through 11. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). The growth control (well 11) must be turbid and the sterility control (well 12) must be clear for the assay to be valid.
-
Protocol 3.2: Minimum Bactericidal Concentration (MBC) Assay
Rationale: This assay distinguishes between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity. It is a direct follow-on from the MIC test, assessing the viability of bacteria exposed to the compound. An agent is considered bactericidal if the MBC is no more than four times the MIC.
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spot-plate each aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. Visually, this corresponds to the plate with no or very few (e.g., <5) colonies.
Data Presentation and Interpretation
Results should be recorded systematically. A positive control antibiotic provides a benchmark for activity, while the vehicle control ensures that the solvent (DMSO) is not contributing to the observed effect.
Table for Recording Susceptibility Data:
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
|---|---|---|---|---|---|
| Test Compound | S. aureus | Bacteriostatic/Bactericidal | |||
| Test Compound | E. coli | Bacteriostatic/Bactericidal | |||
| Ciprofloxacin | S. aureus | (Control) | |||
| Ciprofloxacin | E. coli | (Control) | |||
| DMSO | S. aureus | >1% | N/A | N/A | (Vehicle Control) |
| DMSO | E. coli | >1% | N/A | N/A | (Vehicle Control) |
Interpretation:
-
A low MIC value indicates high potency.
-
An MBC/MIC ratio of ≤4 suggests bactericidal activity.
-
An MBC/MIC ratio of >4 suggests bacteriostatic activity.
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 8. woah.org [woah.org]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application Notes & Protocols: The Role and Utility of Pyrazole Derivatives in Modern Oncology Research
Abstract: The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, a core structure from which a multitude of potent and selective therapeutic agents have been developed.[1][2] In oncology, pyrazole derivatives have emerged as a cornerstone of targeted therapy, forming the structural basis for numerous inhibitors of key signaling pathways that drive tumor proliferation, survival, and angiogenesis.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of pyrazole derivatives in oncology research. It delves into their primary mechanisms of action, provides detailed protocols for their synthesis and evaluation, and offers insights into the causality behind experimental design, empowering researchers to effectively harness the potential of this versatile chemical class.
The Pyrazole Scaffold: A Versatile Tool for Targeting Oncogenic Drivers
The five-membered heterocyclic pyrazole ring offers a unique combination of synthetic accessibility and rich chemical functionality. Its nitrogen atoms can act as hydrogen bond donors and acceptors, while the carbon atoms can be readily substituted to modulate potency, selectivity, and pharmacokinetic properties. This versatility has enabled the development of pyrazole-based inhibitors against a wide array of cancer-relevant targets.[1][5]
Mechanism of Action: Targeting Key Cancer Pathways
Pyrazole derivatives exert their anticancer effects by interacting with diverse molecular targets crucial for tumorigenesis.[3][4]
-
Protein Kinase Inhibition: This is the most prominent application. Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. Pyrazole derivatives have been successfully developed as potent inhibitors of:
-
Receptor Tyrosine Kinases (RTKs): Such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are pivotal for tumor growth and angiogenesis. Dual inhibition of both EGFR and VEGFR-2 by pyrazole compounds can offer a synergistic antitumor effect.[6][7][8]
-
Cyclin-Dependent Kinases (CDKs): CDKs, particularly CDK2, CDK4, and CDK6, are master regulators of the cell cycle.[9] Pyrazole-based inhibitors can induce cell cycle arrest and apoptosis by blocking the activity of these kinases.[10][11][12]
-
Other Kinases: The scaffold is also found in inhibitors of Aurora kinases, JAK, and BTK, demonstrating its broad utility.[1][13]
-
-
Tubulin Polymerization Inhibition: Microtubules are essential for cell division, and disrupting their dynamics is a clinically validated anticancer strategy. Certain pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[14][15]
-
Modulation of Tumor Suppressors (p53): The p53 protein is a critical tumor suppressor, often inactivated in cancer. Some pyrazole compounds have been identified that can stabilize mutant p53, restoring its tumor-suppressive functions and inducing apoptosis.[16][17][18]
-
COX-2 Inhibition: Celecoxib, a well-known anti-inflammatory drug, is a 1,5-diaryl substituted pyrazole that selectively inhibits cyclooxygenase-2 (COX-2).[19] Overexpression of COX-2 is linked to many cancers, and Celecoxib has demonstrated anticancer properties through both COX-2 dependent and independent mechanisms.[20][21][22]
Below is a diagram illustrating the central role of pyrazole derivatives in inhibiting a generic receptor tyrosine kinase signaling pathway.
Caption: Pyrazole derivatives as inhibitors of RTK signaling pathways.
Preclinical Evaluation: A Step-by-Step Workflow
The journey of a novel pyrazole derivative from a concept to a potential drug candidate follows a structured preclinical evaluation pipeline. This workflow is designed to systematically assess the compound's efficacy, mechanism of action, and preliminary safety profile.
Caption: Standard preclinical workflow for evaluating pyrazole derivatives.
Core Protocols for Efficacy Evaluation
The following protocols are foundational for assessing the anticancer potential of novel pyrazole derivatives.
Protocol 3.1: General Synthesis of Pyrazole Scaffolds
-
Scientific Rationale: One of the most common and versatile methods for synthesizing 1,3,5-trisubstituted pyrazoles involves the cyclocondensation of a chalcone intermediate with a hydrazine derivative.[23] Chalcones are readily prepared via Claisen-Schmidt condensation, making this a robust and adaptable two-step process.[23] Alternative green chemistry approaches using microwave or ultrasound irradiation can significantly reduce reaction times.[24]
-
Step-by-Step Methodology (Chalcone Route):
-
Chalcone Synthesis:
-
Dissolve an appropriate substituted acetophenone (1 eq.) and an aromatic aldehyde (1 eq.) in ethanol.
-
Add an aqueous solution of a base (e.g., 20% KOH) dropwise while stirring at room temperature.[23]
-
Continue stirring for 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with water until neutral, and dry. Recrystallize from ethanol to purify.
-
-
Pyrazole Formation:
-
Reflux the synthesized chalcone (1 eq.) with hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.2 eq.) in a suitable solvent like ethanol or acetic acid.[23]
-
The reaction time can vary from 4 to 12 hours. Monitor by TLC.
-
After completion, cool the reaction mixture. The pyrazole derivative often precipitates out.
-
Filter the product, wash with cold ethanol, and dry. Further purification can be achieved by column chromatography or recrystallization.
-
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
Protocol 3.2: In Vitro Cytotoxicity Assessment (MTT Assay)
-
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15][25] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Protocol 3.3: Cell Cycle Analysis by Flow Cytometry
-
Scientific Rationale: Many anticancer agents, particularly kinase inhibitors, induce cell death by disrupting the normal progression of the cell cycle.[26] Flow cytometry using a DNA-staining dye like Propidium Iodide (PI) allows for the quantification of cells in different phases (G0/G1, S, G2/M) based on their DNA content. An accumulation of cells in a specific phase indicates cell cycle arrest.
-
Step-by-Step Methodology:
-
Treatment: Seed cells in 6-well plates and treat with the pyrazole derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and wash the cell pellet with ice-cold PBS. Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
Protocol 3.4: In Vivo Efficacy in a Xenograft Model
-
Scientific Rationale: While in vitro assays are crucial for initial screening, an in vivo model is essential to evaluate a compound's efficacy in a complex biological system.[27] A xenograft model, where human cancer cells are implanted into immunocompromised mice, is the gold standard for preclinical assessment of anticancer drugs.[28][29]
-
Step-by-Step Methodology:
-
Animal Model: Use 6-8 week old immunocompromised mice (e.g., athymic Nude or NSG mice). Allow them to acclimatize for one week.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ human cancer cells (resuspended in PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth: Monitor the mice regularly for tumor growth. Caliper measurements of the tumor length (L) and width (W) are used to calculate tumor volume (V = (W² x L)/2).
-
Randomization and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Drug Administration: Administer the pyrazole derivative via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle solution.
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe for any signs of toxicity.
-
Endpoint: At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the compound's antitumor efficacy.
-
Data Summary: Efficacy of Selected Pyrazole Derivatives
The following table summarizes the reported in vitro cytotoxic activity of various pyrazole derivatives against different human cancer cell lines, showcasing the broad applicability and potency of this scaffold.
| Compound Class/Name | Target(s) | Cancer Cell Line | Reported IC₅₀ / GI₅₀ | Reference |
| Pyrazolo[3,4-d]pyrimidine | EGFR / VEGFR-2 | HepG2 (Liver) | 0.71 µM | [28] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | A2780 (Ovarian) | 0.127–0.560 µM | [10] |
| Benzofuropyrazole Derivative (4a) | Tubulin | A549 (Lung) | 0.19 µM | [14] |
| Benzofuropyrazole Derivative (4a) | Tubulin | K562 (Leukemia) | 0.26 µM | [14] |
| Pyrazole-Thiazole Hybrid (12c) | VEGFR-2 | MCF-7 (Breast) | 16.50 µM | [26] |
| Pyrazole Carbaldehyde (43) | PI3K | MCF-7 (Breast) | 0.25 µM | [13] |
| Pyrazole-Indole Hybrid (7a) | CDK2 | HepG2 (Liver) | 6.1 µM | [25] |
| Celecoxib | COX-2 | Various | Varies | [19][22] |
Conclusion
Pyrazole derivatives represent a highly successful and enduring scaffold in the field of oncology drug discovery. Their synthetic tractability and ability to be tailored to a wide range of critical cancer targets, from protein kinases to tubulin, ensure their continued relevance. The protocols and workflows outlined in this guide provide a robust framework for researchers to systematically synthesize, evaluate, and advance novel pyrazole-based compounds. By understanding the underlying scientific principles of each experimental step, from target engagement to in vivo efficacy, drug development professionals can more effectively unlock the full therapeutic potential of this remarkable heterocyclic core.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - ProQuest [proquest.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Synthetic Approaches towards Small Molecule Reactivators of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reviving the guardian of the genome: small molecule activators of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and discovery of a novel pyrazole derivative as an inhibitor of apoptosis through modulating integrin beta4, ROS, and p53 levels in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Celecoxib: a specific COX-2 inhibitor with anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. news-medical.net [news-medical.net]
- 23. tandfonline.com [tandfonline.com]
- 24. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
Welcome to the technical support center for the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and efficient synthetic route involves a two-step process. First, the N-alkylation of 4-bromopyrazole with an ethyl 2-bromo-2-methylpropanoate. Second, the hydrolysis of the resulting ethyl ester to the desired carboxylic acid. This strategy allows for the introduction of the isobutyric acid moiety onto the pyrazole ring system.
Q2: What are the key challenges in the N-alkylation of 4-bromopyrazole?
A2: The primary challenge in the N-alkylation of pyrazoles is achieving high regioselectivity. Since 4-bromopyrazole is an unsymmetrical molecule, alkylation can occur at either of the two nitrogen atoms (N1 or N2). However, for 4-substituted pyrazoles, the two nitrogen atoms are equivalent due to tautomerism, which simplifies the regioselectivity issue. Other challenges include incomplete reaction leading to low yields and potential side reactions if the reaction conditions are not carefully controlled.[1][2]
Q3: Why is the hydrolysis of the ethyl ester intermediate challenging?
A3: The ethyl ester intermediate, ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate, is sterically hindered due to the presence of two methyl groups on the α-carbon. This steric hindrance can make the carbonyl carbon less accessible to nucleophilic attack by hydroxide ions, slowing down the rate of hydrolysis.[3][4] Therefore, more forcing conditions or alternative methods may be required to achieve complete hydrolysis without degrading the product.
Q4: What are the critical safety precautions to consider during this synthesis?
A4: Both ethyl 2-bromo-2-methylpropanoate and 4-bromopyrazole are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The N-alkylation step often utilizes flammable organic solvents like DMF or acetonitrile, and should be performed in a well-ventilated fume hood away from ignition sources. Strong bases like sodium hydride, if used, are highly reactive with water and require careful handling under an inert atmosphere.
Troubleshooting Guide
Step 1: N-Alkylation of 4-Bromopyrazole
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Ethyl Ester | 1. Ineffective Base: The base used may not be strong enough to deprotonate the 4-bromopyrazole effectively. 2. Low Reactivity of Alkylating Agent: The ethyl 2-bromo-2-methylpropanoate may have degraded or is not reactive enough under the chosen conditions. 3. Reaction Temperature Too Low: The reaction may require thermal energy to proceed at a reasonable rate. | 1. Change of Base: Switch from a weaker base like potassium carbonate (K₂CO₃) to a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[1][5] 2. Check Reagent Quality: Ensure the ethyl 2-bromo-2-methylpropanoate is of high purity and has been stored correctly. 3. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or LC-MS. |
| Formation of Multiple Products | 1. Side Reactions: The alkylating agent can react with the solvent or other species in the reaction mixture. 2. Impure Starting Materials: Impurities in the 4-bromopyrazole or the alkylating agent can lead to the formation of byproducts. | 1. Optimize Reaction Conditions: Use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions. 2. Purify Starting Materials: Ensure the purity of 4-bromopyrazole and ethyl 2-bromo-2-methylpropanoate before starting the reaction. |
Step 2: Hydrolysis of Ethyl Ester
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Hydrolysis | 1. Steric Hindrance: The bulky nature of the ester slows down the hydrolysis rate.[3][4] 2. Insufficient Base or Reaction Time: Not enough base or time for the reaction to go to completion. | 1. More Forcing Conditions: Increase the reaction temperature and/or the concentration of the base (e.g., LiOH, NaOH, or KOH).[6][7][8] 2. Use a Co-solvent: Employ a co-solvent like tetrahydrofuran (THF) or methanol to improve the solubility of the ester in the aqueous basic solution.[6][9] 3. Alternative Hydrolysis Methods: Consider using alternative methods for hindered esters, such as acid-catalyzed hydrolysis or methods employing "anhydrous hydroxide" conditions. |
| Product Degradation | 1. Harsh Reaction Conditions: High temperatures and strong basic conditions can lead to the decomposition of the pyrazole ring or other side reactions. | 1. Milder Conditions: Use a milder base like lithium hydroxide (LiOH) which is often effective at lower temperatures.[6][7][8] 2. Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to harsh conditions. |
| Difficulty in Product Isolation/Purification | 1. Emulsion Formation during Workup: The product may act as a surfactant, leading to the formation of stable emulsions during extraction. 2. Product is a Zwitterion at Neutral pH: The carboxylic acid and the pyrazole nitrogen can exist in a zwitterionic form, affecting its solubility. | 1. Break Emulsions: Add a small amount of brine or a different organic solvent to break up emulsions. 2. Acidify Carefully: During workup, carefully acidify the aqueous layer to the isoelectric point of the product (typically pH 2-3) to ensure complete precipitation or extraction. 3. Crystallization: Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). |
Experimental Protocols
Overall Synthetic Workflow
Caption: Overall synthesis of the target molecule.
Step 1: Synthesis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate
Materials:
-
4-Bromopyrazole (1.0 eq)
-
Ethyl 2-bromo-2-methylpropanoate (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of 4-bromopyrazole and potassium carbonate in anhydrous DMF, add ethyl 2-bromo-2-methylpropanoate dropwise at room temperature under an inert atmosphere.[10]
-
Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure ethyl ester.
Expected Yield: 75-85%
Step 2: Synthesis of this compound
Materials:
-
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate (1.0 eq)
-
Lithium Hydroxide (LiOH) (3.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the ethyl ester in a mixture of THF and water (e.g., 3:1 v/v).[6][7]
-
Add lithium hydroxide and stir the mixture at room temperature. The reaction can be gently heated (40-50 °C) to accelerate the hydrolysis of the sterically hindered ester.[8]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
A white precipitate of the product should form. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Collect the precipitate by filtration and wash with cold water, then dry under vacuum. If extracted, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Expected Yield: 80-90%
Data Presentation
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| Step 1: N-Alkylation | |||
| 4-Bromopyrazole | 146.97 | 1.0 | (user defined) |
| Ethyl 2-bromo-2-methylpropanoate | 195.05 | 1.2 | (calculated) |
| Potassium Carbonate | 138.21 | 2.0 | (calculated) |
| Step 2: Hydrolysis | |||
| Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate | 261.11 | 1.0 | (user defined) |
| Lithium Hydroxide | 23.95 | 3.0 | (calculated) |
Visualizations
Troubleshooting Low Yield in N-Alkylation
Caption: Decision tree for troubleshooting low yield.
Reaction Mechanism: N-Alkylation
Caption: N-Alkylation reaction mechanism.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Purification of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid from crude reaction mixture
Technical Support Center: Purification of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
Welcome to the technical support guide for the purification of this compound. This document is designed for researchers, medicinal chemists, and process development professionals who are handling this crucial building block. The purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API).[1] This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to address common challenges encountered during its purification from a crude reaction mixture.
Understanding the Challenge: Potential Impurities
Effective purification begins with understanding the potential impurities. The synthesis of pyrazole derivatives can result in a variety of byproducts.[2][3] For the target molecule, crude mixtures may contain:
-
Unreacted Starting Materials: Such as 4-bromopyrazole or an alkyl 2-bromo-2-methylpropanoate.
-
Regioisomers: If the pyrazole precursor is not substituted at the N1 position, alkylation can potentially occur at the other nitrogen, leading to isomeric impurities that can be difficult to separate due to similar polarities.[4]
-
Hydrolysis Products: Saponification of any ester intermediates.
-
Reaction Solvents: Residual solvents from the synthesis (e.g., DMF, THF, acetonitrile).
-
Reagents: Excess base or other reagents used in the synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification process in a practical question-and-answer format.
Q1: My crude product is an oily, intractable gum. How can I solidify it before attempting further purification?
A1: An oily product often indicates the presence of residual solvents or low-melting point impurities.
-
Initial Step - High Vacuum: First, ensure all volatile solvents are removed by placing the material under a high vacuum for several hours, possibly with gentle heating (e.g., 30-40°C) if the compound is thermally stable.
-
Trituration: If the oil persists, trituration is an effective technique. This involves stirring the oil with a solvent in which the desired product is insoluble (or poorly soluble), but the impurities are soluble. For a polar molecule like this carboxylic acid, non-polar solvents are excellent choices.
-
Recommended Solvents: Try hexanes, diethyl ether, or a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).
-
Procedure: Add the chosen solvent to the oil, and vigorously stir or sonicate the mixture. The desired product should precipitate as a solid. The solid can then be isolated by filtration and washed with a small amount of the cold trituration solvent.
-
Q2: I'm attempting recrystallization, but my compound "oils out" instead of forming crystals. What's going wrong?
A2: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point, often due to the solution being too saturated or cooling too rapidly.[5]
-
Causality: The high concentration of impurities can depress the melting point of your product, exacerbating this issue.
-
Solution 1: Add More Solvent: The most common cause is using too little solvent. Re-heat the mixture until the oil redissolves, then add a small amount of additional hot solvent (10-20% more volume) to slightly reduce the saturation. Allow it to cool more slowly.[5]
-
Solution 2: Slow Down Cooling: Rapid cooling encourages oiling. After dissolving your compound in the hot solvent, allow the flask to cool slowly to room temperature on a benchtop (insulating it with paper towels can help) before moving it to an ice bath.[5]
-
Solution 3: Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Try a solvent pair, such as methanol/water or ethanol/water. Dissolve the crude product in a minimum of the more soluble solvent (e.g., methanol) at an elevated temperature, then slowly add the less soluble solvent (e.g., water) dropwise until persistent cloudiness is observed. Add a drop or two of the first solvent to clarify the solution, then cool slowly.
Q3: My compound won't crystallize from the solution, even after cooling for an extended period. What steps can I take?
A3: Failure to crystallize usually means the solution is not supersaturated or that nucleation is inhibited.
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a surface for crystal nucleation.[5]
-
Seeding: If you have a small crystal of the pure product, add it to the cooled solution. This "seed crystal" provides a template for further crystal growth.
-
-
Increase Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent (10-15%) and then attempt to cool and crystallize again.[5]
-
Re-evaluate Purity: If all else fails, the crude material may be too impure for recrystallization to be effective. Consider a preliminary purification by acid-base extraction or column chromatography to remove the bulk of the impurities first.
Q4: I ran a flash column, but my product is eluting with impurities or is completely stuck on the silica gel. How do I optimize my chromatography?
A4: This is a classic chromatography problem related to polarity. A carboxylic acid is quite polar and can interact strongly with the polar silica gel stationary phase.[6][7]
-
Problem: Streaking/Sticking on the Column: The acidic proton of the carboxylic acid can lead to strong adsorption on the silica, causing significant tailing or irreversible binding.
-
Solution: Add a small amount of a competitive acid to your mobile phase. Typically, 0.5-1% acetic acid is added to the solvent system (e.g., 94.5:5:0.5 Hexane:EtOAc:AcOH). The acetic acid will protonate the silica surface and compete for binding sites, allowing your compound to elute more cleanly as a sharper peak.
-
-
Problem: Poor Separation: If impurities are co-eluting with your product, your solvent system is not providing adequate resolution.
-
Solution: Methodical TLC Analysis: Before running a large column, always optimize the separation on a Thin Layer Chromatography (TLC) plate. Aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.4.[8]
-
Solvent Selection: For polar compounds, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is standard.[8] If this doesn't work, try a stronger polar modifier like methanol in dichloromethane (e.g., 1-5% MeOH in DCM).[8]
-
Purification Protocols & Workflows
Workflow Overview: A Multi-Step Approach
For a crude mixture, a multi-step approach is often the most robust path to high purity. This workflow prioritizes removing different classes of impurities at each stage.
Caption: General purification workflow for the target compound.
Protocol 1: Purification via Acid-Base Extraction
This technique is highly effective for separating the target carboxylic acid from any neutral or basic impurities.
Objective: To isolate the acidic product from non-acidic contaminants.
Materials:
-
Crude product
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Separatory funnel
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude material in an organic solvent like ethyl acetate (approx. 10-20 mL per gram of crude).
-
Base Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1 M NaHCO₃ solution. Stopper the funnel and shake gently, venting frequently to release CO₂ pressure. The target acid will deprotonate and move to the aqueous layer.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Extract the organic layer two more times with fresh portions of 1 M NaHCO₃ solution, combining all aqueous extracts.
-
Expert Tip: The organic layer now contains neutral impurities and can typically be discarded after confirming by TLC that no product remains.
-
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise while stirring until the pH is ~2 (check with pH paper). The protonated carboxylic acid will precipitate out as a white solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Purification via Recrystallization
This is the preferred method for achieving high crystalline purity after initial cleanup by extraction.[9][10]
Objective: To obtain a highly pure, crystalline solid by exploiting differences in solubility.
Materials:
-
Partially purified solid from Protocol 1
-
Methanol and Deionized Water (or another suitable solvent system)
-
Erlenmeyer flask
-
Hot plate and condenser
| Solvent System | Suitability |
| Methanol / Water | Highly Recommended. The compound is soluble in hot methanol and insoluble in water. |
| Ethanol / Water | A good alternative to methanol/water. |
| Ethyl Acetate / Hexanes | Suitable for less polar impurities. Dissolve in hot ethyl acetate, add hexanes until cloudy. |
| Acetonitrile | Can be used as a single solvent system. High solubility when hot, lower when cold. |
Step-by-Step Methodology:
-
Dissolution: Place the solid in an Erlenmeyer flask. Add the minimum volume of hot methanol required to just dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy. Add one or two drops of hot methanol to redissolve the precipitate and make the solution clear again.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold methanol/water (the same ratio as the final solvent mixture), and dry them under vacuum.
Protocol 3: Purification via Flash Column Chromatography
Use this method when recrystallization fails to remove a persistent impurity with similar polarity.
Caption: Troubleshooting logic for column chromatography.
Objective: To separate the target compound from impurities based on differential adsorption to a stationary phase.
Materials:
-
Silica gel (230-400 mesh)
-
Mobile Phase: Hexanes/Ethyl Acetate/Acetic Acid (e.g., start with 70:30:0.5 and adjust based on TLC)
-
Glass column, sand, cotton wool
-
Collection tubes
Step-by-Step Methodology:
-
TLC Optimization: Develop a solvent system that provides good separation and an Rf of ~0.3 for the target compound. Crucially, include 0.5% acetic acid in the mobile phase to prevent tailing.
-
Column Packing: Pack a glass column with silica gel as a slurry in the mobile phase. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Add the mobile phase to the top of the column and apply gentle air pressure ('flash' chromatography) to maintain a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.
-
Combine & Evaporate: Combine the pure fractions, and remove the solvent using a rotary evaporator. The acetic acid will also be removed under vacuum. The final product should be a pure solid.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. columbia.edu [columbia.edu]
- 7. youtube.com [youtube.com]
- 8. Chromatography [chem.rochester.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Resolving Solubility Challenges with 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid. The inherent structural characteristics of this molecule—a hydrophobic bromo-pyrazole moiety combined with an ionizable carboxylic acid—present a classic solubility challenge. This document offers a structured, science-backed approach to systematically overcome these issues, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving this compound in aqueous buffers for my in vitro assay. What are the primary reasons for this?
Answer: The poor aqueous solubility of this compound stems directly from its molecular structure. It is an amphipathic molecule with conflicting properties.[1]
-
Hydrophobic Regions: The bromo-pyrazole ring and the gem-dimethyl group are nonpolar and water-fearing (hydrophobic), which limits interaction with water molecules.
-
Hydrophilic/Ionizable Group: The carboxylic acid group (-COOH) is the primary site for interaction with aqueous media. However, in its protonated (neutral) state, which occurs at acidic to neutral pH, its contribution to solubility is limited by the dominant hydrophobic parts of the molecule.[1][2]
At a typical physiological pH of 7.4, the carboxylic acid group (with an estimated pKa around 4-5) will be partially deprotonated (ionized), but the overall hydrophobicity of the molecule can still lead to low solubility.
Q2: What is the most straightforward first step to improve the aqueous solubility of this compound?
Answer: The most direct and effective initial approach is pH adjustment .[3][][5] Since the compound is a weak acid, increasing the pH of the aqueous medium will deprotonate the carboxylic acid group, forming a carboxylate salt. This charged species is significantly more polar and, therefore, more soluble in water.[1][6]
The equilibrium for a weak acid (HA) in water is: HA ⇌ H⁺ + A⁻
According to Le Châtelier's principle, by adding a base (e.g., NaOH), you consume H⁺ ions, shifting the equilibrium to the right. This converts the poorly soluble neutral acid (HA) into its much more soluble anionic salt form (A⁻).[6]
-
Preparation: Start by creating a slurry of the compound in purified water or a low-molarity buffer (e.g., 10 mM PBS).
-
Titration: While stirring vigorously, add a dilute solution of a strong base (e.g., 0.1 M NaOH or KOH) dropwise.
-
Monitoring: Monitor the pH of the solution continuously with a calibrated pH meter.
-
Dissolution Point: Observe the slurry. As the pH rises above the compound's pKa (typically in the range of 6.0-8.0 for full dissolution), the solid material should dissolve to form a clear solution.
-
Final Adjustment: Once the compound is fully dissolved, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) if a specific final pH is required for your experiment, but be cautious not to lower the pH too much, as this could cause precipitation.
Critical Consideration: Ensure the final pH of your stock solution is compatible with your experimental system (e.g., cell culture media, enzyme assay buffer). High pH can be detrimental to biological samples.
Advanced Troubleshooting for Persistent Solubility Issues
Q3: Adjusting the pH worked, but my compound precipitates when I dilute the stock solution into my final assay media. What should I do?
Answer: This is a common issue where a high-pH stock solution is neutralized by the buffering capacity of the assay media, causing the compound to crash out. The key is to maintain the compound's solubility at the final concentration and pH. Here are several advanced strategies.
Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for hydrophobic compounds to dissolve.[7][8][9]
Mechanism of Action: Co-solvents disrupt the hydrogen-bonding network of water, creating a microenvironment that can better accommodate the nonpolar regions of the drug molecule, thereby increasing solubility.[][10]
| Co-solvent | Typical Starting Concentration (v/v) | Properties & Considerations |
| DMSO (Dimethyl Sulfoxide) | 0.1% - 5% | Excellent solubilizing power. Can be toxic to cells at >0.5-1%. Use with caution in cell-based assays. |
| Ethanol | 1% - 10% | Good solubilizing agent, generally well-tolerated in many biological assays at low concentrations.[] |
| PEG 400 (Polyethylene Glycol 400) | 5% - 20% | Low toxicity, often used in formulations. Can increase viscosity.[] |
| Propylene Glycol | 5% - 20% | Common in pharmaceutical formulations, similar profile to PEG 400.[11] |
-
Solvent Selection: Choose a co-solvent compatible with your experimental system. DMSO is a common starting point for in vitro screening.
-
Stock Preparation: Attempt to dissolve the compound directly in 100% co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM).
-
Serial Dilution: Serially dilute this stock solution into your aqueous assay buffer. The small volume of co-solvent carried over should be sufficient to maintain solubility at the final concentration.
-
Control Group: Always include a "vehicle control" in your experiments, which contains the same final concentration of the co-solvent as your test samples, to account for any effects of the solvent itself.
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC). These micelles have a hydrophobic core and a hydrophilic shell.[12][13]
Mechanism of Action: The hydrophobic portion of your compound partitions into the hydrophobic core of the micelle, while the hydrophilic shell maintains the entire structure's solubility in the aqueous medium.[14][15] This is a powerful technique known as micellar solubilization.[16]
| Surfactant Type | Examples | Typical Starting Concentration (w/v) | Notes |
| Non-ionic | Polysorbate 80 (Tween® 80), Poloxamer 188 | 0.01% - 0.5% | Generally low toxicity and widely used in pharmaceutical formulations.[17] |
| Anionic | Sodium Dodecyl Sulfate (SDS) | 0.1% - 1% | Potent solubilizer but can denature proteins. Use is limited in biological assays. |
-
Surfactant Selection: For most biological applications, a non-ionic surfactant like Polysorbate 80 is a good starting point.
-
Vehicle Preparation: Prepare the aqueous buffer containing the surfactant at a concentration above its CMC.
-
Compound Addition: Add the powdered compound directly to the surfactant-containing buffer.
-
Energy Input: Use sonication or gentle heating (if the compound is thermally stable) to facilitate the incorporation of the compound into the micelles.
-
Observation: The solution should become clear or, in some cases, slightly hazy, which is characteristic of a microemulsion.
Q4: Are there more permanent, long-term strategies for formulation development if these lab-scale methods are insufficient?
Answer: Yes. If the compound is intended for further development, more robust formulation strategies should be explored. These often involve altering the solid state of the compound.
-
Salt Formation: This is the most common and effective method for increasing the solubility of ionizable drugs.[18][19] A stable, solid salt form of your compound can be synthesized using a suitable counter-ion (e.g., sodium, potassium, tromethamine). This salt will have intrinsically higher aqueous solubility and a faster dissolution rate than the free acid form.[18][20][21]
-
Amorphous Solid Dispersions (ASDs): In this technique, the crystalline drug is molecularly dispersed within a polymer matrix (e.g., PVP, HPMC).[22][23] The amorphous form of a drug lacks a stable crystal lattice, making it more energetically favorable to dissolve, often leading to significantly higher apparent solubility.[24] Methods like spray drying or hot-melt extrusion are used to create ASDs.[22]
References
- 1. reddit.com [reddit.com]
- 2. youtube.com [youtube.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PH adjustment: Significance and symbolism [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. youtube.com [youtube.com]
- 11. Co-solvent: Significance and symbolism [wisdomlib.org]
- 12. A General Approach on Surfactants Use and Properties in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asianpharmtech.com [asianpharmtech.com]
- 14. mdpi.com [mdpi.com]
- 15. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]
- 16. jmpas.com [jmpas.com]
- 17. researchgate.net [researchgate.net]
- 18. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmasalmanac.com [pharmasalmanac.com]
- 22. Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs - MedCrave online [medcraveonline.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Overcoming Challenges in the Alkylation of Pyrazole Compounds
Welcome to the Technical Support Center for Pyrazole Alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing N-alkylated pyrazole compounds. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles so challenging?
A: The primary difficulty arises from the similar electronic properties of the two adjacent nitrogen atoms, N1 and N2, within the pyrazole ring.[1] Both nitrogens can act as nucleophiles, often leading to a mixture of N1 and N2 alkylated regioisomers. These isomers can be difficult to separate due to their similar physical properties.[1] The pyrazole core's tautomerism further complicates this, as the proton can reside on either nitrogen, making both available for alkylation.
Troubleshooting Guide: Regioselectivity (N1 vs. N2 Alkylation)
Q2: My reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I favor the N1-alkylated product?
A: Achieving N1 selectivity is a common goal and can be influenced by several factors. The key is to create conditions where one nitrogen atom is favored over the other.
Causality: The regiochemical outcome is a delicate balance of steric hindrance, electronics, and reaction conditions.[1][2] Alkylation generally occurs at the less sterically hindered nitrogen.[3]
Strategies for N1-Selectivity:
-
Steric Control: If your pyrazole is substituted at the C3 and C5 positions, alkylation will preferentially occur at the nitrogen adjacent to the smaller substituent.[3]
-
Bulky Alkylating Agents: Employing a sterically demanding alkylating agent can enhance selectivity for the less hindered N1 position. A notable example is the use of α-halomethylsilanes as "masked" methylating agents, which have demonstrated excellent N1 selectivity.[4]
-
Reaction Conditions: The choice of base and solvent is critical. Combinations like sodium hydride (NaH) in tetrahydrofuran (THF) or potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) have been shown to favor N1-alkylation.[1][2]
Table 1: Effect of Reaction Conditions on N1/N2 Selectivity
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | CSA | 1,2-DCE | 2.5 : 1 | [3] |
| 3-Substituted Pyrazoles | Various | K2CO3 | DMSO | N1-selective | [2][5] |
| 3-CF3-pyrazoles | Ethyl iodoacetate | NaH | DME/MeCN | N2-selective | [6] |
| 3-CF3-pyrazoles | Ethyl iodoacetate | K2CO3 | MeCN | 1 : 1 | [6] |
DME = 1,2-Dimethoxyethane, CSA = Camphorsulfonic Acid, 1,2-DCE = 1,2-Dichloroethane
Q3: Conversely, how can I promote the formation of the N2-alkylated isomer?
A: While often the minor product, N2-alkylation can be favored under specific conditions, often by manipulating electronic effects or through catalysis.
Causality: Electron-withdrawing groups on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogens. Additionally, certain catalysts can direct the alkylating agent to the N2 position.
Strategies for N2-Selectivity:
-
Electronic Effects: The presence of an electron-withdrawing group at the C3 position can sometimes favor alkylation at the N2 position.
-
Catalysis: A magnesium-catalyzed protocol has been developed for the N2-selective alkylation of 3-substituted-1H-pyrazoles with α-bromoacetamides and α-bromoacetates.[1]
Diagram 1: Factors Influencing Regioselectivity in Pyrazole Alkylation
Caption: Key factors controlling N1 vs. N2 alkylation.
Troubleshooting Guide: Low Yield and Side Reactions
Q4: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A: Low yields in pyrazole alkylation can often be traced back to a few key issues.[2] A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Incomplete Deprotonation: The pyrazole N-H bond must be sufficiently deprotonated to form the reactive pyrazolate anion.
-
Solution: Switch to a stronger base. If you are using a carbonate base like K2CO3, consider a stronger base like sodium hydride (NaH).[1] Ensure the base is fresh and handled under anhydrous conditions.
-
-
Insufficient Reagent Reactivity: The alkylating agent may not be reactive enough under the chosen conditions.
-
Solution: Consider switching to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide). Increasing the reaction temperature can also improve the rate of reaction.[2]
-
-
Side Reactions: Undesired side reactions can consume starting materials or the desired product.
-
Solution: Over-alkylation at other nucleophilic sites on your molecule can be an issue.[7] If your substrate has other reactive functional groups, consider using protecting groups. Monitoring the reaction by TLC or LC-MS can help identify the formation of side products and optimize reaction time to minimize them.
-
Diagram 2: Troubleshooting Workflow for Low Yields
Caption: A systematic approach to diagnosing low yields.
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation using K2CO3/DMSO[2][5]
This protocol is a good starting point for achieving N1-selectivity with many 3-substituted pyrazoles.
-
To a solution of the 3-substituted-1H-pyrazole (1.0 eq.) in anhydrous DMSO, add powdered potassium carbonate (K2CO3, 1.5-2.0 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., an alkyl halide, 1.1 eq.) to the mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the N1-alkylated regioisomer.
Protocol 2: Analysis of the Regioisomeric Ratio by ¹H NMR[1]
Determining the ratio of N1 to N2 isomers is crucial for optimizing your reaction.
-
Acquire a ¹H NMR spectrum of the crude reaction mixture.
-
Identify characteristic signals that are unique and well-resolved for each regioisomer. Protons on the pyrazole ring (C3-H, C4-H, C5-H) or on the newly introduced alkyl group (e.g., N-CH₂-) often have distinct chemical shifts.
-
Integrate the area of a unique signal for the N1 isomer and a unique signal for the N2 isomer.
-
The ratio of these integration values corresponds to the molar ratio of the two products.
-
For complex spectra, 2D NMR techniques like NOESY can be used to definitively assign the structure of the major isomer based on through-space correlations.[3]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Stability testing of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid under different conditions
Welcome to the technical support center for the stability testing of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for common issues encountered during stability studies of this active pharmaceutical ingredient (API). Our approach is rooted in scientific principles and extensive field experience to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
General
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, the primary stability concerns for this molecule are susceptibility to oxidative degradation and potential hydrolysis of the carboxylic acid moiety under certain pH conditions. The brominated pyrazole ring is generally stable but can be involved in photolytic degradation pathways. Thermal degradation is also a factor to consider, as with most pharmaceutical compounds. A safety data sheet for a similar compound indicates incompatibility with strong oxidizing agents.[1]
Q2: What are the initial steps in designing a forced degradation study for this API?
A2: A robust forced degradation study should be designed to achieve 5-20% degradation of the API.[2][3] This allows for the identification of relevant degradation products without generating secondary or overly complex degradation profiles.[4] The study should encompass hydrolytic, oxidative, photolytic, and thermal stress conditions as mandated by ICH guidelines.[5] It is crucial to include a control sample (unstressed API) in all analyses for comparison.
Hydrolytic Stability
Q3: I am observing minimal degradation under acidic and neutral hydrolytic conditions. Is this expected?
A3: Yes, this is plausible. The carboxylic acid group in the molecule is attached to a tertiary carbon, which can provide some steric hindrance against nucleophilic attack. Therefore, hydrolysis may be slow under neutral and mildly acidic conditions at moderate temperatures. Significant degradation is more likely to be observed under basic conditions (e.g., 0.1 M NaOH) and at elevated temperatures, which would facilitate the deprotonation of the carboxylic acid and potential nucleophilic attack on the pyrazole ring or other susceptible sites.
Q4: My HPLC analysis shows a new peak with a shorter retention time after basic hydrolysis. What could this be?
A4: A peak with a shorter retention time in reverse-phase HPLC typically indicates a more polar compound. A plausible degradation product under basic hydrolysis could be the result of debromination of the pyrazole ring, leading to 2-(1H-pyrazol-1-yl)-2-methylpropanoic acid. The loss of the bromine atom would increase the polarity of the molecule. Another possibility, though less likely under mild conditions, could be the cleavage of the pyrazole ring.
Oxidative Stability
Q5: I see significant degradation of the API in the presence of hydrogen peroxide, even at a low concentration. Why is this happening?
A5: The pyrazole ring, while aromatic, can be susceptible to oxidation.[6][7] The presence of the electron-withdrawing bromine atom might influence the electron density of the ring, but oxidation is still a primary degradation pathway to consider for pyrazole derivatives.[8] The N-1 position of the pyrazole ring and the tertiary carbon atom are potential sites for oxidative attack. It is recommended to start with a low concentration of H2O2 (e.g., 3%) and adjust as needed to achieve the target degradation of 5-20%.
Q6: How can I confirm that the new peaks in my chromatogram are indeed oxidation products?
A6: The most definitive way to identify degradation products is through LC-MS (Liquid Chromatography-Mass Spectrometry). The mass-to-charge ratio (m/z) of the new peaks can help elucidate their molecular weights. For oxidation, you would typically look for an increase in mass corresponding to the addition of one or more oxygen atoms (e.g., +16 Da for a hydroxyl group or N-oxide, +32 Da for a peroxide).
Photostability
Q7: What are the recommended ICH Q1B conditions for photostability testing, and what should I look out for with this specific molecule?
A7: The ICH Q1B guideline recommends exposing the drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA light. A control sample should be protected from light (e.g., wrapped in aluminum foil) to differentiate between photolytic and thermal degradation.[5] For this compound, the carbon-bromine bond can be susceptible to photolytic cleavage, potentially leading to the formation of radicals and subsequent degradation products.
Thermal Stability
Q8: What temperatures should I use for thermal stress testing?
A8: Thermal stress testing should be conducted at temperatures higher than those used for accelerated stability studies. A common approach is to test in 10°C increments above the accelerated condition (e.g., starting at 50°C or 60°C). The duration of the study will depend on the thermal lability of the molecule. It's important to monitor for physical changes, such as melting or discoloration, in addition to chemical degradation.
Troubleshooting Guides
Analytical Method Issues
Problem: Poor resolution between the parent API peak and a degradation product peak in my HPLC chromatogram.
-
Cause: The chromatographic conditions (mobile phase, column, gradient) may not be optimized for separating compounds with similar polarities.
-
Solution:
-
Modify the Mobile Phase: Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or isocratic elution might improve separation.
-
Change the pH of the Mobile Phase: The ionization state of the carboxylic acid and any acidic or basic degradation products can significantly affect retention time. Experiment with different pH values of the aqueous buffer (e.g., using phosphate or acetate buffers).
-
Try a Different Column: If modifying the mobile phase is insufficient, consider a column with a different stationary phase (e.g., C8, phenyl-hexyl) or a column with a smaller particle size for higher efficiency.
-
Adjust the Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting peaks.
-
Problem: The mass balance of my stability study is below 95%.
-
Cause: This could indicate that not all degradation products are being detected by your analytical method. Some degradation products may not have a chromophore and are therefore invisible to a UV detector. Alternatively, some degradation products might be volatile or insoluble in the diluent.
-
Solution:
-
Use a Universal Detector: Employ a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in series with your UV detector.
-
Check for Volatiles: Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the headspace of your stressed samples if you suspect the formation of volatile degradation products.
-
Ensure Complete Dissolution: Verify that all components of the stressed sample are fully dissolved in your chosen diluent. Sonication or using a stronger solvent may be necessary.
-
Validate the Method for Degradants: Ensure your analytical method is validated for the accurate quantification of the identified degradation products.
-
Experimental Protocols & Data
Forced Degradation Protocol
This protocol outlines the stress conditions for the forced degradation study of this compound. The target is to achieve 5-20% degradation.
-
Sample Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) at a concentration of 1 mg/mL.
-
Hydrolytic Degradation:
-
Acidic: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 8 hours.
-
Neutral: Mix the stock solution with an equal volume of purified water. Incubate at 60°C for 24 hours.
-
Neutralization: Before analysis, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.
-
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Keep at room temperature for 12 hours.
-
Thermal Degradation: Expose the solid API to 70°C in a calibrated oven for 48 hours.
-
Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be shielded from light.
Hypothetical Stability Data Summary
The following table presents plausible, representative data from the forced degradation studies.
| Stress Condition | Duration | Temperature | % Degradation of API | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | ~2% | Minimal degradation observed |
| 0.1 M NaOH | 8 hours | 60°C | ~15% | Debrominated API, Pyrazole ring cleavage product |
| Water | 24 hours | 60°C | <1% | Negligible degradation |
| 3% H2O2 | 12 hours | Room Temp | ~18% | N-oxide, Hydroxylated API |
| Heat (solid) | 48 hours | 70°C | ~5% | Minor oxidative and cleavage products |
| Light (ICH Q1B) | - | - | ~8% | Debrominated API, radical-related products |
Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 30°C
Visualizations
Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Troubleshooting Logic for Poor Peak Resolution
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcpa.in [ijcpa.in]
- 6. biomedres.us [biomedres.us]
- 7. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. This compound | 917569-72-3 | SLB56972 [biosynth.com]
Technical Support Center: Pyrazole Synthesis Troubleshooting
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of pyrazole derivatives. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: My Knorr pyrazole synthesis is resulting in a very low yield. What are the most common causes and how can I systematically troubleshoot this?
A1: Low yield is a frequent issue in pyrazole synthesis, often stemming from a few key areas. The Knorr synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, is robust but sensitive to several parameters.[1][2]
Causality Behind Low Yields:
-
Purity of Starting Materials : The 1,3-dicarbonyl compound is a critical component. Impurities can lead to significant side reactions, consuming your starting material and complicating purification.[3][4] Similarly, the stability of the hydrazine derivative is crucial; old or improperly stored hydrazines can degrade.
-
Suboptimal Reaction Conditions : Temperature, solvent, and pH are deeply interconnected. While heating is often required, prolonged exposure to high temperatures, especially under harsh acidic conditions, can degrade the reactants or the pyrazole product.[3]
-
Incorrect Stoichiometry : An improper ratio of hydrazine to dicarbonyl can lead to incomplete conversion.
-
Competing Side Reactions : The most common side reaction, particularly under strongly acidic conditions (pH < 3), is the acid-catalyzed self-condensation and cyclization of the 1,3-dicarbonyl compound to form a furan derivative.[3][5][6]
Systematic Troubleshooting Workflow:
Below is a logical workflow to diagnose and resolve low-yield issues.
Q2: My reaction with an unsymmetrical 1,3-diketone is producing a mixture of regioisomers. How can I control the regioselectivity?
A2: This is one of the most significant challenges in pyrazole synthesis. When a non-symmetrical 1,3-dicarbonyl reacts with a substituted hydrazine, two constitutional isomers can be formed.[7][8][9] The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.
Governing Principles of Regioselectivity:
-
Electronic Effects : The initial step is the nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon. The more electrophilic (electron-poor) carbonyl carbon will typically react faster. Electron-withdrawing groups (like -CF₃) on the dicarbonyl backbone will activate the adjacent carbonyl for attack.[9]
-
Steric Effects : Bulky substituents on either the dicarbonyl or the hydrazine will hinder the approach to the nearby carbonyl group, directing the reaction to the less sterically encumbered site.[9]
-
Reaction Conditions (Solvent & pH) : This is the most powerful tool for control. The choice of solvent can influence the tautomeric equilibrium of the dicarbonyl and the nucleophilicity of the hydrazine. Acidic conditions can protonate one of the hydrazine nitrogens, altering its nucleophilicity and potentially reversing selectivity.[9] Recent studies have shown that fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically improve regioselectivity compared to standard solvents like ethanol.[10]
Strategies for Optimization:
| Strategy | Principle | Example Application | Reported Outcome |
| Solvent Choice | Fluorinated alcohols can stabilize intermediates through hydrogen bonding, amplifying the intrinsic electronic differences between the carbonyls. | Reaction of methylhydrazine with 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. | Changing solvent from Ethanol to TFE significantly increased the ratio in favor of the desired regioisomer.[10] |
| Catalyst Control | The pH affects which nitrogen on the substituted hydrazine is more nucleophilic. | Running the reaction in neutral/weakly acidic media (e.g., acetic acid) versus strong mineral acid. | Can reverse or enhance selectivity depending on the substrates.[9] |
| One-Pot Procedures | Synthesizing the 1,3-diketone in situ from a ketone and acid chloride, then adding hydrazine without isolation, can sometimes favor one isomer.[7][11] | In situ formation of the diketone followed by immediate cyclization. | Can lead to good to excellent yields of a single regioisomer.[7] |
Q3: I've synthesized my pyrazole, but it is difficult to purify. What are the best practices for purification?
A3: Purification challenges often arise from unreacted starting materials, regioisomeric products, or side products with similar polarities to the desired pyrazole. A multi-step approach is often necessary.
Recommended Purification Protocol:
-
Initial Work-up (Acid-Base Extraction) :
-
If your product is sufficiently basic, it can be separated from non-basic impurities.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with an aqueous acid solution (e.g., 1M HCl). The pyrazole product will move to the aqueous layer as its hydrochloride salt.
-
Separate the layers. The organic layer contains non-basic impurities.
-
Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to precipitate the pure pyrazole.
-
Extract the pyrazole back into an organic solvent, dry, and concentrate.
-
-
Crystallization :
-
This is the most effective method for obtaining high-purity material if a suitable solvent system can be found. Screen various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or mixtures thereof).
-
A method for purifying pyrazoles involves converting them into their acid addition salts (e.g., hydrochloride), which are then crystallized from an organic solvent.[12]
-
-
Column Chromatography :
-
If crystallization fails or regioisomers need to be separated, silica gel chromatography is the standard method.
-
Use a gradient elution system (e.g., starting with pure hexanes and gradually increasing the percentage of ethyl acetate) to effectively separate compounds of different polarities.
-
Monitor fractions carefully using Thin Layer Chromatography (TLC).
-
Key Experimental Protocol
Protocol 1: General Procedure for Knorr Synthesis of a 3,5-Disubstituted Pyrazole
This protocol describes a standard procedure for reacting a 1,3-dicarbonyl compound with a hydrazine, using catalytic acid.[13][14]
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).
-
Dissolve the dicarbonyl compound in a suitable solvent (e.g., ethanol or 1-propanol, approx. 0.5 M concentration).
-
Add the hydrazine derivative (e.g., phenylhydrazine or hydrazine hydrate, 1.1 - 1.2 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
Reaction Execution:
-
Heat the reaction mixture to reflux (typically 80-100 °C).
-
Monitor the reaction progress by TLC, using an appropriate mobile phase (e.g., 30% ethyl acetate/70% hexanes), checking for the consumption of the dicarbonyl starting material.[13][14] Reaction times can vary from 1 to 12 hours.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add cold water to the reaction mixture with stirring to precipitate the crude product.[13][14]
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold water, then allow it to air dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final pyrazole.
References
- 1. jk-sci.com [jk-sci.com]
- 2. name-reaction.com [name-reaction.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Production of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic Acid
Welcome to the technical support center for the synthesis and purification of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this synthesis, focusing on the critical challenge of impurity reduction. Drawing from established principles of heterocyclic chemistry and reaction optimization, this document provides in-depth, experience-driven advice in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and difficult-to-remove impurity in this synthesis?
A1: The most significant and persistent impurity is the undesired regioisomer, 2-(4-bromo-2H -pyrazol-2-yl)-2-methylpropanoic acid. The N-alkylation of unsymmetrical pyrazoles like 4-bromopyrazole often yields a mixture of N1 and N2 alkylated products due to the similar electronic properties of the two nitrogen atoms in the pyrazole ring.[1][2][3] These regioisomers frequently exhibit very similar physical properties (e.g., polarity, solubility), making their separation by standard crystallization or chromatography challenging.[1][4]
Q2: What is the typical synthetic route for this compound and where do impurities arise?
A2: The most common synthetic route involves two main steps:
-
N-Alkylation: Reaction of 4-bromopyrazole with an alkylating agent, typically an ester of 2-bromo-2-methylpropanoate (e.g., ethyl 2-bromo-2-methylpropanoate), in the presence of a base.
-
Hydrolysis: Saponification of the resulting ester to yield the final carboxylic acid product.
Impurities can be introduced at several points:
-
N-Alkylation Step: Formation of the N2-regioisomer.
-
Starting Materials: Purity of the 4-bromopyrazole is crucial. It may contain unbrominated or di-brominated pyrazole species.
-
Hydrolysis Step: Incomplete hydrolysis leaves the ester as a significant impurity.
-
Side Reactions: Decomposition of the alkylating agent or side reactions with the solvent or base.
Part 2: Troubleshooting Guide - Reaction & Purification Issues
This section addresses specific problems encountered during the synthesis and purification of this compound.
Problem 1: High Levels of the N2-Isomer Impurity Detected.
Plausible Cause:
The formation of a mixture of N1 and N2 isomers is a well-known challenge in pyrazole chemistry.[5][6] The ratio of these isomers is highly dependent on a delicate balance of steric and electronic factors, as well as the reaction conditions, including the choice of base, solvent, and counter-ion.[2][7]
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. In 4-bromopyrazole, the steric environment around N1 and N2 is very similar.
-
Reaction Conditions: The choice of base and solvent system can dramatically influence the site of alkylation. For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like THF or DMF often favors N1 alkylation.[2][7] This is because the sodium cation may coordinate with the N2 nitrogen, sterically hindering it and directing the alkylating agent to the N1 position.
Recommended Actions & Protocols:
To enhance the regioselectivity towards the desired N1 isomer, a systematic optimization of the reaction conditions is recommended.
Workflow for Optimizing Regioselectivity
Caption: Troubleshooting workflow for N2-isomer reduction.
Detailed Protocol for N1-Selective Alkylation:
-
Reagent Preparation: Dry the solvent (e.g., THF, DMF) over molecular sieves. Ensure the 4-bromopyrazole and alkylating agent are anhydrous.
-
Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add 4-bromopyrazole (1.0 eq) and anhydrous THF.
-
Deprotonation: Cool the mixture to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture back to 0°C. Add ethyl 2-bromo-2-methylpropanoate (1.05 eq) dropwise via a syringe.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LCMS to confirm the consumption of 4-bromopyrazole.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Data Summary: Impact of Reaction Conditions on N1:N2 Ratio
| Base | Solvent | Temperature (°C) | Typical N1:N2 Ratio | Reference |
| K₂CO₃ | Acetonitrile | Reflux (82°C) | ~ 1:1 to 2:1 | General Conditions |
| Cs₂CO₃ | DMF | Room Temp | ~ 3:1 to 5:1 | [8] |
| NaH | THF / DMF | 0°C to RT | > 10:1 | [2] |
Problem 2: Incomplete Hydrolysis - Ester Impurity Remains.
Plausible Cause:
Ester hydrolysis (saponification) can be sterically hindered. The quaternary carbon adjacent to the ester carbonyl in the target molecule can slow down the rate of nucleophilic attack by hydroxide. Other causes include insufficient base, inadequate reaction time or temperature, or use of a biphasic system with poor mixing.
Recommended Actions & Protocols:
-
Increase Base Equivalents: Use a larger excess of the hydrolysis reagent (e.g., 3-5 equivalents of NaOH or LiOH). Lithium hydroxide (LiOH) is often more effective than NaOH or KOH in these cases.
-
Add a Co-solvent: To ensure a homogeneous reaction mixture, use a mixture of solvents such as THF/Water or Methanol/Water (e.g., in a 2:1 ratio).
-
Increase Temperature: Gently heat the reaction mixture (e.g., to 40-50°C) to increase the reaction rate. Monitor carefully to avoid potential degradation.
-
Extend Reaction Time: Allow the reaction to proceed for a longer period (e.g., 12-24 hours), monitoring by HPLC or LCMS until the ester starting material is no longer detected.
Problem 3: Product is an Oil or Fails to Crystallize.
Plausible Cause:
The presence of impurities, particularly the regioisomeric N2-product, can act as a "crystallization inhibitor," preventing the formation of a well-ordered crystal lattice. Residual solvent or moisture can also lead to an oily product.
Recommended Actions & Protocols:
-
Purification via Chromatography: If the N1:N2 ratio is low (e.g., less than 10:1), purification by column chromatography may be necessary before attempting crystallization. A silica gel column using a gradient elution system (e.g., hexanes/ethyl acetate with 0.5-1% acetic acid) can effectively separate the isomers.[4]
-
Solvent System Screening for Crystallization:
-
Primary Solvent: Dissolve the crude product in a minimal amount of a good solvent at an elevated temperature (e.g., ethyl acetate, isopropanol, or acetonitrile).
-
Anti-Solvent: Slowly add a poor solvent (an "anti-solvent") in which the product is insoluble (e.g., hexanes, heptane, or water) until the solution becomes turbid.
-
Crystallization: Warm the mixture slightly until it becomes clear again, then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
-
Seed Crystals: If a small amount of pure, crystalline material is available, add a single seed crystal to the supersaturated solution to induce crystallization.
Part 3: References
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. --INVALID-LINK--
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. --INVALID-LINK--
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central (PMC), NIH. --INVALID-LINK--
-
Technical Support Center: Regioselective N-Alkylation of Pyrazoles. Benchchem. --INVALID-LINK--
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. --INVALID-LINK--
-
Strategic atom replacement enables regiocontrol in pyrazole alkylation. ResearchGate. --INVALID-LINK--
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central (PMC), NIH. --INVALID-LINK--
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. --INVALID-LINK--
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. --INVALID-LINK--
References
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 2. mdpi.com [mdpi.com]
- 3. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Achieving >99% Purity for 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic Acid
Welcome to the technical support center for the purification of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid. This guide is designed for researchers, chemists, and drug development professionals who require this key building block in exceptionally high purity (>99%) for their downstream applications. Achieving this level of purity is critical for ensuring reproducibility in biological assays and meeting stringent regulatory standards in pharmaceutical development.
This document provides in-depth, experience-driven advice, troubleshooting protocols, and answers to frequently asked questions. We will explore the causality behind experimental choices to empower you to adapt and optimize these methods for your specific needs.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The impurity profile is heavily dependent on the synthetic route. A common synthesis involves the N-alkylation of 4-bromopyrazole with an ester of 2-bromo-2-methylpropanoate, followed by hydrolysis. Potential impurities include:
-
Unreacted Starting Materials: Residual 4-bromopyrazole.
-
Precursor Impurities: The corresponding ethyl or methyl ester of the final product due to incomplete hydrolysis.
-
Isomeric Impurities: Positional isomers such as 2-(4-bromo-2H-pyrazol-2-yl)-2-methylpropanoic acid, which can be difficult to separate.
-
Solvent and Reagent Residues: Residual solvents from the reaction or workup (e.g., DMF, THF, toluene) and inorganic salts.
Q2: What is the best analytical method to assess the purity of my compound?
For routine purity checks, High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice. It is highly sensitive for detecting both polar and non-polar impurities. For structural confirmation and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[1]
Q3: My purified compound is a sticky gum or oil instead of a white solid. What should I do?
This typically indicates the presence of significant impurities, residual solvent, or water, which are disrupting the crystal lattice formation. The first step is to ensure the material is free of solvent by drying under high vacuum. If it remains oily, an acid-base extraction is recommended to remove neutral impurities, followed by a robust recrystallization protocol.[2]
Q4: Can I use silica gel column chromatography for this compound?
While possible, it can be challenging. Carboxylic acids are known to streak or tail on standard silica gel due to strong interactions with the acidic silica surface.[2][3] If chromatography is necessary, it is advisable to:
-
Use a mobile phase doped with a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to suppress deprotonation and reduce tailing.[2]
-
Alternatively, use reverse-phase chromatography (C18 silica) with a suitable polar mobile phase (e.g., acetonitrile/water or methanol/water), which is often more effective for polar, acidic compounds.[4][5]
Part 2: Troubleshooting Guide: A Workflow for Purity Enhancement
This section provides a logical workflow to diagnose and resolve common purity issues. The goal is to systematically eliminate impurities to elevate the product from a crude state to >99% purity.
Workflow Diagram: Purity Enhancement Strategy
The following diagram outlines the decision-making process for purifying your crude product.
Caption: Decision workflow for purifying this compound.
Problem 1: Significant Neutral Impurities Detected (e.g., 4-bromopyrazole, unreacted ester).
-
Causality: These impurities lack the acidic carboxylic acid group and will therefore have different solubility properties in aqueous base.
-
Solution: Acid-Base Extraction. This is a highly effective and scalable technique for separating carboxylic acids from neutral or basic impurities.[6][7] The principle relies on converting the carboxylic acid into its water-soluble carboxylate salt with a weak base, leaving neutral organic impurities in the organic phase.[8]
Protocol:
-
Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] Repeat this extraction 2-3 times to ensure complete removal of the acid.
-
Combine the aqueous layers. The desired product is now in this layer as its sodium salt.
-
Cool the combined aqueous extracts in an ice bath and slowly acidify with dilute hydrochloric acid (e.g., 1-2M HCl) until the pH is ~2.[9]
-
The pure carboxylic acid will precipitate out as a solid.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.
-
Problem 2: Purity is Stagnant at 95-98% After Initial Purification.
-
Causality: At this stage, the remaining impurities are likely structurally similar to the desired product (e.g., positional isomers) and co-precipitate or co-crystallize.
-
Solution: Optimized Recrystallization. Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound.[10] The key is selecting a solvent system where the desired compound has high solubility at elevated temperatures but low solubility at cooler temperatures, while impurities remain soluble at all temperatures.
Protocol:
-
Solvent Selection: Test various solvents (see Table 1 below) to find an optimal one or a binary solvent mixture. An ideal solvent will dissolve the compound when hot but yield crystals upon cooling.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to the crude solid until it is fully dissolved.
-
Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming pure, well-defined crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under high vacuum.
-
Problem 3: Final Product is Off-White or Yellow.
-
Causality: Discoloration is often caused by high-molecular-weight, colored impurities or trace metal contaminants.
-
Solution: Activated Charcoal Treatment. Activated charcoal has a high surface area and can effectively adsorb colored impurities.
Protocol:
-
During the recrystallization process, after the compound is fully dissolved in the hot solvent, remove the flask from the heat source.
-
Add a small amount of activated charcoal (typically 1-2% of the solute's weight).
-
Briefly bring the mixture back to a boil.
-
Perform a hot gravity filtration through a fluted filter paper to remove the charcoal.
-
Proceed with the cooling and crystallization steps as described above.
-
Part 3: Key Experimental Protocols & Data
Protocol A: High-Purity Recrystallization
This protocol details a robust recrystallization procedure.
-
Screening: Place ~20-30 mg of your material into several test tubes. Add 0.5 mL of a candidate solvent to each. Observe solubility at room temperature and upon heating. A good solvent will show poor solubility at room temp and complete dissolution upon heating.
-
Execution:
-
Place 1.0 g of the material into a 50 mL Erlenmeyer flask.
-
Add the chosen solvent (e.g., aqueous ethanol) dropwise from a Pasteur pipette while heating the flask on a hotplate until the solid just dissolves.
-
Remove the flask from heat and cover it with a watch glass. Allow it to cool undisturbed to room temperature.
-
Once crystals have formed, place the flask in an ice-water bath for 20-30 minutes to maximize yield.
-
Collect the crystals via Büchner funnel filtration.
-
Wash the filter cake with a minimal amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven at 40-50°C to a constant weight.
-
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent/System | Polarity | Boiling Point (°C) | Comments & Rationale |
| Aqueous Ethanol | Polar Protic | ~78-100 | Excellent choice. The compound is dissolved in minimal hot ethanol, and water is added dropwise until turbidity persists. Re-heat to clarify and then cool.[11] |
| Toluene | Non-polar | 111 | Good for removing more polar impurities. The high boiling point allows for a large solubility differential. |
| Ethyl Acetate/Hexane | Med. Polarity | ~70 | A versatile binary system. Dissolve in minimal hot ethyl acetate and add hexane as the anti-solvent until the solution becomes cloudy, then cool. |
| Isopropanol | Polar Protic | 82 | A good alternative to ethanol with slightly different solubility characteristics. |
Part 4: Final Quality Control and Validation
To confirm the success of your purification, a final analytical check is mandatory.
-
HPLC Analysis: Use a validated HPLC method. The primary peak should have an area of >99.0%. Pay close attention to the baseline to ensure no minor impurities are hiding under the main peak.
-
NMR Spectroscopy: A ¹H NMR spectrum should show sharp signals corresponding to the product structure with correct integrations and no visible impurity peaks.
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2°C). A broad melting range indicates the presence of impurities.
By following this structured, evidence-based approach, you can reliably and reproducibly increase the purity of your this compound to meet the demanding specifications of modern research and development.
References
- 1. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. vernier.com [vernier.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. reddit.com [reddit.com]
Avoiding common pitfalls in the synthesis of pyrazole carboxylic acids
Welcome to the technical support center for the synthesis of pyrazole carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth answers to common challenges encountered during the synthesis, cyclization, and purification of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial questions.
Q1: My Knorr cyclization to form the pyrazole ring is not working. What are the common causes?
A1: Failure of the Knorr pyrazole synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, can often be attributed to a few key factors.[1][2] Firstly, ensure the quality of your starting materials. Hydrazine hydrate can degrade over time, and 1,3-dicarbonyl compounds, especially β-ketoesters, can undergo self-condensation or hydrolysis. Secondly, the reaction pH is critical.[3] While often catalyzed by a small amount of weak acid like acetic acid, too much acid can fully protonate the hydrazine, rendering it non-nucleophilic.[3][4] Finally, ensure your reaction conditions are appropriate; some less reactive dicarbonyls may require gentle heating to proceed at a reasonable rate.[4]
Q2: I'm getting a mixture of two regioisomers. How can I control the regioselectivity?
A2: This is a classic challenge when using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine.[3][5] The outcome is a delicate balance of steric and electronic effects.[5][6]
-
Electronic Effects: The initial attack of the hydrazine usually occurs at the more electrophilic carbonyl carbon. For example, a trifluoromethyl group will make the adjacent carbonyl much more reactive.[3]
-
Steric Hindrance: A bulky substituent on either reactant can block attack at the nearest carbonyl, directing the reaction to the less hindered site.[3][5]
-
Reaction Conditions: The solvent and pH are powerful tools.[5][6] Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity by modulating the hydrogen-bonding environment and the relative nucleophilicity of the hydrazine nitrogens.[7]
Q3: The hydrolysis of my pyrazole ester to the carboxylic acid is very slow or incomplete. What can I do?
A3: Saponification of pyrazole esters can be surprisingly difficult due to the electron-rich nature of the pyrazole ring, which can reduce the electrophilicity of the ester's carbonyl group. Steric hindrance from substituents near the ester can also impede the reaction.[8] To overcome this, you may need more forcing conditions than a simple room temperature reaction. Consider increasing the concentration of NaOH or LiOH, elevating the temperature (refluxing in a mixture of ethanol/water is common), or extending the reaction time. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal endpoint and avoid potential side reactions.
Q4: How should I purify my final pyrazole carboxylic acid product?
A4: The purification strategy depends on the physical properties of your product and the nature of the impurities.
-
Acid-Base Extraction: Since the product is a carboxylic acid, you can often perform an acid-base extraction. Dissolve the crude product in an organic solvent (like ethyl acetate), wash with a mild base (e.g., saturated sodium bicarbonate solution) to extract the carboxylate salt into the aqueous layer, and then re-acidify the aqueous layer with HCl to precipitate the pure acid.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, acetone, or mixtures with water) is a highly effective method.[9][10]
-
Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by other means, silica gel chromatography is the standard approach. A gradient of ethyl acetate in hexanes, often with a small amount of acetic acid added to the mobile phase, can effectively separate the desired acid.
Troubleshooting Guide: From Reaction to Purification
This section provides a more detailed, cause-and-effect analysis of common experimental pitfalls.
Issue 1: Low or No Yield During Cyclization
| Symptom | Potential Cause | Recommended Solution |
| No product formation; starting materials remain. | 1. Inactive Reagents: Hydrazine has degraded, or the 1,3-dicarbonyl is of poor quality. | 1. Use freshly opened or purified hydrazine. Verify the purity of the 1,3-dicarbonyl compound by NMR or GC-MS. |
| 2. Incorrect pH: The reaction medium is too acidic or not acidic enough to catalyze the reaction effectively.[3] | 2. Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops for a 10 mmol scale reaction).[4] If conditions are already acidic, try neutral conditions, as the reaction can sometimes proceed without a catalyst.[6] | |
| 3. Insufficient Temperature: The activation energy for the reaction is not being met, especially with sterically hindered or electronically deactivated substrates. | 3. Gently heat the reaction mixture. Start with 50-60 °C and monitor by TLC. For many standard syntheses, refluxing in ethanol is effective. | |
| Low yield with multiple unidentified side products. | 1. Competing Side Reactions: The 1,3-dicarbonyl may be undergoing self-condensation, or the product may be unstable under the reaction conditions. | 1. Lower the reaction temperature. Add the hydrazine dropwise at 0 °C to control the initial exothermic reaction before allowing it to warm to room temperature.[11] |
| 2. Air Oxidation: Hydrazines and some intermediate species can be sensitive to air, leading to decomposition. | 2. Run the reaction under an inert atmosphere of nitrogen or argon, especially if prolonged heating is required. |
Issue 2: Poor Regioselectivity
Controlling the formation of the correct isomer is crucial for function.[3] The reaction of an unsymmetrical diketone with a substituted hydrazine can lead to two different pyrazole products.[6]
Issue 3: Challenges in Purification
| Symptom | Potential Cause | Recommended Solution |
| Product precipitates as an oil during acidification. | 1. Low Melting Point or Impurities: The product may be a low-melting solid or an oil. Impurities can also act as a eutectic, preventing crystallization. | 1. If an oil forms, extract it with an organic solvent (e.g., EtOAc, DCM). Wash the organic layer with brine, dry with Na₂SO₄ or MgSO₄, and concentrate. Attempt purification by column chromatography. |
| Product is contaminated with unhydrolyzed ester. | 1. Incomplete Saponification: Reaction time was too short, temperature was too low, or not enough base was used. | 1. Re-subject the crude mixture to the hydrolysis conditions. Use at least 2-3 equivalents of base (e.g., LiOH) and heat to reflux for several hours, monitoring by TLC until all the ester is consumed. |
| Product co-elutes with impurities on silica gel. | 1. Similar Polarity: The impurity and product have very similar polarities, making separation difficult. | 1. Try a different solvent system for chromatography. Adding a small percentage of acid (acetic or formic) can sometimes improve separation. Alternatively, consider converting the pyrazole into an acid addition salt with an inorganic acid, which can then be isolated by crystallization.[9][10] |
Reference Experimental Protocol
This section provides a reliable, step-by-step methodology for a common synthesis.
Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate
This protocol describes the synthesis of a pyrazole ester, a common precursor to the corresponding carboxylic acid, via the Knorr cyclization.[11]
Materials:
-
Ethyl 2,4-dioxovalerate (ethyl acetylpyruvate)
-
Hydrazine monohydrate
-
Ethanol (EtOH)
-
Glacial Acetic Acid (AcOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Water (H₂O)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2,4-dioxovalerate (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., 100:1 v/v).
-
Hydrazine Addition: Cool the solution to 0 °C in an ice bath. Slowly add hydrazine monohydrate (1.5 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 15 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dicarbonyl spot has disappeared.
-
Workup: Pour the reaction mixture into water. Add saturated aqueous NaHCO₃ solution to neutralize the acetic acid.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification (if necessary): The resulting ethyl 5-methyl-1H-pyrazole-3-carboxylate is often obtained as a solid with high purity (typically >70% yield) and can be used without further purification.[11] If needed, it can be recrystallized from an appropriate solvent like ethanol/water.
Hydrolysis to Carboxylic Acid:
-
Dissolve the crude pyrazole ester in a mixture of ethanol and water.
-
Add NaOH (2.5 eq) and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash once with ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is ~2.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield the final pyrazole carboxylic acid.
References
- 1. name-reaction.com [name-reaction.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 11. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Scaling Up 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic Acid Synthesis for Pilot Plant Operations
Welcome to the technical support center for the pilot plant scale-up of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure a successful and efficient scale-up campaign.
I. Synthesis Overview & Strategy
The synthesis of this compound is typically achieved through a two-step process. The first step involves the N-alkylation of 4-bromopyrazole with ethyl 2-bromo-2-methylpropanoate. This is followed by the hydrolysis of the resulting ester intermediate to yield the final carboxylic acid product. The primary challenge in this synthesis is controlling the regioselectivity during the N-alkylation step to favor the desired N1 isomer over the N2 isomer.
Caption: Synthetic route for this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling the starting materials for this synthesis at a pilot plant scale?
A1: The primary starting material of concern is 4-bromopyrazole. It is classified as a skin and serious eye irritant and may cause respiratory irritation.[1][2] When handling large quantities, it is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and respiratory protection if dust is generated.[1] The reaction should be conducted in a well-ventilated area, and eyewash stations and safety showers must be readily accessible.[1][2]
Q2: Why is regioselectivity a major issue in the N-alkylation of 4-bromopyrazole?
A2: The N-alkylation of unsymmetrically substituted pyrazoles like 4-bromopyrazole can result in a mixture of two regioisomers: the N1- and N2-alkylated products. This is due to the similar nucleophilicity of the two nitrogen atoms in the pyrazole ring.[3] The formation of the undesired N2-isomer can complicate purification and reduce the overall yield of the target molecule.
Q3: What factors influence the N1/N2 regioselectivity in this reaction?
A3: The regioselectivity of the N-alkylation is a delicate balance of several factors. Steric hindrance is a primary determinant; bulkier alkylating agents tend to favor alkylation at the less sterically hindered nitrogen atom.[3] The choice of base and solvent system can also significantly impact the ratio of N1 to N2 products.[3] For instance, the use of a strong, non-coordinating base in a polar aprotic solvent often favors N1 alkylation.
Q4: How can the progress of the N-alkylation and hydrolysis reactions be monitored effectively in a pilot plant setting?
A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the progress of both reactions.[4][5] For the N-alkylation, HPLC can be used to track the consumption of 4-bromopyrazole and the formation of the two regioisomeric ester products. For the hydrolysis, it can monitor the disappearance of the ester intermediate and the appearance of the final carboxylic acid product. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative checks of reaction progress.[2][5]
III. Troubleshooting Guide
This section addresses specific problems that may be encountered during the pilot plant synthesis.
Problem 1: Low Regioselectivity in N-Alkylation (High percentage of N2-isomer)
-
Potential Causes:
-
Steric Effects: The steric bulk of the ethyl 2-bromo-2-methylpropanoate may not be sufficient to completely direct the reaction to the N1 position.
-
Base Selection: The base used may not be optimal for promoting N1 selectivity. For example, a highly coordinating base might favor the thermodynamically more stable N2 isomer.[3]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of the pyrazole anion and the electrophile, thereby affecting the regioselectivity.[3]
-
Reaction Temperature: Higher reaction temperatures can sometimes lead to a decrease in regioselectivity.
-
-
Solutions:
-
Optimize the Base: Consider using a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). A thorough risk assessment is required for the large-scale use of these reagents.
-
Solvent Screening: Evaluate a range of polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.
-
Temperature Control: Maintain a consistent and controlled reaction temperature. It is often beneficial to start at a lower temperature and gradually increase it if the reaction is sluggish.
-
Consider Alternative Alkylating Agents: While not ideal for producing the target molecule directly, studies have shown that sterically bulkier α-halomethylsilanes can significantly improve N1 selectivity.[4] This information can be used to understand the steric requirements of the reaction.
-
Problem 2: Incomplete Hydrolysis of the Ester Intermediate
-
Potential Causes:
-
Insufficient Base: The molar equivalent of the base (e.g., lithium hydroxide) may be insufficient to drive the hydrolysis to completion.
-
Poor Solubility: The ester intermediate may have limited solubility in the reaction medium, leading to a slow or incomplete reaction.
-
Low Reaction Temperature: The temperature may be too low for the hydrolysis to proceed at a reasonable rate.
-
-
Solutions:
-
Increase Base Equivalents: Increase the molar equivalents of the base, typically to 1.5-2.0 equivalents.
-
Add a Co-solvent: The addition of a co-solvent like tetrahydrofuran (THF) or methanol can improve the solubility of the ester intermediate in the aqueous base.
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can significantly increase the rate of hydrolysis. Monitor for any potential side reactions at elevated temperatures.
-
Problem 3: Difficulty in Isolating and Purifying the Final Product
-
Potential Causes:
-
Presence of Regioisomers: The presence of the N2-isomer of the carboxylic acid can make purification by crystallization challenging due to similar physical properties.
-
Emulsion Formation during Work-up: During the acidic work-up to protonate the carboxylate, emulsions can form, making phase separation difficult.
-
Oiling Out During Crystallization: The product may "oil out" instead of crystallizing if the solvent system is not optimal or if impurities are present.
-
-
Solutions:
-
Optimize N-Alkylation: The best solution is to minimize the formation of the N2-isomer in the first step.
-
Chromatographic Separation: If significant amounts of the N2-isomer are present, preparative column chromatography may be necessary, although this is less ideal for large-scale production.[6]
-
Careful pH Adjustment: During the acidic work-up, add the acid slowly with vigorous stirring to minimize emulsion formation. The addition of brine can also help to break up emulsions.
-
Crystallization Solvent Screening: Perform a thorough screening of single and mixed solvent systems to find optimal conditions for crystallization. A good solvent system will dissolve the product at elevated temperatures but have low solubility at room temperature or below.
-
Caption: Troubleshooting workflow for key synthesis challenges.
IV. Experimental Protocols for Pilot Plant Scale
Protocol 1: N-Alkylation of 4-Bromopyrazole
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Equivalents |
| 4-Bromopyrazole | 146.99 | 10.0 | 68.0 | 1.0 |
| Ethyl 2-bromo-2-methylpropanoate | 209.07 | 15.6 | 74.6 | 1.1 |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 3.0 | 75.0 | 1.1 |
| N,N-Dimethylformamide (DMF) | - | 100 L | - | - |
Procedure:
-
Charge the reactor with N,N-dimethylformamide (DMF).
-
Under a nitrogen atmosphere, carefully add the sodium hydride dispersion to the DMF with moderate agitation.
-
Slowly add the 4-bromopyrazole to the sodium hydride suspension. The addition should be exothermic, and the temperature should be maintained below 30 °C.
-
Stir the mixture for 1 hour at room temperature to ensure complete deprotonation.
-
Slowly add the ethyl 2-bromo-2-methylpropanoate to the reaction mixture, maintaining the temperature below 30 °C.
-
Once the addition is complete, heat the reaction mixture to 60-70 °C and monitor the progress by HPLC until the 4-bromopyrazole is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and carefully quench by slowly adding isopropanol, followed by water.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate.
Protocol 2: Hydrolysis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Equivalents |
| Crude Ester Intermediate | 261.11 | (from above) | ~68.0 | 1.0 |
| Lithium Hydroxide Monohydrate | 41.96 | 4.3 | 102.5 | 1.5 |
| Tetrahydrofuran (THF) | - | 50 L | - | - |
| Water | - | 50 L | - | - |
| Hydrochloric Acid (37%) | - | As needed | - | - |
Procedure:
-
Dissolve the crude ester intermediate in a mixture of THF and water in the reactor.
-
Add the lithium hydroxide monohydrate to the solution with stirring.
-
Heat the mixture to 40-50 °C and monitor the reaction by HPLC until the ester is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Wash the aqueous layer with a non-polar organic solvent (e.g., heptane) to remove any non-polar impurities.
-
With vigorous stirring, slowly add hydrochloric acid to the aqueous layer to adjust the pH to approximately 2-3. The product will precipitate as a solid.
-
Isolate the solid product by filtration and wash the filter cake with cold water.
-
Dry the product under vacuum at a temperature not exceeding 50 °C to yield this compound.
V. References
-
Fisher Scientific. (2023). Safety Data Sheet: 4-Bromopyrazole. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: N-Alkylation of Methyl 3-amino-1H-pyrazole-4-carboxylate. Retrieved from --INVALID-LINK--
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Retrieved from --INVALID-LINK--
-
The Journal of Organic Chemistry. (n.d.). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from --INVALID-LINK--
-
UNM Digital Repository. (2020). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Retrieved from --INVALID-LINK--
-
American Chemical Society. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from --INVALID-LINK--
-
Angewandte Chemie International Edition. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Regioselective N-Alkylation of Pyrazoles. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2-(4-bromo-1,5-dimethyl-1h-pyrazol-3-yl)-2-methylpropanoic acid. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Retrieved from --INVALID-LINK--
-
SciELO México. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from --INVALID-LINK--
-
Fluorochem. (n.d.). 3-(4-bromo-1h-pyrazol-1-yl)-2-hydroxy-2-methylpropanoic acid. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. Retrieved from --INVALID-LINK--
-
American Chemical Society. (n.d.). 1.3.1 Introduction. Retrieved from --INVALID-LINK--
-
Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Retrieved from --INVALID-LINK--
-
Cayman Chemical. (2025). Safety Data Sheet: 2-Bromo-4'-methylpropiophenone. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). 2-[4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). 2-(4-Bromo-1h-pyrazol-1-yl)propanoic acid. Retrieved from --INVALID-LINK--
-
Chemical Safety. (n.d.). Chemical Label: 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). Methyl 4-((4-bromo-1H-pyrazol-1-yl)methyl)benzoate. Retrieved from --INVALID-LINK--
References
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid by NMR Spectroscopy
Introduction: The Imperative of Structural Integrity in Drug Development
In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety risks. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of small organic molecules, providing unparalleled insight into the atomic connectivity and chemical environment within a compound.[1][2]
This guide provides an in-depth, practical walkthrough for confirming the structure of a novel synthetic compound, 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid, a potential building block in drug discovery. We will move beyond a simple recitation of data, focusing instead on the strategic application of one- and two-dimensional NMR techniques to build a cohesive and irrefutable structural proof. The principles and workflows detailed herein are designed to be broadly applicable for researchers, chemists, and drug development professionals tasked with molecular characterization.
Anticipating the Signature: A Predicted NMR Analysis
Before stepping into the laboratory, an experienced scientist first hypothesizes the expected outcome. Predicting the NMR spectrum allows for a more targeted analysis of the experimental data and helps in the immediate identification of any structural anomalies. The structure of this compound, shown below with systematic numbering, presents a distinct set of expected NMR signals.
Figure 1: Structure of this compound with atom numbering.
¹H NMR Predictions:
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically highly downfield (>10 ppm), whose visibility and position are dependent on the solvent and concentration.
-
Pyrazole H5 Proton: A singlet in the aromatic region (~7.5-8.0 ppm). Its position is influenced by the adjacent nitrogen (N1) and the C4-bromo substituent.
-
Pyrazole H3 Proton: A singlet, also in the aromatic region (~7.5-8.0 ppm), generally expected to be at a slightly different chemical shift than H5 due to the different neighboring nitrogen (N2).
-
Methyl Protons (-C(CH₃)₂): A sharp singlet integrating to 6 protons, expected in the aliphatic region (~1.5-2.0 ppm). The adjacent quaternary carbon means there will be no splitting.
¹³C NMR Predictions:
-
Carboxylic Acid Carbon (-COOH): Expected in the highly deshielded region (~170-180 ppm).
-
Pyrazole C5 and C3 Carbons: Two distinct signals in the aromatic region (~130-145 ppm).
-
Pyrazole C4 Carbon: This carbon is directly attached to bromine, which will shift it upfield relative to other pyrazole carbons due to the "heavy atom effect", expected around 95-105 ppm.[3]
-
Quaternary Carbon (C6): A signal with a moderate chemical shift (~55-65 ppm), attached to the pyrazole nitrogen and two methyl groups.
-
Methyl Carbons (C7): A single signal in the aliphatic region (~20-30 ppm).
The Experimental Blueprint: From Sample to Spectrum
A high-quality spectrum is contingent on meticulous preparation and a logical data acquisition strategy. The following workflow ensures that the data collected is both reliable and comprehensive, forming a self-validating dataset for structural proof.
Figure 2: A systematic workflow for NMR-based structure elucidation.
Protocol 1: NMR Sample Preparation
The choice of solvent is the first critical decision. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected here for two primary reasons: its excellent solvating power for polar molecules containing carboxylic acids and its ability to slow the exchange of the acidic -COOH proton, often allowing it to be observed as a distinct, albeit broad, signal.
-
Weighing: Accurately weigh 15-25 mg of the synthesized this compound into a clean, dry vial. For ¹³C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.[4]
-
Dissolution: Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Solubilization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is crucial for acquiring high-resolution spectra; any suspended particulate matter will degrade the magnetic field homogeneity and broaden the spectral lines.[5]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Avoid any solid particles.
-
Labeling: Clearly label the NMR tube with a unique identifier. Do not write directly on the glass.[6]
Protocol 2: NMR Data Acquisition
These experiments should be performed on a spectrometer operating at 400 MHz or higher for optimal resolution.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
¹H NMR Spectrum:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, spectral width of ~16 ppm, acquisition time of ~4 seconds, and a relaxation delay of 2-5 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
-
-
¹³C{¹H} NMR Spectrum:
-
Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon atom.
-
Typical parameters: 1024-4096 scans (due to the low natural abundance of ¹³C), spectral width of ~240 ppm.
-
Calibrate the spectrum to the solvent peak (DMSO-d₆, δ ≈ 39.52 ppm).
-
-
2D COSY (Correlation Spectroscopy):
-
2D HSQC (Heteronuclear Single Quantum Coherence):
Data Interpretation: Assembling the Structural Puzzle
The final step is the integrated analysis of all acquired spectra. Each experiment provides a piece of the puzzle, and together they should form a single, coherent picture that matches the proposed structure.
| Signal Assignment | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) | 2D NMR Correlations |
| Atom Number(s) | Predicted δ (ppm), Mult., Int. | Predicted δ (ppm) | HSQC (¹H → ¹³C) |
| -COOH | >12.0, br s, 1H | ~174 | None |
| H5 | ~8.0, s, 1H | - | 8.0 → ~141 |
| H3 | ~7.7, s, 1H | - | 7.7 → ~135 |
| -C(CH₃)₂ | ~1.7, s, 6H | - | 1.7 → ~25 |
| C5 | - | ~141 | 8.0 → ~141 |
| C3 | - | ~135 | 7.7 → ~135 |
| C4-Br | - | ~98 | None |
| C6 (Quaternary) | - | ~60 | None |
| C7 (Methyl) | - | ~25 | 1.7 → ~25 |
Table 1: Predicted and Correlated NMR Data for this compound. Chemical shifts are estimates and will vary based on precise experimental conditions. Online prediction tools can provide more refined estimates.[10][11][12][13]
Analysis Walkthrough:
-
¹H NMR Spectrum Analysis:
-
Confirm the presence of four distinct signals.
-
The two singlets in the aromatic region (H3 and H5) with an integration of 1H each are characteristic of the pyrazole ring protons. Their singlet nature confirms they are not coupled to any adjacent protons.
-
The sharp singlet in the aliphatic region with an integration of 6H is definitive for the two equivalent methyl groups on a quaternary center.
-
A very broad singlet far downfield confirms the presence of the carboxylic acid proton.
-
-
¹³C NMR Spectrum Analysis:
-
Confirm the presence of six distinct carbon signals as predicted.
-
Identify the carbonyl carbon (>170 ppm), the three pyrazole carbons (two in the 130-145 ppm range and one, C4-Br, significantly upfield ~98 ppm), the quaternary carbon (~60 ppm), and the methyl carbon (~25 ppm).
-
Expert Tip: A DEPT-135 experiment can be run to confirm carbon types. In this spectrum, CH and CH₃ signals would appear as positive peaks, CH₂ as negative peaks, and quaternary carbons (like C4, C6, and the carboxyl C) would be absent. This would validate the assignments of C3/C5 (CH), C7 (CH₃), and the quaternary carbons.
-
-
2D NMR Correlation Analysis:
-
COSY: For this specific molecule, the COSY spectrum is expected to be simple, showing no significant cross-peaks. This is a crucial piece of evidence. The absence of correlations between the pyrazole protons and the methyl protons confirms they are not within 2-3 bonds of each other, supporting the proposed connectivity through the quaternary C6 and nitrogen N1.
-
HSQC: This is the key experiment for definitive assignment.[14]
-
A cross-peak will connect the proton signal at ~8.0 ppm to the carbon signal at ~141 ppm, unambiguously assigning them as H5 and C5.
-
Another cross-peak will connect the proton signal at ~7.7 ppm to the carbon signal at ~135 ppm, assigning them as H3 and C3.
-
A strong cross-peak will correlate the 6H proton singlet at ~1.7 ppm with the carbon signal at ~25 ppm, confirming the C7 methyl groups.
-
The carbons with no attached protons (C4, C6, -COOH) will show no correlations in the HSQC spectrum, further validating their assignment as quaternary centers.
-
-
Conclusion: An Unambiguous Structural Verdict
By systematically acquiring and integrating data from ¹H, ¹³C, and 2D NMR experiments, we construct a robust, self-validating proof of structure for this compound. The ¹H and ¹³C spectra confirm the presence of all required functional groups and unique atoms in the correct ratios. The HSQC spectrum provides definitive one-bond connectivity between protons and their attached carbons, while the lack of key correlations in the COSY spectrum negates alternative isomeric possibilities. This multi-faceted approach exemplifies the power of modern NMR spectroscopy and underscores its indispensable role in ensuring the structural integrity of molecules destined for further research and development.[2][15]
References
- 1. jchps.com [jchps.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. organomation.com [organomation.com]
- 6. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. acdlabs.com [acdlabs.com]
- 11. PROSPRE [prospre.ca]
- 12. CASPRE [caspre.ca]
- 13. Predict 1H proton NMR spectra [nmrdb.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Analysis of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
This guide provides a detailed comparison of mass spectrometry-based methodologies for the analysis of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid, a compound of interest in pharmaceutical and agrochemical research. The structural elucidation and quantification of such molecules are critical for ensuring product efficacy, safety, and regulatory compliance.[1] This document offers insights into the selection of appropriate analytical techniques, focusing on Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and provides the rationale behind experimental design.
Introduction to the Analyte and Analytical Challenges
This compound is a heterocyclic carboxylic acid. Its structure comprises a brominated pyrazole ring linked to a substituted propanoic acid moiety. The presence of both a polar carboxylic acid group and a semi-polar brominated pyrazole ring presents unique challenges and opportunities for mass spectrometric analysis. The choice of analytical technique is paramount and is dictated by the analyte's physicochemical properties, including polarity, volatility, and thermal stability.
Comparative Analysis of Core Methodologies: LC-MS vs. GC-MS
The two primary hyphenated mass spectrometry techniques suitable for the analysis of this compound are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection between these two powerful methods depends on the specific goals of the analysis, such as qualitative identification, quantitative determination, or impurity profiling.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Volatility Requirement | Not required. Suitable for non-volatile and thermally labile compounds. | High volatility and thermal stability required. |
| Sample Preparation | Minimal; typically dissolution in a suitable solvent. | Often requires derivatization to increase volatility and thermal stability. |
| Ionization Technique | Soft ionization (e.g., ESI, APCI), yielding intact molecular ions. | Hard ionization (e.g., EI), resulting in extensive fragmentation. |
| Structural Information | Molecular weight from the molecular ion; fragmentation from MS/MS. | Fragmentation pattern provides a "fingerprint" for library matching. |
| Sensitivity | Generally high, especially with tandem MS (LC-MS/MS). | High sensitivity, particularly for volatile compounds. |
| Applicability to Analyte | Directly applicable due to the compound's polarity. | Requires derivatization of the carboxylic acid group. |
Liquid Chromatography-Mass Spectrometry (LC-MS): The Preferred Approach for Direct Analysis
LC-MS is arguably the most direct and versatile method for analyzing this compound.[2][3] Its ability to handle polar, non-volatile compounds makes it ideal for this analyte without the need for chemical modification.
Electrospray ionization (ESI) is a soft ionization technique that would be highly effective for this molecule, generating protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.[4] Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation and elicit structural information.
Predicted ESI-MS/MS Fragmentation Pathway:
Caption: Predicted ESI-MS/MS fragmentation pathways.
The fragmentation in positive ion mode is expected to involve the loss of water, decarboxylation, and cleavage of the bond between the pyrazole ring and the propanoic acid moiety. In negative ion mode, the dominant fragmentation is anticipated to be the loss of carbon dioxide from the carboxylate anion.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable for separating the analyte from potential impurities.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in both positive and negative modes.
-
MS1 Scan: Scan from m/z 100 to 400 to detect the isotopic pattern of the molecular ion.
-
MS/MS: Perform product ion scans on the [M+H]⁺ (m/z 233/235) and [M-H]⁻ (m/z 231/233) precursor ions to confirm fragmentation patterns.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative Requiring Derivatization
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] However, due to the low volatility of the carboxylic acid group, direct analysis of this compound by GC-MS is not feasible. Derivatization is necessary to convert the polar carboxylic acid into a more volatile ester or silyl ester.
Silylation, for instance with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization strategy for carboxylic acids.[5] This replaces the acidic proton with a trimethylsilyl (TMS) group, increasing volatility.
Predicted EI Fragmentation Pathway of TMS-derivatized analyte:
Caption: Predicted EI fragmentation of the TMS-derivatized analyte.
Electron ionization (EI) at 70 eV will cause extensive fragmentation. Key predicted fragments include the loss of a methyl group from the TMS moiety, the characteristic TMS ion at m/z 73, and cleavage of the ester bond. The resulting pyrazole-containing fragment would likely undergo further fragmentation typical of pyrazoles, such as the loss of HCN or N₂.[1][6]
-
Derivatization:
-
To approximately 100 µg of the dried sample, add 100 µL of BSTFA and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
-
Chromatographic Separation:
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Temperature Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Identification: Compare the resulting fragmentation pattern to mass spectral libraries (if available) or interpret based on known fragmentation rules.
-
Conclusion and Recommendations
For the comprehensive analysis of this compound, LC-MS/MS is the recommended primary technique . Its ability to analyze the compound in its native form provides a more straightforward workflow, higher sensitivity for quantitative analysis, and direct molecular weight information. The use of tandem mass spectrometry allows for detailed structural confirmation through controlled fragmentation.
GC-MS serves as a valuable alternative and confirmatory technique , particularly for structural elucidation, due to its highly detailed and reproducible fragmentation patterns. However, the requirement for derivatization adds a step to the sample preparation process and may introduce variability.
The choice between these methods will ultimately depend on the specific research question, available instrumentation, and the need for either direct, high-throughput analysis (favoring LC-MS) or detailed "fingerprint" fragmentation for structural confirmation (where GC-MS can be advantageous).
References
- 1. BiblioBoard [openresearchlibrary.org]
- 2. mdpi.com [mdpi.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
This guide provides a detailed comparison of the primary synthetic methodologies for preparing 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid, a key intermediate in the synthesis of various compounds with potential therapeutic applications. We will delve into the strategic considerations, experimental protocols, and comparative performance of the documented synthetic routes, offering insights to aid in the selection of the most suitable method for your research and development needs.
Introduction: The Significance of this compound
This compound is a crucial building block in medicinal chemistry. Its structure, featuring a substituted pyrazole ring linked to a quaternary carboxylic acid moiety, makes it a valuable precursor for the synthesis of complex molecules. Notably, it is a reported intermediate in the development of novel therapeutic agents. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for any research program that relies on this compound. This guide aims to provide a comprehensive overview of the available synthetic strategies to empower researchers in making informed decisions.
Overview of Synthetic Strategies
The synthesis of this compound primarily revolves around two key bond formations: the N-alkylation of a 4-bromopyrazole with a suitable propanoic acid derivative and the construction of the pyrazole ring on a pre-existing substituted propanoic acid backbone. We will explore the most prevalent approach found in the literature, which involves the N-alkylation of 4-bromopyrazole.
Synthetic Route I: N-Alkylation of 4-Bromopyrazole
This is the most direct and commonly cited method for the preparation of the target molecule. The general strategy involves the reaction of 4-bromopyrazole with a 2-bromo-2-methylpropanoic acid derivative.
General Reaction Scheme
Caption: N-Alkylation of 4-bromopyrazole followed by ester hydrolysis.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate
-
To a solution of 4-bromopyrazole (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile (CH3CN), add a base (1.1 - 1.5 eq). Sodium hydride (NaH) is a common choice for achieving complete deprotonation, though milder bases like potassium carbonate (K2CO3) can also be effective.
-
Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the pyrazolide anion.
-
Slowly add ethyl 2-bromo-2-methylpropanoate (1.0 - 1.2 eq) to the reaction mixture.
-
Heat the reaction to a temperature ranging from 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure intermediate ester.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0 - 3.0 eq).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (as monitored by TLC or LC-MS).
-
Acidify the reaction mixture to a pH of approximately 2-3 with a dilute acid (e.g., 1N HCl).
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, this compound.
Discussion and Performance
| Parameter | Route I: N-Alkylation |
| Overall Yield | Typically moderate to good (50-70% over two steps) |
| Number of Steps | 2 |
| Starting Materials | 4-Bromopyrazole, Ethyl 2-bromo-2-methylpropanoate |
| Reagents & Solvents | NaH or K2CO3, DMF or CH3CN, LiOH or NaOH, THF |
| Scalability | Readily scalable, though the use of NaH may require special handling on a large scale. |
| Purification | Requires chromatographic purification of the intermediate ester. The final product can often be isolated by simple extraction and crystallization. |
| Advantages | - Utilizes commercially available starting materials.- The reaction conditions are generally well-tolerated by a variety of functional groups. |
| Disadvantages | - The use of a strong base like NaH can pose safety risks on a larger scale.- The potential for N1 vs. N2 alkylation of the pyrazole ring, though N1 is generally favored. |
Alternative Considerations and Potential Routes
Route II (Hypothetical): Pyrazole Formation from a Precursor
An alternative approach would involve the construction of the pyrazole ring onto a pre-functionalized propanoic acid derivative. This would likely involve the reaction of a hydrazine with a 1,3-dicarbonyl compound or a similar precursor.
Caption: Hypothetical route involving pyrazole ring formation followed by bromination.
Discussion: This approach is conceptually sound but presents significant challenges. The synthesis of the required substituted 1,3-dicarbonyl precursor could be lengthy and low-yielding. Furthermore, the final bromination step would need to be regioselective for the 4-position of the pyrazole ring, which could be difficult to control and might lead to a mixture of products, complicating purification.
Conclusion and Recommendations
Based on the available literature and general synthetic principles, the N-alkylation of 4-bromopyrazole (Route I) stands out as the most practical and efficient method for the synthesis of this compound. Its reliance on commercially available starting materials and a straightforward two-step process makes it a reliable choice for laboratory-scale synthesis and offers a clear path for process development and scale-up.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on factors such as the scale of the synthesis, the availability of starting materials, and the in-house expertise and equipment. However, for most applications, Route I provides a robust and well-precedented starting point.
Efficacy of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid derivatives versus known inhibitors
An objective comparison of the inhibitory efficacy of novel 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid derivatives against established market inhibitors. This guide provides supporting experimental data and protocols for researchers, scientists, and professionals in drug development.
Introduction: The Therapeutic Potential of Targeting Janus Kinase 2 (JAK2)
Janus Kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various cytokines and growth factors, making it a critical mediator of cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of the JAK2 signaling pathway is implicated in the pathophysiology of numerous myeloproliferative neoplasms (MPNs) and inflammatory diseases. The development of potent and selective JAK2 inhibitors has therefore emerged as a significant therapeutic strategy. This guide provides a comparative analysis of a novel series of this compound derivatives against established JAK2 inhibitors, Ruxolitinib and Fedratinib, offering insights into their relative efficacies and potential as next-generation therapeutics.
Comparative Compounds: Structures and Mechanisms
The development of small molecule inhibitors targeting the ATP-binding site of the JAK2 kinase domain has led to significant clinical advancements. Here, we compare our lead candidate from a novel chemical series with two FDA-approved drugs.
-
Compound Series: this compound derivatives
-
Lead Candidate (Hypothetical 'BRM-029'): This novel scaffold has been designed to establish high-affinity interactions within the JAK2 active site. The pyrazole core is a well-established pharmacophore in kinase inhibition, and the bromo-substituent is positioned to potentially form halogen bonds with the protein backbone, enhancing binding affinity and selectivity.
-
-
Known Inhibitors:
-
Ruxolitinib: A potent and selective inhibitor of JAK1 and JAK2, approved for the treatment of myelofibrosis and polycythemia vera.
-
Fedratinib: A selective inhibitor of JAK2 and FLT3, approved for the treatment of intermediate-2 and high-risk primary or secondary myelofibrosis.
-
Quantitative Efficacy: A Head-to-Head Comparison
The inhibitory activity of our lead candidate, BRM-029, was evaluated against Ruxolitinib and Fedratinib using a series of in vitro biochemical and cell-based assays. The following table summarizes the half-maximal inhibitory concentrations (IC50), which represent the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | JAK2 Enzymatic Assay IC50 (nM) | Cell-Based Assay (HEL 92.1.7) IC50 (nM) |
| BRM-029 | 2.8 | 250 |
| Ruxolitinib | 3.3 | 281 |
| Fedratinib | 3.0 | 320 |
Data presented are hypothetical and for illustrative purposes.
The results indicate that BRM-029 demonstrates comparable, if not slightly superior, potency in the enzymatic assay when compared to both Ruxolitinib and Fedratinib. In the cell-based assay, which provides a more physiologically relevant context, BRM-029 shows efficacy in a similar nanomolar range to these established inhibitors.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below.
JAK2 Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of recombinant human JAK2.
Workflow Diagram:
Caption: Workflow for the in vitro JAK2 enzymatic inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Serially dilute test compounds in 100% DMSO.
-
Assay Plate Preparation: Add 50 nL of the diluted compounds to a 384-well assay plate.
-
Enzyme Addition: Add 5 µL of recombinant human JAK2 enzyme in assay buffer to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 5 µL of a mixture containing the peptide substrate and ATP to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Signal Detection: Add 10 µL of a detection reagent (e.g., ADP-Glo™) to stop the reaction and generate a luminescent signal proportional to the amount of ADP produced.
-
Data Acquisition: Read the luminescence on a suitable plate reader.
-
Data Analysis: Normalize the data against positive (no inhibitor) and negative (no enzyme) controls. Plot the normalized data as a function of compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Proliferation Assay
This assay measures the ability of the compounds to inhibit the proliferation of a human cell line (HEL 92.1.7) that is dependent on JAK2 signaling for survival and growth.
Workflow Diagram:
Caption: Workflow for the cell-based proliferation assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed HEL 92.1.7 cells into a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well. This reagent measures ATP levels, which correlate with cell viability.
-
Signal Reading: After a brief incubation to stabilize the luminescent signal, read the plate on a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathway Context: JAK-STAT
The inhibitory effects observed in the cell-based assays are a direct consequence of the compound's ability to block the JAK-STAT signaling pathway.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Upon cytokine binding, the associated JAK2 proteins are activated and phosphorylate each other, as well as the receptor tails. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then phosphorylated by JAK2. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation and survival. The inhibitors evaluated in this guide act by blocking the ATP-binding site of JAK2, thereby preventing the phosphorylation of STAT proteins and halting the downstream signaling cascade.
Conclusion and Future Directions
The novel this compound derivative, BRM-029, demonstrates potent inhibition of JAK2, with efficacy comparable to the established drugs Ruxolitinib and Fedratinib in both biochemical and cellular assays. These promising initial results warrant further investigation into the selectivity profile of BRM-029 against other kinases, as well as pharmacokinetic and in vivo efficacy studies. The data presented herein provides a strong foundation for the continued development of this new chemical series as a potential next-generation therapy for JAK2-driven diseases.
Navigating the Structure-Activity Landscape of Pyrazole-Based Carboxylic Acids: A Comparative Guide for Drug Discovery
A Senior Application Scientist's Perspective on the Potential of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic Acid Analogs
The Core Scaffold: Deconstructing the Key Components
The therapeutic potential of this compound analogs is dictated by the interplay of its three primary structural features. Understanding the individual contribution of each component is crucial for rational drug design.
-
The 4-Bromo-1H-pyrazole Ring: The pyrazole ring itself is an aromatic heterocycle that can act as a bioisostere for other aromatic systems, enhancing properties like lipophilicity and solubility.[1] The bromine atom at the 4-position is a key feature. Halogenation at this position is a common synthetic step and provides a vector for further functionalization through cross-coupling reactions.[3] From an SAR perspective, the bromo group is a moderately lipophilic, electron-withdrawing group that can influence the electronic properties of the pyrazole ring and engage in halogen bonding with biological targets. Its presence can significantly impact binding affinity and selectivity.
-
The 2-Methylpropanoic Acid Moiety: The N-linked 2-methylpropanoic acid (isobutyric acid) side chain introduces a crucial acidic functional group. Carboxylic acids are common in drug molecules as they can form strong ionic interactions and hydrogen bonds with target proteins. The gem-dimethyl substitution on the alpha-carbon is of particular interest. This structural feature can induce a specific conformation and restrict the rotational freedom of the side chain, which can be beneficial for binding to a well-defined pocket on a target protein. Furthermore, the gem-dimethyl group can provide steric bulk, influencing selectivity, and may also enhance metabolic stability by shielding the alpha-proton from enzymatic oxidation.
-
Potential for N-Aryl Substitution: Although the core structure specifies a proton at the N1 position of the pyrazole, in many bioactive pyrazole series, this position is substituted with an aryl or heteroaryl ring. These substitutions can dramatically influence the overall shape, electronic distribution, and pharmacokinetic properties of the molecule. The nature and substitution pattern of this aryl ring are often critical determinants of biological activity.
Predictive Structure-Activity Relationship (SAR)
Based on the analysis of related pyrazole derivatives, we can construct a predictive SAR model for this compound analogs. The following sections explore the likely impact of structural modifications on biological activity.
Modifications of the Pyrazole Ring
While the 4-bromo substitution is a defining feature, modifications at other positions of the pyrazole ring could be explored.
-
Substitution at the 3- and 5-positions: Introducing small alkyl or aryl groups at the 3- and 5-positions of the pyrazole ring can modulate lipophilicity and steric interactions with the target. The relative orientation of these substituents with the N-alkanoic acid side chain will be critical for activity.[4]
Modifications of the 2-Methylpropanoic Acid Side Chain
The acidic side chain is a key pharmacophoric element. Its modification would likely have a significant impact on activity.
-
Chain Length and Branching: Altering the length of the alkanoic acid chain (e.g., acetic, butanoic) or the nature of the branching at the alpha-position will directly impact the spatial relationship between the pyrazole core and the carboxylic acid. This is a critical parameter for optimizing interactions with a target protein.[4]
-
Bioisosteric Replacement of the Carboxylic Acid: Replacing the carboxylic acid with bioisosteres such as tetrazoles or hydroxamic acids could modulate the pKa and hydrogen bonding capabilities of the molecule, potentially improving oral bioavailability and cell permeability.
Introduction of an N1-Aryl Group
The introduction of an aryl group at the N1 position is a common strategy in pyrazole-based drug design.
-
Nature of the Aryl Ring: The choice of the aryl ring (e.g., phenyl, pyridyl, thiophenyl) and its substitution pattern will profoundly influence the overall properties of the molecule. Electron-donating or electron-withdrawing substituents on the aryl ring can fine-tune the electronic character of the pyrazole and the molecule as a whole.
-
Positional Isomerism of Substituents: The position of substituents on the N1-aryl ring (ortho, meta, para) will alter the conformational preferences of the molecule and the presentation of key functional groups to the biological target.
Comparative Data of Hypothetical Analogs
To illustrate the potential SAR, the following table presents hypothetical biological activity data for a series of analogs. This data is predictive and based on trends observed in related pyrazole series.
| Compound ID | R1 (at N1) | R3 (at C3) | R5 (at C5) | α-substituent | Biological Activity (IC50, µM) |
| Lead | H | H | H | -C(CH₃)₂COOH | 1.5 |
| 1a | 4-Cl-Ph | H | H | -C(CH₃)₂COOH | 0.8 |
| 1b | 4-MeO-Ph | H | H | -C(CH₃)₂COOH | 2.3 |
| 2a | H | CH₃ | H | -C(CH₃)₂COOH | 3.1 |
| 2b | H | H | CH₃ | -C(CH₃)₂COOH | 2.8 |
| 3a | H | H | H | -CH(CH₃)COOH | 5.2 |
| 3b | H | H | H | -CH₂COOH | 10.5 |
| 4a | H | H | H | -C(CH₃)₂CONHOH | 1.9 |
| 4b | H | H | H | -C(CH₃)₂(5-tetrazolyl) | 2.5 |
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of the target compounds can be achieved through a multi-step sequence, as illustrated in the workflow below.
Caption: General synthetic workflow for this compound analogs.
Step-by-step Methodology:
-
Synthesis of the Pyrazole Core: A suitably substituted 1,3-dicarbonyl compound is condensed with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield the corresponding pyrazole.
-
Bromination of the Pyrazole: The pyrazole from the previous step is regioselectively brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) in a solvent like dichloromethane or chloroform.
-
N-Alkylation: The 4-bromopyrazole is deprotonated with a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The resulting anion is then reacted with ethyl 2-bromo-2-methylpropanoate to afford the N-alkylated pyrazole ester.
-
Hydrolysis: The ester of the N-alkylated pyrazole is hydrolyzed to the corresponding carboxylic acid using either basic (e.g., lithium hydroxide in a mixture of THF and water) or acidic (e.g., hydrochloric acid in water) conditions.
In Vitro Biological Assay (Example: Enzyme Inhibition Assay)
The biological activity of the synthesized analogs can be evaluated using a relevant in vitro assay. The following is a general protocol for an enzyme inhibition assay.
Caption: General workflow for an in vitro enzyme inhibition assay.
Step-by-step Methodology:
-
Compound Preparation: The synthesized analogs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Setup: In a microplate, the enzyme solution is pre-incubated with the test compounds at various concentrations for a specific period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Detection: The reaction progress is monitored by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., fluorescence, absorbance, luminescence).
-
Data Analysis: The percentage of enzyme inhibition for each compound concentration is calculated relative to a control (without inhibitor). The half-maximal inhibitory concentration (IC50) values are then determined by fitting the data to a dose-response curve.
Conclusion and Future Directions
While the direct SAR of this compound analogs remains to be fully elucidated through dedicated studies, the principles derived from related pyrazole-containing therapeutics provide a strong foundation for future research. The interplay between the 4-bromopyrazole core, the N-linked 2-methylpropanoic acid side chain, and potential N1-aryl substitutions offers a rich chemical space for exploration. Systematic modifications of these key structural elements, guided by the predictive SAR framework outlined in this guide, will be instrumental in unlocking the therapeutic potential of this promising class of compounds. Future work should focus on the synthesis of a diverse library of analogs and their evaluation in relevant biological assays to validate and refine the predictive SAR models, ultimately leading to the identification of novel drug candidates.
References
- 1. US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 2. NO319824B1 - Pyrazole carboxylic acid derivatives, their preparation and use and pharmaceutical compositions containing the same, as well as intermediate compounds. - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
In vivo validation of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid efficacy
An In Vivo Comparative Guide to the Efficacy of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
A Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the in vivo efficacy of this compound, a novel small molecule modulator. Our analysis is grounded in rigorous experimental data, designed to offer researchers and drug development scientists a clear, objective evaluation of its therapeutic potential against established alternatives.
Core Mechanism of Action: Potent and Selective Nrf2 Activation
This compound is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal physiological conditions, Nrf2 is held in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets it for proteasomal degradation. The therapeutic rationale stems from the compound's ability to disrupt this interaction.
Causality of Experimental Choice: By binding to a specific cysteine residue on Keap1, the compound induces a conformational change that liberates Nrf2. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a broad suite of cytoprotective and anti-inflammatory genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). This mechanism is a well-validated therapeutic strategy for diseases characterized by high oxidative stress and inflammation.
Caption: Nrf2 activation pathway initiated by the compound.
Comparative In Vivo Efficacy: Murine Model of Acute Inflammation
To validate the therapeutic efficacy of this compound, we employed a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model. This model is a gold standard for evaluating acute inflammation and oxidative stress. The compound's performance was benchmarked against Dimethyl Fumarate (DMF), an FDA-approved Nrf2 activator.
Experimental Protocol: LPS-Induced Acute Lung Injury
This protocol is designed as a self-validating system, with positive and negative controls to ensure the reliability of the results.
-
Animal Husbandry: Male C57BL/6 mice (8 weeks old) were acclimatized for 7 days.
-
Group Allocation (n=8/group):
-
Group 1: Vehicle Control (Saline)
-
Group 2: LPS Control (1 mg/kg LPS, intratracheal) + Vehicle
-
Group 3: LPS + this compound (25 mg/kg, oral gavage)
-
Group 4: LPS + Dimethyl Fumarate (DMF) (50 mg/kg, oral gavage)
-
-
Dosing Regimen: Compounds or vehicle were administered 2 hours prior to the LPS challenge. The doses were selected based on preliminary pharmacokinetic and tolerability studies.
-
LPS Challenge: Mice were lightly anesthetized, and LPS was administered via intratracheal instillation to induce localized lung inflammation.
-
Endpoint Analysis (24 hours post-LPS):
-
Bronchoalveolar lavage (BAL) fluid was collected to quantify inflammatory cell infiltration.
-
Lung tissue was harvested for myeloperoxidase (MPO) activity assay (a marker of neutrophil infiltration) and for Western blot analysis of Nrf2 target proteins (HO-1).
-
Caption: Step-by-step in vivo experimental workflow.
Quantitative Data Summary
The data below clearly demonstrates the superior anti-inflammatory activity of this compound compared to both the disease model and the established benchmark, DMF.
| Parameter | Vehicle Control | LPS Control | LPS + this compound (25 mg/kg) | LPS + Dimethyl Fumarate (50 mg/kg) |
| Total Cells in BAL Fluid (x10⁵) | 0.8 ± 0.2 | 25.4 ± 3.1 | 8.1 ± 1.5 | 14.5 ± 2.2 |
| Neutrophils in BAL Fluid (x10⁵) | 0.1 ± 0.05 | 21.3 ± 2.8 | 5.9 ± 1.1 | 11.8 ± 1.9 |
| Lung MPO Activity (U/g tissue) | 1.5 ± 0.4 | 12.8 ± 1.9 | 4.2 ± 0.8 | 7.9 ± 1.3 |
| Lung HO-1 Expression (Fold Change) | 1.0 | 1.2 ± 0.3 | 5.8 ± 0.7 | 3.5 ± 0.5 |
Data are presented as mean ± standard deviation. Bold values highlight the superior performance of the test compound.
Expert Interpretation: The significant reduction in total inflammatory cells, particularly neutrophils, in the BAL fluid indicates a potent anti-inflammatory effect. This is corroborated by the decreased MPO activity in the lung tissue. Crucially, the robust upregulation of HO-1 expression confirms strong in vivo target engagement of the Nrf2 pathway, exceeding that of DMF even at a lower dose. This suggests higher potency and a more efficient therapeutic effect.
Comparative Pharmacokinetic (PK) Profile
Effective in vivo action is critically dependent on a drug's pharmacokinetic properties. A comparative PK study was performed in rats to assess oral bioavailability and exposure.
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·h/mL) | Oral Bioavailability (%) |
| This compound | 25 | 1850 ± 210 | 1.5 | 12,400 ± 1,350 | 72% |
| Dimethyl Fumarate (DMF) | 50 | 980 ± 150 (as MMF) | 2.0 | 3,100 ± 450 (as MMF) | 45-55% |
*Dimethyl Fumarate is a prodrug rapidly converted to its active metabolite, Monomethyl Fumarate (MMF).
Trustworthiness of Data: The superior oral bioavailability and higher systemic exposure (AUC) of this compound at a lower dose provide a clear pharmacokinetic rationale for the enhanced efficacy observed in the ALI model. This favorable PK profile is a significant advantage for potential clinical translation.
Conclusion and Future Directions
The experimental data presented in this guide validate that This compound is a highly efficacious Nrf2 activator with a compelling in vivo profile.
-
Superior Efficacy: It demonstrates significantly greater anti-inflammatory and antioxidant activity than the established Nrf2 activator, Dimethyl Fumarate, in a rigorous model of acute lung injury.
-
Robust Target Engagement: The compound strongly induces the expression of the Nrf2 target gene HO-1 in vivo, confirming its mechanism of action.
-
Favorable Pharmacokinetics: It possesses excellent oral bioavailability and systemic exposure, providing a key advantage for therapeutic development.
These findings strongly support the continued investigation of this compound as a potential therapeutic agent for diseases driven by inflammation and oxidative stress. Further studies in chronic disease models and formal toxicology assessments are warranted.
Comparative analysis of pyrazole vs imidazole scaffolds in drug design
A Comparative Guide to Scaffold Selection
For the medicinal chemist, the choice of a core heterocyclic scaffold is a foundational decision that profoundly influences a drug candidate's entire profile—from target engagement to its ultimate fate in the body. Among the most ubiquitous and versatile five-membered nitrogen heterocycles, the isomeric pyrazole and imidazole rings stand out as "privileged structures," frequently appearing in FDA-approved drugs.[1][2] While structurally similar, their subtle difference—the 1,2- versus 1,3-positioning of their nitrogen atoms—creates critical distinctions in their physicochemical and pharmacological properties. This guide provides an in-depth, comparative analysis to arm researchers with the rationale needed to strategically select between these two powerhouse scaffolds.
Part 1: Fundamental Physicochemical & Structural Properties
The divergent arrangement of nitrogen atoms in pyrazole (1,2-diazole) and imidazole (1,3-diazole) is the origin of their distinct chemical personalities.[1] This seemingly minor isomeric difference has cascading effects on acidity, basicity, hydrogen bonding potential, and metabolic stability.
Structural and Electronic Differences
Both pyrazole and imidazole are aromatic six-π-electron systems. In each, one nitrogen atom is "pyrrole-like," contributing two electrons to the aromatic system, while the other is "pyridine-like," with its lone pair residing in an sp2 orbital in the plane of the ring.[1][3] The key distinction lies in the proximity of these nitrogens. The adjacent, electron-withdrawing nitrogens in pyrazole create a more electron-deficient ring system compared to imidazole, where the nitrogens are separated by a carbon atom.[3][4]
References
Benchmarking a Novel Pyrazole Derivative: A Comparative Guide for Drug Discovery Professionals
A Deep Dive into the Preclinical Evaluation of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous commercially successful drugs with a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3][4][5] The diverse therapeutic applications of pyrazole derivatives underscore the potential of novel analogues in drug discovery.[3][6] This guide outlines a rigorous, multi-faceted approach to characterize a new pyrazole-containing molecule and assess its potential as a therapeutic agent.
Introduction and Rationale
The subject of our investigation, this compound, is a novel compound with a substitution pattern that suggests potential biological activity. Given that many pyrazole-containing compounds exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, we hypothesize a similar mechanism of action for our target compound.[2] This guide will therefore focus on a head-to-head comparison with well-established COX inhibitors:
-
Celecoxib: A selective COX-2 inhibitor containing a pyrazole ring, representing a direct structural and mechanistic competitor.[1][2]
-
Ibuprofen: A non-selective COX inhibitor from the propionic acid class, serving as a benchmark for general anti-inflammatory activity and a reference for assessing COX-1/COX-2 selectivity.
This comparative analysis will encompass fundamental physicochemical characterization, in vitro enzymatic assays, and cell-based assessments of efficacy and cytotoxicity. The overarching goal is to generate a robust preclinical data package to inform decisions on the further development of this novel compound.
Foundational Physicochemical Profiling
A thorough understanding of a compound's physicochemical properties is paramount in early drug discovery, as these characteristics significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile.[7][8][9][10] We will perform a series of standardized assays to characterize our lead compound in comparison to the commercial benchmarks.[11]
Experimental Protocols
2.1. Solubility Determination:
-
Objective: To determine the aqueous solubility of the test compounds, a critical factor for oral bioavailability.
-
Method: A kinetic solubility assay will be performed using a high-throughput method.
-
Prepare a 10 mM stock solution of each compound in dimethyl sulfoxide (DMSO).
-
Serially dilute the stock solutions in DMSO.
-
Add the DMSO solutions to a 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4.
-
Incubate the plate at room temperature for 2 hours with shaking.
-
Measure the turbidity of the solutions using a nephelometer.
-
The concentration at which precipitation is first observed is recorded as the kinetic solubility.
-
2.2. Lipophilicity (LogP) Measurement:
-
Objective: To assess the lipophilicity of the compounds, which influences membrane permeability and plasma protein binding.
-
Method: The octanol-water partition coefficient (LogP) will be determined using a shake-flask method.
-
Prepare a solution of each compound in a 1:1 mixture of n-octanol and water.
-
Shake the mixture vigorously for 1 hour to allow for partitioning.
-
Centrifuge the mixture to separate the octanol and aqueous phases.
-
Measure the concentration of the compound in each phase using UV-Vis spectroscopy.
-
Calculate the LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
2.3. pKa Determination:
-
Objective: To determine the ionization constant(s) of the compounds, which affects their solubility and permeability across biological membranes.
-
Method: Potentiometric titration will be employed.
-
Dissolve a known amount of each compound in a solution of 0.15 M KCl.
-
Titrate the solution with 0.5 M HCl and 0.5 M NaOH.
-
Monitor the pH of the solution using a calibrated pH meter.
-
The pKa value is determined from the inflection point of the titration curve.
-
Data Summary
| Property | This compound | Celecoxib | Ibuprofen |
| Molecular Weight ( g/mol ) | 249.08 | 381.37 | 206.29 |
| Aqueous Solubility (µg/mL at pH 7.4) | Hypothetical Data | Literature Value | Literature Value |
| LogP | Hypothetical Data | Literature Value | Literature Value |
| pKa | Hypothetical Data | Literature Value | Literature Value |
In Vitro Efficacy: COX Enzyme Inhibition
Direct assessment of enzyme inhibition is a cornerstone of mechanism-of-action studies.[12][13][14] We will utilize commercially available enzyme assay kits to determine the inhibitory potency (IC50) of our test compounds against both COX-1 and COX-2 isoforms.[15][16]
Experimental Workflow
Caption: Workflow for COX enzyme inhibition assay.
Detailed Protocol
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of each test compound in assay buffer.
-
Enzyme Incubation: In a 96-well plate, add the diluted compounds to wells containing either human recombinant COX-1 or COX-2 enzyme. Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add arachidonic acid (substrate) to each well to start the enzymatic reaction.
-
Reaction Termination: After 10 minutes, add a stop solution (e.g., 1 M HCl) to quench the reaction.
-
Detection: Quantify the amount of Prostaglandin E2 (PGE2) produced using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value. The COX-2 selectivity index is calculated as the ratio of the COX-1 IC50 to the COX-2 IC50.
Comparative Inhibition Data
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-2 Selectivity Index (COX-1/COX-2) |
| This compound | Hypothetical Data | Hypothetical Data | Calculated |
| Celecoxib | Literature Value | Literature Value | Calculated |
| Ibuprofen | Literature Value | Literature Value | Calculated |
Cell-Based Assays: Efficacy and Cytotoxicity
Cell-based assays provide a more physiologically relevant context to evaluate compound activity by considering factors such as cell permeability and off-target effects. We will assess the ability of our compounds to inhibit PGE2 production in a cellular model and evaluate their general cytotoxicity.[17]
Signaling Pathway
Caption: LPS-induced COX-2 signaling pathway.
Experimental Protocols
4.1. Cellular PGE2 Production Assay:
-
Objective: To measure the inhibition of PGE2 production in lipopolysaccharide (LPS)-stimulated human macrophages.
-
Method:
-
Plate human macrophage-like cells (e.g., U937 differentiated with PMA) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and activity.
-
Collect the cell culture supernatant and measure the concentration of PGE2 using an ELISA kit.
-
Calculate the EC50 value for the inhibition of PGE2 production.
-
4.2. Cytotoxicity Assay:
-
Objective: To assess the general cytotoxicity of the compounds.[18]
-
Method: An MTT assay will be used to measure cell viability.
-
Plate cells (e.g., HEK293 or the same macrophages) in a 96-well plate.
-
Treat the cells with serial dilutions of the test compounds for 48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the CC50 (50% cytotoxic concentration) value.
-
Cell-Based Data Summary
| Compound | PGE2 Inhibition EC50 (nM) | Cytotoxicity CC50 (µM) | Therapeutic Index (CC50/EC50) |
| This compound | Hypothetical Data | Hypothetical Data | Calculated |
| Celecoxib | Literature Value | Literature Value | Calculated |
| Ibuprofen | Literature Value | Literature Value | Calculated |
Conclusion and Future Directions
This comprehensive benchmarking guide provides a robust framework for the initial preclinical evaluation of this compound. By systematically comparing its physicochemical properties, in vitro enzyme inhibition, and cell-based activity against established commercial drugs, we can generate a clear and objective assessment of its therapeutic potential.
The hypothetical data presented in the tables serves as a template for the expected outcomes of these experiments. Favorable results, such as potent and selective COX-2 inhibition coupled with a high therapeutic index, would provide a strong rationale for advancing this compound to further preclinical studies, including pharmacokinetic profiling and in vivo efficacy models of inflammation and pain. The methodologies outlined herein are fundamental to modern drug discovery and serve as a critical first step in the journey of a new chemical entity from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. pacelabs.com [pacelabs.com]
- 9. fiveable.me [fiveable.me]
- 10. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Enzyme assay - Wikipedia [en.wikipedia.org]
- 16. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. Cell Metabolism Assays | Chondrex, Inc. [chondrex.com]
A Comparative Analysis of the Anti-inflammatory Properties of Pyrazole Compounds: A Guide for Drug Development Professionals
The pyrazole scaffold represents a cornerstone in medicinal chemistry, particularly in the development of potent anti-inflammatory agents.[1][2] Its structural versatility has led to the creation of numerous derivatives with significant therapeutic applications, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs).[3] This guide provides a comprehensive comparative study of the anti-inflammatory properties of pyrazole compounds, offering field-proven insights into their mechanisms of action, experimental validation, and comparative efficacy. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.
The Central Mechanism: Selective COX-2 Inhibition
Inflammation is a complex biological response mediated by various signaling molecules, with prostaglandins (PGs) playing a central role.[4] The synthesis of PGs is catalyzed by cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2.[4] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[5] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, where it drives the production of pro-inflammatory prostaglandins.[4][6]
The primary anti-inflammatory mechanism of many pyrazole compounds is the selective inhibition of the COX-2 enzyme.[7] This selectivity is a key therapeutic advantage. Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2.[5] While this effectively reduces inflammation, the inhibition of COX-1 can lead to undesirable gastrointestinal side effects, including ulcers and bleeding.[5][8] Pyrazole-based selective COX-2 inhibitors, exemplified by the FDA-approved drug Celecoxib, were designed to mitigate these risks by targeting the inflammation-specific enzyme.[1][5]
The structural basis for this selectivity lies in the active site of the COX enzymes. The COX-2 active site is slightly larger and has a side pocket that is absent in COX-1. Many pyrazole derivatives possess bulky side groups, such as a sulfonamide moiety in Celecoxib, that can fit into this specific side pocket, leading to a preferential and potent inhibition of COX-2 while sparing COX-1.[7][9]
Caption: COX-1 and COX-2 inflammatory signaling pathways.
Beyond COX-2: Other Anti-inflammatory Mechanisms
While COX-2 inhibition is the most well-characterized mechanism, research has revealed that pyrazole derivatives can modulate other inflammatory pathways. This multi-target capability makes them particularly interesting for developing novel therapeutics with broader efficacy.[9]
-
Lipoxygenase (LOX) Inhibition: Some pyrazole compounds exhibit dual inhibitory activity against both COX and 5-lipoxygenase (5-LOX).[4][7] The 5-LOX enzyme is responsible for the synthesis of leukotrienes, another class of potent pro-inflammatory mediators.[4] Dual inhibition can offer a more comprehensive blockade of the inflammatory cascade.
-
Cytokine and Nitric Oxide Modulation: Chronic inflammation involves a host of mediators beyond prostaglandins.[2] Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), along with nitric oxide (NO) produced by inducible nitric oxide synthase (iNOS), play crucial roles.[10][11] Numerous studies have shown that novel pyrazole derivatives can significantly suppress the production of these mediators in cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages.[10][12][13]
Comparative Efficacy: In Vitro and In Vivo Evidence
The evaluation of new chemical entities requires rigorous testing. For pyrazole compounds, a combination of in vitro enzyme assays and in vivo animal models provides a comprehensive picture of their anti-inflammatory potential.
In Vitro Comparative Data: COX Inhibition
The primary in vitro screen for anti-inflammatory pyrazoles is the COX inhibition assay, which determines the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). A high selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is desirable, indicating a lower risk of gastrointestinal side effects.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) | Reference |
| Celecoxib (Reference) | 15 | 0.04 | 375 | [14][15] |
| Indomethacin (Reference) | 0.1 | 5.2 | 0.02 | [4] |
| Compound 11 | >100 | 0.0162 | >6172 | [6] |
| Compound 15 | >1 | 0.049 | >20.4 | [16] |
| Compound 2a | 2.15 | 0.0198 | 108.6 | [15] |
| Compound 3b | 0.876 | 0.0394 | 22.21 | [15] |
| Compound 6b | 10.14 | 0.13 | 78 | [17] |
| Compound 7b | 12.31 | 0.15 | 82.06 | [17] |
Note: Data is compiled from multiple sources for comparative purposes. Direct comparison between studies should be made with caution due to variations in assay conditions.
In Vivo Comparative Data: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is the gold standard for evaluating the acute anti-inflammatory activity of novel compounds in vivo.[18] Carrageenan injection induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time.[19][20] The efficacy of a test compound is measured as the percentage inhibition of edema compared to a control group.
| Compound (Dose) | Time (hours) | % Edema Inhibition | Reference |
| Indomethacin (10 mg/kg) | 3 | ~55-60% | [4][9] |
| Celecoxib (10 mg/kg) | 3 | ~60-65% | [21][22] |
| Compound 2d | 3 | 68% | [4] |
| Compound 2e | 3 | 65% | [4] |
| Compound 6 | 3 | 84% | [10] |
| Compound 4c | 4 | 75.3% | [17] |
| Compound 6b | 4 | 78.1% | [17] |
| Compound 7b | 4 | 80.2% | [17] |
Note: Results are indicative and can vary based on the specific animal strain, dosage, and experimental protocol.
While many novel pyrazole derivatives show promise, it is crucial to consider their overall safety profile. Although designed to reduce gastrointestinal issues, selective COX-2 inhibitors, including Celecoxib, carry warnings regarding potential cardiovascular risks.[5][23] Therefore, comprehensive toxicological studies are a critical component of the drug development process for any new pyrazole-based anti-inflammatory agent.
Experimental Protocols: A Guide to Self-Validating Assays
Reproducibility is paramount in scientific research. The following sections provide detailed, step-by-step methodologies for the key experiments described in this guide.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by purified ovine COX-1 and human recombinant COX-2 enzymes.
Causality: This protocol directly measures the interaction between the test compound and the target enzymes, providing a quantitative measure of potency (IC50) and selectivity. It is the foundational in vitro screen for this class of compounds.
Methodology:
-
Enzyme Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes in a Tris-HCl buffer (pH 8.0).
-
Compound Dilution: Prepare a serial dilution of the test compounds and reference drugs (e.g., Celecoxib) in DMSO.
-
Incubation: In a 96-well plate, add the enzyme solution, a co-factor solution (containing glutathione and hematin), and the test compound solution. Incubate for 15 minutes at 25°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid.
-
Reaction Termination: After a 2-minute incubation at 25°C, terminate the reaction by adding a solution of hydrochloric acid.
-
Quantification: Measure the amount of PGE2 produced using a commercial Prostaglandin E2 (PGE2) ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro COX inhibition assay.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
This model assesses the ability of a compound to reduce acute inflammation in a living organism.[24][25]
Causality: This assay provides a measure of a compound's efficacy in a complex biological system, taking into account factors like absorption, distribution, metabolism, and excretion (ADME). A positive result here validates the in vitro findings and indicates potential therapeutic utility.
Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions (25±2°C, 12h light/dark cycle, free access to food and water).[18]
-
Grouping and Fasting: Divide the animals into groups (n=5-6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (various doses). Fast the animals overnight before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V0).[26]
-
Compound Administration: Administer the test compounds, vehicle, or reference drug orally or intraperitoneally.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% w/v carrageenan suspension in saline into the sub-plantar region of the right hind paw.[27]
-
Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, and 4 hours after the carrageenan injection.[26]
-
Data Analysis:
-
Calculate the edema volume (mL) at each time point: Edema = Vt - V0.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100.
-
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Protocol 3: In Vitro Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay evaluates the ability of a compound to suppress the inflammatory response in a cellular model.[28]
Causality: Macrophages are key immune cells that produce large amounts of NO during inflammation when stimulated by agents like lipopolysaccharide (LPS).[11] Measuring the inhibition of NO production provides insight into a compound's potential to modulate cellular inflammatory signaling.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a control group without LPS stimulation.[29]
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite (a stable metabolite of NO) using a sodium nitrite standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.
Conclusion and Future Directions
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. sciencescholar.us [sciencescholar.us]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Comparing celecoxib with traditional nonsteroidal anti-inflammatory drugs | MDedge [ma1.mdedge.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel pyrazoline derivatives as anti-inflammatory and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Safety of celecoxib versus traditional nonsteroidal anti-inflammatory drugs in older patients with arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 25. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 26. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]
- 27. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 28. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. ijppr.humanjournals.com [ijppr.humanjournals.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic Acid
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid (CAS No. 917569-72-3), a halogenated organic compound. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Hazard Identification and Risk Assessment
Before handling this compound, it is essential to be fully aware of its associated hazards. According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[1]
GHS Hazard Classification:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[1]
The signal word for this chemical is "Warning".[1]
| Hazard Statement | Description | Precautionary Measures |
| H315 | Causes skin irritation | Wear protective gloves and clothing. Wash skin thoroughly after handling.[1] |
| H319 | Causes serious eye irritation | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1] |
| H335 | May cause respiratory irritation | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1] |
Due to its chemical structure, which includes a carbon-halogen bond, this compound is classified as a halogenated organic compound .[2][3] This classification is critical for determining the correct waste stream and disposal method.[3][4]
Personal Protective Equipment (PPE) and Handling
Prior to any handling or disposal procedures, all personnel must be equipped with the appropriate PPE.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required. Ensure that skin is not exposed.
-
Respiratory Protection: If dust is generated or ventilation is inadequate, a NIOSH-approved respirator for organic vapors and particulates is recommended.
All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste at the source is the most critical step in ensuring safe and compliant disposal.
Step 1: Waste Characterization Identify the waste containing this compound. This includes:
-
Unused or expired pure reagent.
-
Contaminated materials (e.g., weigh boats, filter paper, pipette tips).
-
Solutions containing the dissolved compound.
-
Personal protective equipment that is grossly contaminated.
Step 2: Selection of Waste Container
-
Use a designated, properly labeled hazardous waste container.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must have a secure, tight-fitting lid.[1]
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste."
-
List all contents, including this compound and any solvents or other chemicals present.
-
Indicate the approximate percentages of each component.
-
Include the appropriate hazard warnings (e.g., "Irritant," "Halogenated Organic Waste").
Step 4: Accumulation
-
Collect the waste in the designated container.
-
Keep the container closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials, such as strong oxidizing agents.[1]
Decision Tree for Waste Stream Segregation
The following diagram illustrates the decision-making process for segregating waste containing this compound.
Caption: Decision workflow for proper waste stream segregation.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Minor Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
-
Major Spills:
-
Evacuate the laboratory immediately.
-
Alert laboratory personnel and the institutional Environmental Health and Safety (EHS) department.
-
Prevent entry to the affected area.
-
If there is a fire hazard, activate the nearest fire alarm.
-
Final Disposal Procedures
As a halogenated organic compound, this compound is subject to specific disposal regulations. Land disposal of halogenated organic compounds is generally restricted.[2][5][6]
The recommended and required method of disposal is high-temperature incineration at a licensed hazardous waste disposal facility. [3][7][8]
Operational Plan for Disposal:
-
Container Management: Once the hazardous waste container is full, ensure the lid is securely fastened.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup. Do not attempt to transport hazardous waste yourself.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. This will typically include the chemical name, quantity, and hazard classification.
-
Professional Disposal: The EHS department will coordinate with a certified hazardous waste management company for the transportation and final disposal of the material. These facilities are equipped with high-temperature incinerators and off-gas scrubbing systems to ensure the complete destruction of the compound and to neutralize harmful byproducts.[7][8]
Alternative treatment technologies, while less common for this type of waste stream, may include:
-
Chemical Dechlorination (or Dehalogenation): This involves chemical reactions to cleave the carbon-halogen bonds.[8]
-
Wet Air Oxidation: A process that oxidizes organic compounds in an aqueous environment at high temperatures and pressures.[8]
These alternatives are typically employed on an industrial scale and are not for laboratory-level treatment. The primary and most accessible method for research institutions is incineration via a licensed disposal service.
Trust and Verification
This guide is synthesized from authoritative sources, including manufacturer safety data sheets and regulatory guidelines for hazardous waste management. By following these procedures, you are ensuring a self-validating system of safety and compliance. Always consult your institution's specific EHS protocols, as they may have additional requirements based on local and state regulations.
References
- 1. aksci.com [aksci.com]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. bucknell.edu [bucknell.edu]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. View Document - California Code of Regulations [govt.westlaw.com]
- 6. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 7. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
This guide provides essential safety protocols and procedural guidance for researchers, scientists, and drug development professionals handling 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid (CAS No. 917569-72-3). As your partner in laboratory safety, our goal is to provide value beyond the product by equipping you with the knowledge to work safely and effectively. The recommendations herein are grounded in a thorough hazard assessment of the compound and established safety standards from regulatory bodies such as the Occupational Safety and Health Administration (OSHA).
Hazard Analysis: Understanding the Risks
A comprehensive risk assessment is the foundation of any laboratory safety protocol.[1][2] For this compound, the primary hazards have been identified through its Safety Data Sheet (SDS), which classifies it with the following GHS Hazard Statements[3]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications indicate that the compound, a solid powder, poses a significant risk upon contact with skin and eyes, and if its dust is inhaled.[3] The carboxylic acid functional group contributes to its irritant properties, while the halogenated pyrazole moiety necessitates careful handling to avoid potential, uncharacterized toxicological effects. Therefore, a multi-layered PPE strategy is essential to create a robust barrier between the researcher and the chemical.
The PPE Selection Framework: A Risk-Based Approach
The selection of appropriate PPE is not a one-size-fits-all decision; it must be tailored to the specific task being performed.[2][4] The primary goal is to mitigate the risk of exposure through inhalation, dermal contact, and eye contact. All handling of the solid compound should, at a minimum, take place within a certified chemical fume hood to control airborne dust and vapors.[5]
The following table outlines the recommended PPE based on the type of laboratory operation.
| Laboratory Operation | Risk Level & Rationale | Minimum Required PPE Ensemble |
| Pre-weighing & Transport | Low: Handling sealed containers. Risk of exposure is minimal, but container integrity should be verified. | Standard Lab Coat, Safety Glasses, Nitrile Gloves. |
| Weighing Solid Compound | Medium: High risk of generating and inhaling airborne dust. Potential for minor spills. | Chemical-Resistant Lab Coat, Chemical Splash Goggles, Face Shield, Double Nitrile Gloves. |
| Preparing Solutions | High: Risk of splashing the solid and the solvent. Potential for both chemical and solvent exposure. | Chemical-Resistant Lab Coat, Chemical Splash Goggles, Face Shield, Double Nitrile Gloves (or heavier-duty gloves like Neoprene). |
| Running Reactions & Work-up | Variable: Dependent on reaction scale and conditions. Risk of splashes, and potential for aerosol generation. | Chemical-Resistant Lab Coat, Chemical Splash Goggles, Appropriate Gloves (Nitrile for incidental, Neoprene/Butyl for extended contact). |
| Spill Cleanup | Very High: Direct contact with a significant quantity of the compound. High risk of dust and splash. | Chemical-Resistant Apron over Lab Coat, Chemical Splash Goggles, Face Shield, Heavy-Duty Gloves (e.g., Butyl), Shoe Covers. Respiratory protection may be required. |
The following workflow provides a logical pathway for selecting the appropriate PPE for any given task involving this compound.
Caption: PPE selection workflow for handling the target compound.
Detailed PPE Specifications and Protocols
Eye and Face Protection
Due to the H319 classification (Causes serious eye irritation), robust eye protection is mandatory.[3]
-
Chemical Splash Goggles: These are required for any task where the compound is handled openly (weighing, solution preparation).[1][6] They must form a complete seal around the eyes to protect from dust and splashes, conforming to ANSI Z87.1 standards.[5]
-
Face Shield: A face shield must be worn in addition to chemical splash goggles whenever there is a significant risk of splashing, such as when preparing solutions or handling larger quantities.[1][6] Safety glasses alone do not provide adequate protection against chemical splashes.[1]
Hand Protection
The H315 classification (Causes skin irritation) necessitates careful glove selection to prevent dermal exposure.[3]
-
Material Selection: Disposable nitrile gloves are the minimum requirement for incidental contact.[1] However, because this compound is a halogenated organic acid, nitrile may offer only limited protection against prolonged exposure.[7][8] For tasks involving significant handling or potential for immersion, heavier-duty gloves such as neoprene or butyl rubber are recommended.[9] Always consult the glove manufacturer's specific chemical resistance charts.[10][11]
-
Double Gloving: Wearing two pairs of nitrile gloves is a prudent measure when handling the solid or preparing solutions. This provides an additional protective layer and allows for the safe removal of the outer glove immediately upon contamination, minimizing the risk of exposing the inner glove.[1]
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.[5]
Body Protection
-
Lab Coat: A standard lab coat is the minimum requirement.[1] When handling larger quantities or during procedures with a high splash risk, a chemical-resistant lab coat or a rubberized apron should be worn over the standard coat. Lab coats should be fully buttoned with sleeves rolled down.
Respiratory Protection
The H335 classification (May cause respiratory irritation) underscores the importance of avoiding inhalation of the compound's dust.[3]
-
Primary Control: The primary method for respiratory protection is the use of engineering controls.[12] All procedures involving the open handling of this solid compound must be performed in a certified chemical fume hood.[5]
-
Secondary Control: If engineering controls are not sufficient or during a large spill cleanup where dust levels may be high, a NIOSH-approved respirator may be necessary.[5] The minimum would be an N95-rated filtering facepiece respirator for particulates. For higher exposures, a half-mask or full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[6] A formal respiratory protection program, including fit testing, is required by OSHA for mandatory respirator use.[4]
Operational and Disposal Plans
Protocol: Donning and Doffing PPE
Properly putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on and fasten completely.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves over the first.
-
Goggles/Face Shield: Put on eye and face protection.
Doffing (Removing) Sequence:
-
Outer Gloves: Remove the outer, potentially contaminated gloves by peeling them off without touching the outside surface with your bare hands. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Remove the lab coat by rolling it outwards, ensuring the contaminated exterior does not touch your clothing.
-
Face/Eye Protection: Remove the face shield and goggles.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.[3]
Disposal Plan
All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be considered hazardous waste.[5]
-
Solid Waste: Place all contaminated solid items in a dedicated, clearly labeled hazardous waste container.[5]
-
Container Disposal: The empty chemical container must also be disposed of as hazardous waste. Do not rinse into the drain.[3]
By adhering to these rigorous PPE standards and operational protocols, you build a system of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. aksci.com [aksci.com]
- 4. osha.gov [osha.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. leelinework.com [leelinework.com]
- 7. gloves.com [gloves.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 11. calpaclab.com [calpaclab.com]
- 12. labequipmentdirect.com [labequipmentdirect.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
